Hexadecyldimethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylhexadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3 | |
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InChI Key |
NHLUVTZJQOJKCC-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)C | |
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Molecular Formula |
C18H39N | |
| Record name | DIMETHYL HEXADECANAMINE | |
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DSSTOX Substance ID |
DTXSID9026924, DTXSID801022423 | |
| Record name | N,N-Dimethyl-1-hexadecanamine | |
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Molecular Weight |
269.5 g/mol | |
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Physical Description |
Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
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| Record name | 1-Hexadecanamine, N,N-dimethyl- | |
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| Record name | N,N-Dimethylhexadecylamine | |
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CAS No. |
112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6 | |
| Record name | DIMETHYL HEXADECANAMINE | |
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| Record name | Dimethylhexadecylamine | |
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| Record name | Hexadecyldimethylamine | |
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| Record name | DIMETHYL PALMITAMINE | |
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Foundational & Exploratory
An In-Depth Technical Guide to Hexadecyldimethylamine: Physicochemical Properties, Synthesis, and Advanced Applications
Introduction: Defining a Key Amphiphile
Hexadecyldimethylamine (HDMA), also known as N,N-Dimethylhexadecan-1-amine or cetyldimethylamine, is a tertiary amine featuring a long C16 alkyl chain (hexadecyl group) attached to a dimethylamino head group.[1][2] This molecular architecture imparts an amphiphilic nature, with a nonpolar, hydrophobic tail and a polar, hydrophilic head, positioning HDMA as a critical intermediate in the chemical industry.[1][3] While insoluble in water, it is readily soluble in organic solvents like alcohol.[4][5] At room temperature, it typically exists as a clear to yellowish liquid or waxy solid with a characteristic fish-like or amine-like odor.[2][6] Its primary industrial significance lies in its role as a precursor for a wide array of surfactants, including quaternary ammonium compounds ("quats"), amine oxides, and betaines, which are foundational components in personal care products, industrial cleaners, textile processing, and oilfield applications.[3][4][7] Beyond its traditional use, the unique properties of HDMA are being leveraged in advanced scientific fields, particularly in the formulation of sophisticated drug delivery systems and the synthesis of functional nanomaterials. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, analytical characterization, and key applications for researchers and development professionals.
Section 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's fundamental properties is paramount for its effective application. The physicochemical characteristics of this compound dictate its behavior in various systems, from simple solutions to complex biological or material science formulations.
Physicochemical Data Summary
The key quantitative properties of this compound are summarized below for easy reference. These values represent a consensus from various chemical data sources and may vary slightly depending on purity and measurement conditions.
| Property | Value | Source(s) |
| CAS Number | 112-69-6 | [1][4] |
| Molecular Formula | C₁₈H₃₉N | [2][4] |
| Molecular Weight | 269.51 g/mol | [1][2][4] |
| Appearance | Clear, colorless to yellowish liquid or waxy solid | [1][6][8] |
| Odor | Fish-like, amine-like | [2][6] |
| Melting Point | Approx. 10 - 12 °C | [1][4][9] |
| Boiling Point | Approx. 300 - 320 °C (at 760 mmHg); 148 °C (at 2 mmHg) | [1][4][6][10] |
| Density | Approx. 0.801 g/mL at 20 °C | [4][5][9] |
| Flash Point | Approx. 135 - 147 °C | [1][9][10] |
| Refractive Index (n²⁰/D) | ~1.444 | [4][9][10] |
| Water Solubility | Insoluble | [5][6][9][10] |
| Solvent Solubility | Soluble in alcohol, ethanol, acetone, chloroform (slightly), methanol (slightly) | [4][5][6][10] |
| Predicted pKa | 9.78 ± 0.28 | [6][9][10] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of HDMA. Based on its molecular structure, the following spectral features are expected:
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Fourier-Transform Infrared (FT-IR) Spectroscopy : As a tertiary amine, HDMA will not exhibit the characteristic N-H stretching bands seen in primary and secondary amines (typically 3300-3500 cm⁻¹).[11] The spectrum will be dominated by C-H stretching vibrations from the long alkyl chain and the methyl groups, appearing as strong absorptions in the 2850-2960 cm⁻¹ region. The C-N stretching vibration for an aliphatic amine is expected to appear as a medium to weak band in the 1020-1250 cm⁻¹ range.[11][12] Bending vibrations for the CH₂ and CH₃ groups will also be present in the fingerprint region (~1375 cm⁻¹ and ~1465 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides a clear map of the hydrogen environments.[13] A sharp singlet integrating to six protons (6H) is expected for the two equivalent methyl groups on the nitrogen atom. The long hexadecyl chain will show a series of overlapping multiplets for the methylene (CH₂) groups, with the terminal methyl (CH₃) group appearing as a distinct triplet. The methylene group adjacent to the nitrogen (α-CH₂) will be deshielded and appear further downfield than the other methylene groups.
-
¹³C NMR : The carbon NMR spectrum will show distinct signals for each carbon environment.[14] The two methyl carbons attached to the nitrogen will produce a single signal. The sixteen carbons of the alkyl chain will each give a signal, though some may overlap, with the carbon adjacent to the nitrogen (Cα) being the most downfield among the chain carbons.[14][15]
-
Section 2: Chemical Reactivity and Amphiphilic Behavior
The utility of HDMA stems directly from its chemical structure: a basic tertiary amine head group and a long, nonpolar alkyl tail.
Reactivity at the Tertiary Amine
The lone pair of electrons on the nitrogen atom makes HDMA a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron pair donor). Its predicted pKa of ~9.78 indicates it is a weak base that readily reacts with acids in exothermic neutralization reactions to form salts.[6][9][16] This basicity is fundamental to its role as a pH-responsive agent in certain formulations.
As a nucleophile, the tertiary amine group is a key reactive site for producing a variety of cationic and zwitterionic surfactants.[3][17] These reactions are central to its industrial importance.
Caption: Key synthetic pathways from this compound.
Self-Assembly and Micelle Formation
The defining characteristic of HDMA and its derivatives is their amphiphilicity. In aqueous environments, these molecules orient themselves to minimize the unfavorable interaction between their hydrophobic alkyl tails and water.[17] This phenomenon, known as the hydrophobic effect, is the primary driving force for self-assembly.[17]
Below a specific concentration, the molecules may align at interfaces (e.g., air-water), reducing surface tension. However, above a threshold known as the Critical Micelle Concentration (CMC) , they spontaneously aggregate to form ordered structures called micelles.[5] In a conventional micelle in water, the hydrophobic tails sequester themselves into a nonpolar core, while the hydrophilic amine head groups form a shell that interfaces with the surrounding water.[5][17] This process is a dynamic equilibrium between micelles and free surfactant molecules (monomers).[5]
Caption: Spontaneous self-assembly of HDMA into a micelle.
Section 3: Advanced Applications in Research and Drug Development
The unique physicochemical properties of HDMA make it more than just a simple intermediate. It is an enabling molecule for creating advanced materials and therapeutic delivery systems.
Synthesis of Mesoporous Silica Nanoparticles (MSNs)
HDMA has been employed as a crucial agent in the synthesis of MSNs, which are highly valued for their large surface area, tunable pore sizes, and potential as drug carriers.[16][18] In these syntheses, HDMA can act as a "swelling agent" or "pore size mediator".[16] The underlying mechanism involves the HDMA molecules intercalating into the primary surfactant template (e.g., cetyltrimethylammonium bromide, CTAB) micelles. The long, hydrophobic C16 tails of HDMA penetrate the hydrophobic core of the CTAB micelles, causing them to expand.[19][20] As the silica precursor (like tetraethyl orthosilicate, TEOS) hydrolyzes and condenses around this expanded micellar template, the resulting silica structure forms with larger pores.[18][20] After synthesis, the organic template, including the HDMA, is removed through calcination or solvent extraction, leaving behind a porous silica network with an engineered pore diameter.
Component of Lipid Nanoparticle (LNP) Drug Delivery Systems
The development of mRNA vaccines and therapies has highlighted the critical role of lipid nanoparticles (LNPs) as delivery vehicles.[21][22] These systems are typically composed of four lipid types: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEG-lipid.[21] The ionizable lipid is arguably the most important component, responsible for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cell cytoplasm.
Tertiary amines like HDMA serve as foundational structures for designing novel ionizable lipids.[23] At the acidic pH of formulation, the amine is protonated, allowing it to electrostatically bind and compact mRNA. In the bloodstream (pH ~7.4), the lipid is largely neutral, reducing nonspecific interactions. Upon endocytosis into a target cell, the LNP enters the acidic environment of the endosome (pH 5-6). Here, the tertiary amine becomes protonated again. This positive charge is hypothesized to disrupt the endosomal membrane through interactions with anionic lipids, leading to the release of the mRNA cargo into the cytoplasm where it can be translated into protein. The long hexadecyl chain contributes to the overall lipid structure and stability of the nanoparticle.[24][25]
Section 4: Experimental Methodologies
To ensure scientific integrity and reproducibility, standardized protocols for the synthesis and characterization of HDMA are essential.
Protocol: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis via the nucleophilic substitution of 1-bromohexadecane with dimethylamine.[1]
Materials:
-
1-Bromohexadecane
-
Dimethylamine (e.g., 40% solution in water or 2M solution in ethanol)
-
Ethanol (anhydrous)
-
Sodium hydroxide (or other suitable base)
-
Toluene or Diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromohexadecane (1.0 equivalent) in ethanol.
-
Add an excess of dimethylamine solution (e.g., 2-3 equivalents) to the flask. The excess drives the reaction to completion.
-
Add a base such as sodium hydroxide (1.1 equivalents) to neutralize the hydrobromic acid byproduct formed during the reaction.
-
Heat the reaction mixture to reflux (the boiling point of the solvent, ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-24 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in a mixture of water and an organic extraction solvent (e.g., toluene). Transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine to remove any remaining salts and impurities.
-
Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of ionizable compounds.[6][26] For a base like HDMA, this involves titrating an acidified solution of the amine with a standardized base.
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Steps:
-
Instrument Calibration : Calibrate a potentiometer/pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[6]
-
Sample Preparation : Prepare a solution of this compound (e.g., 1 mM). Due to its insolubility in water, a co-solvent system (e.g., methanol-water) may be required.[9] A constant ionic strength should be maintained, for instance, by adding 0.15 M potassium chloride.[6]
-
Acidification : Transfer a known volume (e.g., 20 mL) of the sample solution to a titration vessel.[6] Using a standardized acid (e.g., 0.1 M HCl), adjust the initial pH of the solution to ~2.0. This ensures that all amine molecules are fully protonated (C₁₆H₃₃N⁺H(CH₃)₂).[6]
-
Titration : Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[6][10]
-
Data Recording : After each addition of NaOH, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added. Continue this process until the pH reaches a plateau in the high alkaline range (e.g., pH 12).[6]
-
Data Analysis : Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Calculation : The equivalence point is the point of maximum slope (inflection point) on the curve, where all the protonated amine has been neutralized. The pKa corresponds to the pH at the half-equivalence point (i.e., the pH when half the volume of NaOH required to reach the equivalence point has been added). At this point, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.
-
Replication : For robust data, the titration should be performed in triplicate.[6]
Section 5: Safety, Handling, and Storage
This compound is a chemical that requires careful handling. It may cause irritation upon contact with skin, eyes, and mucous membranes and may be toxic if ingested, inhaled, or absorbed through the skin.[2][6][16] It is also a combustible material.[16][19]
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mists.
-
Storage : Store in a cool, dry, dark location in a tightly sealed container.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.[6][16]
-
Fire : Use dry chemical, CO₂, or alcohol-resistant foam for small fires.[2]
Conclusion
This compound is a deceptively simple molecule whose value extends far beyond its role as a chemical intermediate. Its well-defined amphiphilic structure provides a versatile platform for creating a vast range of surfactants with tailored properties. For researchers and drug development professionals, an in-depth understanding of its physicochemical properties—from its basicity and reactivity to its self-assembly behavior—is crucial. This knowledge unlocks its potential in sophisticated applications, including the rational design of ionizable lipids for next-generation nucleic acid therapies and the precision engineering of mesoporous nanomaterials for controlled release. As advancements in these fields continue, the importance of foundational molecules like this compound will only continue to grow.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Hexadecyl Dimethylamine [whamine.com]
- 4. researchgate.net [researchgate.net]
- 5. Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP03332F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. mdpi.com [mdpi.com]
- 11. analyzetest.com [analyzetest.com]
- 12. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. m.youtube.com [m.youtube.com]
- 16. This compound | 112-69-6 [chemicalbook.com]
- 17. fiveable.me [fiveable.me]
- 18. longdom.org [longdom.org]
- 19. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. majms.alkafeel.edu.iq [majms.alkafeel.edu.iq]
- 21. An overview of lipid constituents in lipid nanoparticle mRNA delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 25. researchgate.net [researchgate.net]
- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Critical micelle concentration of Hexadecyldimethylamine
An In-Depth Technical Guide to the Critical Micelle Concentration of Hexadecyldimethylamine
Abstract
This compound (C₁₈H₃₉N) is a tertiary amine that serves as a crucial intermediate in the synthesis of a diverse range of surfactants, including quaternary ammonium compounds, amine oxides, and betaines.[1][2] Its amphiphilic nature, characterized by a long C16 hydrophobic alkyl chain and a polar dimethylamine head group, governs its self-assembly in solution to form micelles.[3] The concentration at which this spontaneous aggregation occurs is known as the Critical Micelle Concentration (CMC), a fundamental parameter that dictates the physicochemical properties and functional efficacy of the surfactant system.[4] This guide provides a comprehensive exploration of the principles of micellization for this compound, details authoritative experimental methodologies for CMC determination, and discusses the key factors influencing this critical value. It is intended for researchers, scientists, and formulation experts in drug development, materials science, and chemical manufacturing.
Introduction to this compound: Physicochemical Profile
This compound, also known as N,N-Dimethyl-1-hexadecanamine, is a versatile chemical intermediate with the molecular formula C₁₈H₃₉N and a molecular weight of 269.51 g/mol .[1][5] It typically presents as a clear to pale yellow liquid or waxy solid, depending on the ambient temperature, with a melting point of approximately 12°C.[1][6] A key characteristic is its insolubility in water but good solubility in organic solvents like alcohols.[3][6]
Its primary industrial value lies in its role as a precursor to more complex surfactants.[5] These derivatives are integral to a wide array of applications, from personal care products and industrial cleaning agents to textile softeners and corrosion inhibitors in oilfield operations.[1][5][6] The performance in these applications is intrinsically linked to the molecule's surface activity and its ability to form micelles.
The head group of this compound, a tertiary amine, imparts a pH-dependent character. At acidic pH, the amine group becomes protonated, and the molecule behaves as a cationic surfactant. At neutral or alkaline pH, it remains non-ionic. This property is a critical consideration when measuring and interpreting its CMC.[7]
The Phenomenon of Micellization
Surfactant molecules are amphiphilic, meaning they possess both a water-repelling (hydrophobic) tail and a water-attracting (hydrophilic) head.[8] When introduced into an aqueous medium at low concentrations, these molecules, or monomers, preferentially adsorb at interfaces, such as the air-water interface. This alignment, with the hydrophobic tails oriented away from the water, disrupts the cohesive energy of the water molecules and reduces the surface tension of the solution.[8]
As the surfactant concentration increases, the interface becomes saturated with monomers. Beyond this point, a thermodynamically favorable process of self-assembly begins within the bulk solution. The hydrophobic tails aggregate to minimize their contact with water, forming a non-polar core, while the hydrophilic heads form a protective outer shell, or corona, that remains in contact with the aqueous environment. These supramolecular aggregates are known as micelles.[9][10]
The Critical Micelle Concentration (CMC) is defined as the concentration of surfactant at which the formation of micelles begins.[4] Above the CMC, the concentration of free monomers in the solution remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[11][12] This transition is not a single point but a narrow concentration range, and it is marked by an abrupt change in several physical properties of the solution, including surface tension, conductivity, osmotic pressure, and turbidity.[10][13] Accurately determining the CMC is therefore essential for optimizing formulations, as properties like solubilization and detergency are directly proportional to the number of micelles present.[9]
Caption: Logical flow of surfactant behavior leading to micellization.
Factors Influencing the CMC of this compound
The precise CMC value is not an immutable constant but is highly sensitive to both the molecular structure of the surfactant and the properties of the solution.
-
Molecular Structure: The balance between the hydrophobic and hydrophilic portions of the molecule is paramount. An increase in the length of the hydrophobic alkyl chain (the C16 tail in this case) enhances the driving force for micellization to escape the aqueous environment, resulting in a lower CMC.[11][14]
-
pH of the Medium: For this compound, pH is a dominant factor.[7]
-
Acidic pH (e.g., < 6): The dimethylamine head group becomes protonated (-N⁺H(CH₃)₂), transforming the molecule into a cationic surfactant. The resulting electrostatic repulsion between the positively charged head groups opposes micelle formation, leading to a higher CMC.
-
Alkaline pH (e.g., > 8): The head group remains in its neutral, non-ionic state. With no electrostatic repulsion, aggregation is more favorable, resulting in a significantly lower CMC.
-
-
Presence of Electrolytes: When in its cationic form (at low pH), the addition of salts (e.g., NaCl, KBr) dramatically lowers the CMC.[11][14] The salt's anions (counter-ions) cluster around the cationic head groups, shielding the electrostatic repulsion and facilitating micelle formation at a lower surfactant concentration.[7] This effect is negligible when the surfactant is in its non-ionic state.
-
Temperature: The effect of temperature is complex. For many ionic surfactants, the impact is relatively small over a moderate range.[14] However, for non-ionic surfactants, an increase in temperature can disrupt the hydration shell around the hydrophilic head group, making it effectively more hydrophobic and thus lowering the CMC.[14][15]
| Factor | Condition | Expected Effect on CMC of this compound | Rationale |
| pH | Decrease (Acidic) | Increase | Protonation of amine head leads to electrostatic repulsion.[7] |
| Increase (Alkaline) | Decrease | Head group is non-ionic, eliminating electrostatic repulsion. | |
| Electrolytes | Addition to acidic solution | Decrease | Counter-ions shield head group repulsion.[11][14] |
| Addition to alkaline solution | Minimal to no effect | No ionic charge to shield.[14] | |
| Temperature | Increase | Likely Decrease | Dehydration of the polar head group favors micellization.[14] |
Authoritative Methodologies for CMC Determination
The determination of the CMC relies on monitoring a physical property of the surfactant solution as a function of its concentration. The concentration corresponding to the abrupt change in the slope of this plot is taken as the CMC.[4] Three robust and widely adopted methods are detailed below.
Surface Tensiometry
This is often considered the standard method for CMC determination due to its direct measurement of surface activity.[10]
Causality & Principle: Surfactant monomers adsorb at the air-water interface, reducing the solution's surface tension. Once the interface is saturated and micelles begin to form in the bulk, the concentration of free monomers remains constant. Consequently, the surface tension ceases to decrease and plateaus.[12][13] The CMC is identified as the concentration at this transition point.[8]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity water, ensuring the concentration is well above the expected CMC. If pH control is needed, use an appropriate buffer system.
-
Serial Dilutions: Prepare a series of at least 10-15 dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC. It is advisable to space the concentrations logarithmically.
-
Instrumentation: Calibrate a tensiometer, typically using the Du Noüy ring or Wilhelmy plate method, according to the manufacturer's instructions.[16] Ensure the platinum ring or plate is meticulously cleaned before each measurement (e.g., rinsing with solvent and flaming to red heat).[16]
-
Measurement: Measure the surface tension of each prepared solution at a constant, controlled temperature. Allow the reading to stabilize for each measurement.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will show two distinct linear regions. The CMC is determined from the concentration at the intersection of the regression lines drawn through these two regions.[12][13]
Caption: Workflow for CMC determination by surface tensiometry.
Self-Validation & Trustworthiness:
-
Applicability: This method is universally applicable to ionic, non-ionic, and zwitterionic surfactants.[10]
-
Limitations: The method is highly sensitive to surface-active impurities, which can create a pronounced minimum in the plot around the CMC, complicating interpretation.[17] Accurate temperature control is critical.
Conductivity Measurement
This electrochemical method is highly precise and particularly well-suited for ionic surfactants.
Causality & Principle: This method is only valid when this compound is in its protonated, cationic form (i.e., in an acidic buffer). Below the CMC, the specific conductivity increases linearly with concentration, as more charge-carrying monomers are added.[10] Above the CMC, while the total surfactant concentration increases, the additional molecules form micelles. Micelles, being large aggregates with bound counter-ions, are much less mobile and thus less efficient charge carriers than the individual monomers.[10] This results in a distinct decrease in the slope of the conductivity versus concentration plot. The break point corresponds to the CMC.
Experimental Protocol:
-
Solution Preparation: Prepare a series of this compound solutions in a suitable acidic buffer (e.g., acetate buffer) to ensure full protonation.
-
Instrumentation: Calibrate a high-precision conductivity meter with standard solutions at the desired experimental temperature.
-
Measurement: Immerse the conductivity probe into each solution, ensuring thermal equilibrium is reached before recording the specific conductivity (κ). Gentle stirring is recommended to ensure homogeneity, but foam formation should be avoided.
-
Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration (C). The data will present two linear segments with different slopes. The CMC is the concentration at which these two lines intersect.[13]
Caption: Workflow for CMC determination by conductivity.
Self-Validation & Trustworthiness:
-
Applicability: Strictly limited to ionic surfactants or ionizable surfactants under appropriate pH conditions.[9][13] It cannot be used for this compound in its non-ionic (high pH) state.
-
Advantages: This bulk property measurement is less susceptible to surface-active impurities compared to tensiometry.[17] It is generally a fast and precise method.
Fluorescence Spectroscopy (Pyrene Probe Method)
This spectroscopic technique offers exceptional sensitivity and is ideal for systems with very low CMC values.
Causality & Principle: The method utilizes a hydrophobic fluorescent probe, most commonly pyrene, whose emission spectrum is highly sensitive to the polarity of its local environment.[18] The fluorescence emission spectrum of pyrene exhibits several vibronic bands. The intensity ratio of the first band (~373 nm) to the third band (~384 nm), known as the I₁/I₃ ratio, is a reliable indicator of solvent polarity.
-
Below CMC: In the polar aqueous environment, pyrene exhibits a high I₁/I₃ ratio.
-
Above CMC: As micelles form, the hydrophobic pyrene molecules preferentially partition into the non-polar, hydrocarbon-like core of the micelles.[19] This change in microenvironment causes a significant decrease in the I₁/I₃ ratio. A plot of the I₁/I₃ ratio versus surfactant concentration yields a sigmoidal curve, with the inflection point corresponding to the CMC.[11]
Experimental Protocol:
-
Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) to a concentration of approximately 10⁻³ M.
-
Surfactant Solutions: Prepare a series of volumetric flasks with varying concentrations of this compound. To each flask, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 10⁻⁶ to 10⁻⁷ M) and constant across all samples. Allow the solvent to evaporate completely before filling the flasks to the mark with the respective surfactant solutions. This ensures pyrene is solubilized by the surfactant system.[18]
-
Equilibration: Allow the solutions to equilibrate, typically for several hours, to ensure complete partitioning of the probe.[18]
-
Measurement: Using a fluorometer, record the fluorescence emission spectrum of pyrene (typically from 350 nm to 450 nm) for each sample, using an excitation wavelength of around 335 nm.[19]
-
Data Analysis: From each spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks. Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. Fit the resulting data to a sigmoidal (Boltzmann) function. The center of the sigmoid, representing the steepest point of the transition, is taken as the CMC.[11]
Self-Validation & Trustworthiness:
-
Applicability: The method is versatile and can be used for all classes of surfactants.[9][20]
-
Advantages: Its high sensitivity makes it the method of choice for surfactants with low CMCs or when only small sample volumes are available.[18]
-
Limitations: The probe molecule itself could potentially influence the micellization process, although this is minimized by using a very low probe concentration.[12]
| Method | Principle | Applicability for this compound | Pros | Cons |
| Surface Tensiometry | Change in interfacial tension | Universal (any pH) | Direct measurement of surface activity; considered a standard method.[10] | Sensitive to impurities; requires precise instrumentation.[13][17] |
| Conductivity | Change in charge carrier mobility | Cationic form only (low pH) | Fast, precise, and less sensitive to non-ionic impurities.[17] | Not applicable to non-ionic state (high pH).[9][13] |
| Fluorescence Probe | Change in probe microenvironment polarity | Universal (any pH) | Extremely sensitive, good for low CMCs.[18] | The probe may slightly perturb the system.[12] |
Conclusion
The Critical Micelle Concentration is a cornerstone parameter in the characterization of this compound and its derivatives. A thorough understanding of its value and the factors that influence it is indispensable for the rational design and optimization of formulations in pharmaceuticals, consumer products, and industrial processes. The choice of methodology for CMC determination should be guided by the specific properties of the system under investigation, particularly the pH-dependent ionic character of this compound. By employing the robust protocols described herein—surface tensiometry for universal applicability, conductivity for precision with the cationic form, and fluorescence spectroscopy for high sensitivity—researchers can confidently and accurately characterize this critical surfactant property.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 112-69-6 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Hexadecyl Dimethyl Amine | CAS 112-69-6 | 98% | 800kg/IBC, 160kg/drum [painichemical.com]
- 6. Hexadecyl Dimethylamine [whamine.com]
- 7. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. justagriculture.in [justagriculture.in]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. pharmacy180.com [pharmacy180.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of Hexadecyldimethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecyldimethylamine (HDMA), a tertiary amine with a long lipophilic alkyl chain, is a molecule of significant interest in materials science and drug delivery systems. Its amphiphilic nature governs its self-assembly into various supramolecular structures, which are critically dependent on its molecular geometry and conformational flexibility. This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of this compound, integrating theoretical principles with established experimental and computational methodologies. We delve into the intricacies of its bonding, the rotational degrees of freedom within its hexadecyl tail, and the influence of the dimethylamino headgroup on its overall architecture. This document is intended to serve as a foundational resource for researchers leveraging HDMA in advanced applications, offering insights into the causal relationships between its structure and macroscopic properties.
Fundamental Molecular Structure of this compound
This compound, with the chemical formula C₁₈H₃₉N, is comprised of two distinct domains: a polar dimethylamino headgroup and a nonpolar hexadecyl tail.[1][2] This inherent duality is the cornerstone of its utility as a surfactant and a building block for more complex molecular assemblies.[1][2]
The Dimethylamino Headgroup: A Tertiary Amine
The nitrogen atom in the dimethylamino headgroup is sp³-hybridized, resulting in a trigonal pyramidal geometry.[3][4] The three substituents—two methyl groups and the hexadecyl chain—and the lone pair of electrons occupy the four positions of a tetrahedron. Due to the presence of the lone pair, the C-N-C bond angles are slightly compressed from the ideal tetrahedral angle of 109.5° to approximately 108°.[3] The C-N bond length is typically around 147 pm.[3]
A key dynamic feature of the tertiary amine headgroup is pyramidal inversion, a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. This inversion is generally fast at room temperature for simple amines, preventing the isolation of enantiomers in chiral tertiary amines.[3]
The Hexadecyl Tail: A Long Alkyl Chain
The hexadecyl tail is a saturated hydrocarbon chain consisting of sixteen carbon atoms. The carbon atoms in the alkyl chain are also sp³-hybridized, leading to a zigzag arrangement of the carbon backbone in its lowest energy state. The C-C single bonds allow for considerable rotational freedom, which is the basis for the conformational diversity of the molecule.
Conformational Analysis: The Flexible Nature of this compound
The overall shape of this compound is not static but rather a dynamic equilibrium of various conformations. This conformational flexibility is predominantly dictated by the rotational freedom around the C-C and C-N single bonds.
Conformation of the Hexadecyl Chain
The conformation of the hexadecyl chain can be understood by considering the dihedral angles along the carbon backbone. The most stable conformation for a segment of an n-alkane chain is the anti or trans conformation, where the bulky substituents are positioned 180° apart, minimizing steric hindrance. Rotations around the C-C bonds can lead to gauche conformations, which are higher in energy due to steric repulsion between adjacent methylene groups. The energy difference between the anti and gauche conformations is a critical parameter in determining the overall shape and flexibility of the alkyl chain. For long n-alkanes like hexadecane, the all-trans conformation is the most stable in the crystalline state, while in the liquid or solution phase, a multitude of conformations containing gauche linkages exist.
Influence of the Dimethylamino Headgroup
The presence of the dimethylamino headgroup introduces additional conformational considerations. The rotation around the C1-N bond (the bond connecting the hexadecyl chain to the nitrogen) has an energy barrier that influences the orientation of the alkyl chain relative to the headgroup. While specific experimental data for this compound is scarce, studies on smaller tertiary amines provide insight into these rotational barriers.
Furthermore, in condensed phases or at interfaces, the polar headgroup can influence the conformational ordering of the adjacent segments of the alkyl chain. In self-assembled structures like monolayers or micelles, the packing constraints imposed by the headgroups can lead to a more ordered, extended conformation of the alkyl tails to maximize van der Waals interactions.
Experimental Methodologies for Structural and Conformational Characterization
A variety of experimental techniques can be employed to probe the molecular structure and conformational dynamics of this compound.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the atoms in this compound.
-
¹H NMR: Can provide information on the different types of protons in the molecule, including the terminal methyl group of the alkyl chain, the methylene groups, and the methyl groups on the nitrogen.
-
¹³C NMR: Offers a wider chemical shift range and can distinguish between the different carbon atoms along the hexadecyl chain and in the dimethylamino headgroup. The chemical shifts of the carbons in the alkyl chain can be sensitive to their local conformation (trans vs. gauche).
-
-
Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy probe the vibrational modes of the molecule. Specific vibrational frequencies can be assigned to different functional groups and can be sensitive to the conformational state.
-
C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region.
-
CH₂ scissoring and rocking modes: These are sensitive to the packing and conformation of the alkyl chain.
-
C-N stretching vibrations: Expected in the 1000-1200 cm⁻¹ region.
-
X-ray Diffraction and Scattering
-
Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide the most precise and unambiguous determination of its molecular structure in the solid state, including bond lengths, bond angles, and the preferred conformation.
-
X-ray Scattering: For studying the structure of self-assembled monolayers or liquid crystalline phases, X-ray scattering techniques can provide information on the packing and orientation of the molecules.
Computational Modeling of this compound
Computational chemistry provides a powerful avenue to explore the structure and conformational landscape of this compound, complementing experimental data.
Molecular Mechanics (MM)
Molecular mechanics simulations, which employ classical force fields, are well-suited for studying the conformational preferences of large and flexible molecules like this compound.
-
Force Fields: Several force fields, such as AMBER, CHARMM, and OPLS, have parameters for alkanes and amines, allowing for the simulation of this compound. The choice of force field can influence the accuracy of the results.
-
Conformational Searching: Algorithms can be used to systematically or stochastically explore the potential energy surface of the molecule to identify low-energy conformations.
-
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time, providing insights into its conformational flexibility and its interactions with other molecules or in different environments (e.g., in solution or as part of a lipid bilayer).
Quantum Mechanics (QM)
Quantum mechanical methods, such as Density Functional Theory (DFT), can provide more accurate calculations of the electronic structure, geometry, and vibrational frequencies of this compound. Due to the computational cost, QM calculations are typically performed on smaller fragments of the molecule or to refine the structures of key conformations identified through molecular mechanics.
Data Presentation and Protocols
Tabulated Molecular Properties
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₉N | [1][2] |
| Molecular Weight | 269.51 g/mol | [1][2] |
| CAS Number | 112-69-6 | [1][2] |
| Nitrogen Hybridization | sp³ | [3][4] |
| Headgroup Geometry | Trigonal Pyramidal | [3][4] |
| Approx. C-N-C Bond Angle | 108° | [3] |
| Approx. C-N Bond Length | 147 pm | [3] |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant aggregation.
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) for chemical shift calibration.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Advanced NMR experiments, such as COSY and HSQC, can be used to aid in the assignment of resonances.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each chemical environment.
-
Assign the peaks in both spectra to the corresponding atoms in the molecule based on their chemical shifts and coupling patterns.
-
Analyze the chemical shifts of the alkyl chain carbons in the ¹³C NMR spectrum for conformational information.
-
Computational Protocol: Conformational Search using Molecular Mechanics
-
Molecule Building:
-
Construct the 3D structure of this compound using a molecular modeling software package.
-
-
Force Field Selection:
-
Choose an appropriate force field with parameters for tertiary amines and long-chain alkanes (e.g., GAFF, OPLS-AA).
-
-
Energy Minimization:
-
Perform an initial energy minimization of the starting structure to relieve any steric clashes.
-
-
Conformational Search:
-
Employ a conformational search algorithm (e.g., Monte Carlo, systematic search) to explore the rotational degrees of freedom of the C-C and C-N bonds.
-
Generate a large number of conformers and calculate their potential energies.
-
-
Analysis:
-
Rank the conformers by their relative energies to identify the low-energy structures.
-
Analyze the dihedral angles of the low-energy conformers to understand the preferred conformations of the hexadecyl chain and the orientation of the headgroup.
-
Optionally, perform higher-level QM calculations on the lowest energy conformers for more accurate energy and geometry data.
-
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick representation of this compound's atomic connectivity.
Conformational Isomers of the Hexadecyl Chain
Caption: Energy landscape of alkyl chain conformations.
Workflow for Conformational Analysis
Caption: Computational workflow for determining stable conformers.
Conclusion
The molecular structure and conformational behavior of this compound are intrinsically linked to its function in various applications. A thorough understanding of its trigonal pyramidal headgroup, the rotational freedom of its long alkyl tail, and the interplay between these two domains is essential for predicting and controlling its self-assembly and interfacial properties. This guide has outlined the fundamental structural features of HDMA and detailed the key experimental and computational approaches for its characterization. By integrating these methodologies, researchers can gain a deeper, more predictive understanding of this versatile molecule, paving the way for the rational design of novel materials and drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Nanoscale dynamics and protein adhesivity of alkylamine self-assembled monolayers on graphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Hexadecyldimethylamine in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of hexadecyldimethylamine (HDMA), a long-chain tertiary amine of significant interest in various industrial and research applications, including as a surfactant, emulsifier, and intermediate in chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical solubility data, and detailed experimental methodologies.
Introduction to this compound and its Physicochemical Profile
This compound (CAS No. 112-69-6), also known as N,N-dimethylhexadecan-1-amine, is a tertiary amine with a 16-carbon alkyl chain.[1] Its molecular structure, consisting of a long, nonpolar hydrocarbon tail and a polar dimethylamino head group, imparts amphiphilic properties that govern its solubility and interfacial activity. At room temperature, it typically presents as a clear, colorless to yellowish liquid or a waxy solid with a characteristic fish-like odor.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₉N | [2] |
| Molecular Weight | 269.51 g/mol | [2][3] |
| Melting Point | ~12 °C | [2] |
| Boiling Point | ~300-320 °C | [1][3] |
| Density | ~0.801 g/mL at 20 °C | [2] |
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for understanding the solubility of this compound. This principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of HDMA is primarily influenced by the interplay of the following factors:
-
Van der Waals Forces: The long hexadecyl chain contributes to significant London dispersion forces, favoring solubility in nonpolar, hydrocarbon-based solvents.
-
Dipole-Dipole Interactions: The tertiary amine group introduces a dipole moment, allowing for interactions with polar aprotic solvents.
-
Hydrogen Bonding: While the tertiary amine nitrogen in HDMA cannot act as a hydrogen bond donor, its lone pair of electrons can act as a hydrogen bond acceptor, enabling some interaction with protic solvents like alcohols. However, the steric hindrance from the two methyl groups and the long alkyl chain can limit this interaction.
Generally, as the length of the hydrocarbon chain in an amine increases, its solubility in water and highly polar solvents decreases, while its solubility in nonpolar organic solvents increases.
Solubility Profile of this compound
Qualitative Solubility:
This compound is generally described as being soluble in organic solvents such as ethanol and acetone, and insoluble in water.[1] It is also reported to be slightly soluble in chloroform and methanol.[2]
Estimated Quantitative Solubility Data:
The following table provides an estimated solubility of this compound in various organic solvents at ambient temperature (~20-25 °C). These values are based on the general solubility trends of long-chain aliphatic amines and should be considered as indicative rather than absolute. For precise applications, experimental verification is strongly recommended.
| Solvent | Solvent Type | Expected Solubility ( g/100 g solvent) | Rationale |
| Hexane | Nonpolar (Aliphatic) | > 50 (Miscible) | Strong van der Waals interactions between the alkyl chains of HDMA and hexane. |
| Toluene | Nonpolar (Aromatic) | > 50 (Miscible) | Favorable interactions between the alkyl chain of HDMA and the aromatic ring of toluene. |
| Diethyl Ether | Polar Aprotic | > 40 | Good balance of nonpolar and polar interactions. |
| Chloroform | Polar Aprotic | > 30 | Dipole-dipole interactions and potential for weak hydrogen bonding. |
| Acetone | Polar Aprotic | > 25 | Dipole-dipole interactions are favorable. |
| Ethanol | Polar Protic | > 20 | Hydrogen bonding between the amine nitrogen and the hydroxyl group of ethanol, alongside dispersion forces. |
| Methanol | Polar Protic | > 15 | Similar to ethanol, but the shorter alkyl chain of methanol may offer slightly less favorable dispersion force interactions with the long hexadecyl chain of HDMA. |
| Water | Polar Protic | < 0.1 (Insoluble) | The large hydrophobic hexadecyl group dominates, preventing significant dissolution despite the potential for hydrogen bonding with the amine group.[1] |
Experimental Determination of Solubility
For applications requiring precise solubility data, experimental determination is essential. A robust and widely applicable method is the isothermal gravimetric method . This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Detailed Protocol: Isothermal Gravimetric Method
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Constant temperature water bath or incubator
-
Magnetic stirrer and stir bars
-
Glass vials with screw caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed glass evaporating dishes or beakers
-
Analytical balance (readable to at least 0.1 mg)
-
Vacuum oven or desiccator
Procedure:
-
Temperature Equilibration: Set the constant temperature bath to the desired temperature (e.g., 25 °C) and allow it to stabilize. Place a sealed vial containing the organic solvent in the bath to pre-equilibrate.
-
Preparation of Saturated Solution:
-
Add a known volume of the temperature-equilibrated solvent to a clean, dry glass vial.
-
Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in the constant temperature bath on a magnetic stirrer.
-
Stir the mixture vigorously for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sampling:
-
Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours within the constant temperature bath.
-
Carefully draw a known volume of the clear supernatant into a syringe fitted with a syringe filter. The filter removes any suspended solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed evaporating dish.
-
Record the exact weight of the evaporating dish with the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Once the bulk of the solvent has evaporated, place the evaporating dish in a vacuum oven at a temperature below the boiling point of HDMA and dry to a constant weight.
-
Record the final weight of the evaporating dish with the dried this compound residue.
-
-
Calculation:
-
Mass of the saturated solution = (Weight of dish + solution) - (Weight of empty dish)
-
Mass of dissolved this compound = (Weight of dish + residue) - (Weight of empty dish)
-
Mass of solvent = Mass of the saturated solution - Mass of dissolved this compound
-
Solubility ( g/100 g solvent) = (Mass of dissolved HDMA / Mass of solvent) x 100
-
Self-Validation and Trustworthiness:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Monitor the concentration of the supernatant over time (e.g., at 24, 36, and 48 hours) to confirm that equilibrium has been reached. The concentration should plateau.
-
Ensure the purity of the this compound and the solvent, as impurities can significantly affect solubility.
Advanced Analytical Techniques for Solubility Determination
Beyond the classical gravimetric method, several instrumental techniques can be employed for more rapid or high-throughput solubility screening.
-
Thermogravimetric Analysis (TGA): This method can be used if the solvent is significantly more volatile than this compound.[1] A known mass of the saturated solution is heated in the TGA instrument, and the weight loss corresponding to the evaporation of the solvent is measured, allowing for the determination of the solute concentration.
-
Spectroscopic Methods (e.g., UV-Vis, NMR): If this compound has a suitable chromophore or a distinct NMR signal, a calibration curve can be created to determine its concentration in a saturated solution. This is particularly useful for low solubilities.
-
Gas Chromatography (GC): For volatile solvents, GC can be used to determine the concentration of this compound in a saturated solution by comparing the peak area to a standard curve.
The choice of method depends on the required accuracy, throughput, and the physicochemical properties of the solute and solvent.
Conclusion
This compound exhibits high solubility in nonpolar organic solvents and moderate to good solubility in polar aprotic and protic solvents, with insolubility in water. This solubility profile is a direct consequence of its amphiphilic molecular structure. For research and development purposes requiring precise solubility data, the isothermal gravimetric method provides a reliable and accurate approach. The understanding and experimental determination of the solubility of this compound are critical for its effective application in various chemical and pharmaceutical fields.
References
An In-Depth Technical Guide to the Spectroscopic Analysis of Hexadecyldimethylamine
Introduction
Hexadecyldimethylamine (HDMA), also known as N,N-dimethylhexadecan-1-amine, is a tertiary amine featuring a long C16 alkyl chain.[1][2][3] Its amphiphilic nature makes it a valuable chemical intermediate in the synthesis of surfactants, such as quaternary ammonium compounds and amine oxides, which are utilized in industries ranging from daily chemicals to oil fields.[4][5] Given its role as a precursor, verifying the identity, purity, and structural integrity of HDMA is critical for quality control and ensuring the desired properties of downstream products.
This technical guide provides a comprehensive overview of the multi-faceted spectroscopic approach to characterizing this compound. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causality behind the analytical choices and interpretative logic. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), demonstrating how these orthogonal techniques converge to provide an unambiguous structural elucidation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, it provides detailed information about the connectivity and chemical environment of atoms within the HDMA molecule.
Causality of Experimental Choices
The choice of NMR is predicated on its ability to provide a complete and non-destructive map of the molecule's hydrogen and carbon skeleton. For a molecule like HDMA, with its distinct functional regions—the dimethylamino headgroup, the long aliphatic chain, and the terminal methyl group—NMR allows for the precise assignment of signals to each part of the structure. The use of deuterated solvents, such as deuterated chloroform (CDCl₃), is essential to avoid large solvent signals that would otherwise obscure the analyte's proton signals.[6]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of HDMA is characterized by four distinct signal regions corresponding to the different proton environments. The electron-withdrawing effect of the nitrogen atom causes protons on adjacent carbons to be "deshielded," shifting their signals downfield (to a higher ppm value).[7][8]
| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Terminal Methyl | CH₃ -(CH₂)₁₄-N(CH₃)₂ | ~ 0.88 | Triplet (t) | 3H |
| Alkyl Chain | CH₃-(CH₂)₁₄ -N(CH₃)₂ | ~ 1.25 | Broad Multiplet | ~28H |
| α-Methylene | CH₃-(CH₂)₁₄-CH₂ -N(CH₃)₂ | ~ 2.2 - 2.3 | Triplet (t) | 2H |
| N-Methyl | CH₃-(CH₂)₁₄-N(CH₃ )₂ | ~ 2.25 | Singlet (s) | 6H |
Table 1: Predicted ¹H NMR spectral data for this compound.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, resolving each unique carbon environment. Similar to ¹H NMR, carbons closer to the electronegative nitrogen atom are deshielded and appear at higher chemical shifts.[7][8]
| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) |
| Terminal Methyl | C H₃-(CH₂)₁₄-N(CH₃)₂ | ~ 14 |
| Alkyl Chain | CH₃-(C H₂)₁₄-N(CH₃)₂ | ~ 22 - 32 |
| α-Methylene | CH₃-(CH₂)₁₄-C H₂-N(CH₃)₂ | ~ 50 - 60 |
| N-Methyl | CH₃-(CH₂)₁₄-N(C H₃)₂ | ~ 40 - 45 |
Table 2: Predicted ¹³C NMR spectral data for this compound.
Experimental Protocol: NMR Sample Preparation
A high-quality spectrum is contingent on meticulous sample preparation. This protocol ensures a clean, homogeneous sample suitable for high-resolution NMR.
-
Material Weighing: Accurately weigh 10-25 mg of this compound.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the sample vial.[9]
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution.[10] Draw the solution into a Pasteur pipette plugged with a small amount of Kimwipe or glass wool and dispense the filtrate directly into a clean, dry 5 mm NMR tube.[9][11]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[12] The final sample depth should be between 4.5 and 5.5 cm.[6]
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Causality of Experimental Choices
For amine analysis, IR spectroscopy provides a definitive way to distinguish between primary, secondary, and tertiary amines.[13] Primary amines exhibit two N-H stretching bands, secondary amines show one, and tertiary amines, lacking any N-H bonds, show none in the characteristic 3300-3500 cm⁻¹ region.[8][14][15] Therefore, the primary diagnostic for HDMA is the absence of this N-H signal, confirming its tertiary amine structure. The presence of strong C-H stretching bands confirms the aliphatic nature of the molecule.
Spectral Interpretation
The IR spectrum of HDMA is defined by the vibrations of its aliphatic backbone and C-N bond.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| N-H Stretch | Absent from 3300-3500 | N/A | Confirms tertiary amine structure.[13][14][16] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Indicates the presence of the long alkyl chain and methyl groups.[16] |
| CH₂ Bend (Scissoring) | ~ 1465 | Medium | Characteristic of methylene groups in the alkyl chain. |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Weak to Medium | Confirms the presence of the amine functional group.[7][14] |
Table 3: Key IR absorption bands for this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique for liquid samples that requires minimal preparation.
-
Instrument Background: Ensure the ATR crystal (e.g., diamond) is clean and run a background spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Acquire Spectrum: Lower the press arm to ensure good contact between the sample and the crystal, and acquire the spectrum.
-
Cleaning: After analysis, thoroughly clean the sample from the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial structural information based on its fragmentation pattern upon ionization.
Causality of Experimental Choices
The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. HDMA (C₁₈H₃₉N) has a molecular weight of 269.5 g/mol , and its molecular ion peak (M⁺) is expected at m/z 269, immediately suggesting the presence of a nitrogen atom.[1][2] Furthermore, the fragmentation of amines is highly predictable. The most favorable fragmentation pathway is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen—which results in a stable, resonance-stabilized iminium cation.[8] This predictable fragmentation provides a definitive fingerprint for the amine's structure.
Fragmentation Analysis
Upon electron ionization (EI), HDMA forms a molecular ion that readily undergoes fragmentation.
-
Molecular Ion (M⁺): The parent peak will appear at m/z 269 , corresponding to the entire molecule [C₁₈H₃₉N]⁺. Its odd mass is consistent with the Nitrogen Rule.
-
Alpha-Cleavage (Base Peak): The most significant fragmentation is the cleavage of the C1-C2 bond of the hexadecyl chain. This expels a pentadecyl radical (•C₁₅H₃₁) and forms the highly stable N,N-dimethylmethaniminium ion, [CH₂=N(CH₃)₂]⁺. This fragment has an m/z of 58 and is typically the most abundant peak (the base peak) in the spectrum.[1]
-
Other Fragments: While less prominent, other fragments from cleavage along the alkyl chain may be observed, often appearing as clusters of peaks separated by 14 mass units (-CH₂-).[17]
| m/z Value | Ion Structure | Description |
| 269 | [CH₃(CH₂)₁₅N(CH₃)₂]⁺ | Molecular Ion (M⁺) |
| 58 | [CH₂=N(CH₃)₂]⁺ | Base Peak from α-cleavage |
Table 4: Principal ions in the mass spectrum of this compound.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like HDMA, providing both separation from impurities and mass analysis.
-
Sample Preparation: Prepare a dilute solution of HDMA (e.g., ~1 mg/mL) in a volatile organic solvent like hexane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port.
-
Chromatographic Separation: The sample is vaporized and separated on a GC column (e.g., a non-polar DB-5ms column). The retention time is characteristic of HDMA.
-
Mass Analysis: As HDMA elutes from the column, it enters the mass spectrometer's ion source, is fragmented, and the resulting ions are analyzed to generate the mass spectrum.
References
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- 4. This compound | 112-69-6 [chemicalbook.com]
- 5. China Hexadecyl Dimethylamine, CAS No. 112-69-6, DMA16 factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. sites.bu.edu [sites.bu.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Hexadecyldimethylamine: A Versatile Tertiary Amine Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Hexadecyldimethylamine (HDMA), a tertiary amine with a C16 alkyl chain, stands as a pivotal building block in modern synthetic chemistry.[1][2] Its unique amphiphilic nature, stemming from a long hydrophobic alkyl tail and a hydrophilic dimethylamino headgroup, makes it an indispensable precursor for a vast array of specialty chemicals.[1] This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the production of high-performance surfactants, quaternary ammonium compounds, and other functional molecules. We will delve into the mechanistic principles that govern its reactivity and provide field-proven protocols for its application, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this versatile molecule.
Introduction: The Strategic Importance of this compound
This compound, also known as N,N-dimethylhexadecan-1-amine, is a fatty amine derivative that has garnered significant attention across various chemical industries.[3][4][5] Its importance lies in its function as a key intermediate for synthesizing a multitude of downstream products with diverse applications, ranging from personal care and detergents to oilfield chemicals and drug delivery systems.[2][6][7][8] The core value of HDMA as a building block is rooted in the reactivity of its tertiary amine group, which readily undergoes quaternization and oxidation to yield cationic surfactants, amine oxides, and betaines.[3][9] This guide will elucidate the chemical principles that make HDMA a cornerstone of surfactant and specialty chemical manufacturing.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 112-69-6 | [4][5][6] |
| Molecular Formula | C18H39N | [5][6] |
| Molecular Weight | 269.51 g/mol | [6][7] |
| Appearance | Clear to slightly hazy or light yellow liquid/solid (depending on temperature) | [3][6][7] |
| Melting Point | 12 °C | [3][6] |
| Boiling Point | 148 °C | [3][6] |
| Density | 0.801 g/mL at 20 °C | [3][6] |
| Solubility | Insoluble in water; soluble in alcohols and other organic solvents. | [1][3][6] |
| Purity | Typically ≥97-98% | [4][7][10] |
Note: These values are typical and may vary slightly depending on the supplier and grade of the material.
Spectral Data: The structural integrity of this compound can be confirmed through various spectroscopic techniques. While specific spectra are instrument-dependent, researchers can expect characteristic peaks in ¹H NMR, ¹³C NMR, and mass spectrometry that correspond to the hexadecyl chain and the N,N-dimethyl groups. Reputable chemical databases and suppliers often provide access to this spectral data.
Synthesis of this compound
The industrial production of this compound is typically achieved through the reaction of dimethylamine with a hexadecyl halide, such as 1-bromohexadecane, in a nucleophilic substitution reaction.[1][6] This process is often carried out in a solvent like ethanol and may involve a base to neutralize the hydrohalic acid byproduct.[1][6] The reaction yields a high-purity product with typical yields around 89.59% under optimized conditions.[6]
Figure 1: General synthesis pathway for this compound.
This compound as a Tertiary Amine Building Block: Key Reactions and Applications
The utility of this compound stems from its ability to serve as a precursor to a variety of valuable downstream products.[3][4][11]
Synthesis of Quaternary Ammonium Compounds (Quats)
The most prominent application of this compound is in the synthesis of quaternary ammonium compounds, which are widely used as cationic surfactants, disinfectants, fabric softeners, and phase transfer catalysts.[4][9][12] The reaction, known as the Menschutkin reaction, involves the alkylation of the tertiary amine with an alkyl halide.[12][13]
Causality Behind Experimental Choices: The choice of the alkylating agent is critical as it dictates the properties and functionality of the resulting quaternary ammonium salt.[12] For instance, reaction with methyl chloride yields a simple cationic surfactant, while using benzyl chloride produces a potent biocide.[9][12] The reaction is typically carried out in a polar solvent to facilitate the SN2 mechanism.[13]
Figure 2: General scheme for the quaternization of this compound.
Experimental Protocol: Synthesis of Cetyltrimethylammonium Chloride (CTAC)
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet.
-
Reagents: Charge the flask with this compound (1 equivalent) and a suitable solvent such as ethanol or isopropanol.
-
Reaction: While stirring, bubble methyl chloride gas (CH₃Cl) through the solution. Alternatively, a pressure reactor can be used. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by measuring the consumption of the tertiary amine.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The resulting cetyltrimethylammonium chloride can be purified by recrystallization from a suitable solvent system, such as acetone/ether, to obtain a white solid.
Synthesis of Amine Oxides
This compound can be oxidized to form this compound oxide, a non-ionic/amphoteric surfactant known for its foam-stabilizing and viscosity-building properties in personal care and cleaning products.[9][14] The oxidation is typically carried out using hydrogen peroxide.[9]
Figure 3: Oxidation of this compound to Amine Oxide.
Synthesis of Betaines
Betaines are amphoteric surfactants with excellent foaming and mildness properties, making them ideal for use in shampoos and other personal care formulations.[3][9] this compound can be reacted with sodium chloroacetate to produce a hexadecyl dimethyl betaine.[9]
Applications in Drug Development and Material Science
Beyond its traditional role in surfactants, this compound and its derivatives are finding applications in more specialized fields.
-
Drug Delivery: The cationic nature of quaternary ammonium compounds derived from HDMA allows them to interact with negatively charged cell membranes, making them potential candidates for gene and drug delivery vehicles. Dimethylamine derivatives, in general, are a versatile class of compounds with immense potential in medicinal chemistry.[15]
-
Material Science: HDMA has been employed as a pore size mediator and a swelling agent in the synthesis of monodispersed mesoporous silica nanoparticles.[11] This highlights its utility in controlling the structure of nanomaterials.
Safety and Handling
This compound is classified as a corrosive substance and can cause severe skin and eye burns.[6] It is also harmful if swallowed or inhaled.[1][16] Therefore, strict safety protocols must be followed when handling this chemical.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or impervious clothing.[6][16]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[16] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][16]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[1][7][9] Keep away from incompatible materials such as strong oxidizing agents, acids, isocyanates, and halogenated organics.[6][11][16]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][16] If swallowed, do not induce vomiting and seek immediate medical attention.[16]
Conclusion
This compound is a cornerstone of the specialty chemical industry, offering a versatile platform for the synthesis of a wide range of functional molecules. Its importance as a tertiary amine building block is underscored by its widespread use in the production of quaternary ammonium compounds, amine oxides, and betaines. As research continues to uncover new applications in fields such as drug delivery and material science, the demand for this versatile chemical is expected to grow. A thorough understanding of its properties, reactivity, and safe handling is paramount for any researcher or scientist looking to innovate with this powerful synthetic tool.
References
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- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Hexadecyl Dimethyl Amine | CAS 112-69-6 | 98% | 800kg/IBC, 160kg/drum [painichemical.com]
- 8. nbinno.com [nbinno.com]
- 9. China Hexadecyl Dimethylamine, CAS No. 112-69-6, DMA16 factory and manufacturers | Kerui Chemicals [keruichemical.com]
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- 11. This compound | 112-69-6 [chemicalbook.com]
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- 15. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Self-Assembly of Hexadecyldimethylamine
This guide provides a comprehensive technical overview of the self-assembly of Hexadecyldimethylamine (HDMA), a tertiary amine surfactant. It is intended for researchers, scientists, and drug development professionals who are interested in understanding and utilizing the unique pH-responsive aggregation behavior of this molecule. This document delves into the fundamental principles governing HDMA self-assembly, detailed experimental protocols for its characterization, and the interpretation of the resulting data.
Introduction: The Unique Nature of this compound
This compound (HDMA) is a cationic surfactant of significant interest due to its pH-responsive nature. Its molecular structure consists of a long C16 hydrocarbon tail, providing the necessary hydrophobicity for self-assembly, and a dimethylamino headgroup. This tertiary amine headgroup can be protonated or deprotonated depending on the pH of the aqueous solution, a characteristic that fundamentally governs its aggregation behavior.[1][2]
The predicted pKa of HDMA is approximately 9.78.[3][4][5] This means that in acidic to neutral solutions (pH < pKa), the amine group will be protonated, rendering the headgroup cationic and promoting the formation of conventional micelles. Conversely, in alkaline solutions (pH > pKa), the headgroup will be deprotonated and neutral, leading to different aggregation structures, potentially including vesicles or larger, less-defined aggregates. This "switchable" behavior makes HDMA a versatile molecule for applications in drug delivery, smart materials, and controlled release systems.
This guide will explore the thermodynamics and kinetics of HDMA self-assembly, with a particular focus on the influence of pH. We will provide detailed methodologies for determining key parameters such as the critical micelle concentration (CMC) and for characterizing the morphology of the resulting aggregates.
The Role of pH in Directing HDMA Self-Assembly: A Mechanistic Overview
The self-assembly of surfactants is driven by the hydrophobic effect, where the nonpolar tails of the molecules are sequestered from water to minimize the disruption of the hydrogen-bonding network of water. The shape and size of the resulting aggregates are dictated by the surfactant packing parameter, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail.[6][7][8][9]
For HDMA, pH is the primary tool for tuning this packing parameter.
-
At pH < pKa (Acidic to Neutral Conditions): The tertiary amine headgroup is protonated, carrying a positive charge. This electrostatic repulsion between the headgroups favors a larger effective headgroup area, leading to a smaller packing parameter. Consequently, HDMA is expected to form spherical or ellipsoidal micelles in acidic to neutral solutions.
-
At pH ≈ pKa (Near the pKa): A mixture of protonated and deprotonated HDMA molecules will exist. This can lead to more complex aggregation behavior, potentially including the formation of larger, elongated or worm-like micelles due to a reduction in electrostatic repulsion and the possibility of hydrogen bonding between protonated and deprotonated headgroups.
-
At pH > pKa (Alkaline Conditions): The headgroup is deprotonated and neutral. The absence of electrostatic repulsion between headgroups significantly reduces the effective headgroup area, increasing the packing parameter. This favors the formation of aggregates with lower curvature, such as vesicles (bilayers) or lamellar phases.
This pH-dependent transition between different aggregate morphologies is a key feature of tertiary amine surfactants and offers a powerful mechanism for controlling the properties of HDMA solutions.[1]
Experimental Characterization of HDMA Self-Assembly
A thorough investigation of HDMA self-assembly requires a combination of experimental techniques to determine its critical micelle concentration and to characterize the size, shape, and structure of the aggregates formed under different conditions.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form aggregates in solution. It is a fundamental parameter for any surfactant system. For a pH-sensitive surfactant like HDMA, the CMC is expected to vary with pH.
Experimental Technique: Tensiometry
Surface tensiometry is a reliable method for determining the CMC of surfactants.[10][11][12] It measures the surface tension of a solution as a function of surfactant concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension. Above the CMC, the interface becomes saturated, and excess surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension with increasing concentration. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.
Detailed Protocol for Tensiometry Measurement of HDMA:
-
Solution Preparation:
-
Prepare a stock solution of HDMA in deionized water. The concentration should be well above the expected CMC.
-
Prepare a series of dilutions of the HDMA stock solution in buffers of the desired pH (e.g., pH 4, 7, and 10). It is crucial to use buffers to maintain a constant pH throughout the experiment.
-
Ensure all glassware is scrupulously clean to avoid surface-active contaminants.
-
-
Instrumentation and Measurement:
-
Use a surface tensiometer, such as a Du Noüy ring or Wilhelmy plate tensiometer.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the surface tension of the pure buffer solution first as a reference.
-
Measure the surface tension of each HDMA dilution, starting from the lowest concentration.
-
Allow the surface tension to equilibrate at each concentration before recording the value. This is particularly important for surfactants, as adsorption kinetics can be slow.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the HDMA concentration (log C).
-
The resulting plot should show two linear regions. The intersection of the two lines corresponds to the CMC.
-
Perform this analysis for each pH value to determine the pH-dependent CMC of HDMA.
-
Expected Results:
The CMC of HDMA is expected to be lower at higher pH values (alkaline conditions) where the headgroup is neutral, as the absence of electrostatic repulsion facilitates aggregation. Conversely, at lower pH values (acidic conditions), the electrostatic repulsion between the protonated headgroups will lead to a higher CMC.
Characterization of Aggregate Size and Polydispersity
Once the CMC is known, the next step is to characterize the size and size distribution of the aggregates formed at concentrations above the CMC.
Experimental Technique: Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the hydrodynamic radius (Rh) of particles in suspension.[13][14][15] It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. Smaller particles diffuse faster, leading to more rapid fluctuations in scattered light.
Detailed Protocol for DLS Analysis of HDMA Aggregates:
-
Sample Preparation:
-
Prepare solutions of HDMA in the desired pH buffers at a concentration significantly above the determined CMC. A typical concentration for DLS measurements is 1-10 mg/mL.[16]
-
Filter the solutions through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates that could interfere with the measurement.
-
-
Instrumentation and Measurement:
-
Use a DLS instrument equipped with a temperature-controlled sample holder.
-
Set the measurement temperature and allow the sample to equilibrate.
-
Input the viscosity and refractive index of the solvent (the buffer solution) at the measurement temperature.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient and, subsequently, the hydrodynamic radius using the Stokes-Einstein equation.
-
The software will also provide information on the polydispersity index (PDI), which is a measure of the width of the size distribution. A PDI below 0.3 generally indicates a monodisperse sample.
-
Analyze the size distribution plots to identify the presence of different populations of aggregates.
-
Expected Results:
-
At low pH, DLS is expected to reveal the presence of relatively small, monodisperse micelles.
-
As the pH approaches the pKa, an increase in the hydrodynamic radius and PDI may be observed, suggesting the formation of larger, more polydisperse aggregates like worm-like micelles.
-
At high pH, the DLS data may show the presence of much larger structures, consistent with the formation of vesicles.
Visualization of Aggregate Morphology
While DLS provides information on the size of the aggregates, it does not directly reveal their shape. For this, a direct imaging technique is required.
Experimental Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM is a powerful technique for visualizing the morphology of self-assembled structures in their native, hydrated state.[17][18][19][20] The sample is rapidly frozen in a thin film of vitrified (non-crystalline) ice, preserving the structures for imaging in the transmission electron microscope.
Detailed Protocol for Cryo-TEM Sample Preparation and Imaging of HDMA Aggregates:
-
Sample Preparation:
-
Prepare HDMA solutions in the desired pH buffers at a concentration suitable for imaging (typically above the CMC).
-
The sample solution (a few microliters) is applied to a TEM grid with a perforated carbon film.
-
-
Vitrification:
-
The excess liquid is blotted away to create a thin film of the solution across the holes in the carbon film.
-
The grid is then rapidly plunged into a cryogen, such as liquid ethane, which freezes the sample so quickly that water molecules do not have time to crystallize.
-
-
Imaging:
-
The vitrified sample is transferred to a cryo-TEM holder and imaged at cryogenic temperatures.
-
Images are recorded at different magnifications to observe the overall morphology and fine details of the aggregates.
-
Expected Results:
-
Acidic pH: Cryo-TEM images are expected to show small, spherical or slightly ellipsoidal micelles.
-
Near pKa: Images may reveal elongated, thread-like structures characteristic of worm-like micelles.
-
Alkaline pH: Cryo-TEM is expected to show the presence of unilamellar or multilamellar vesicles, which are hollow, spherical structures formed by a lipid bilayer.
Data Summary and Interpretation
To facilitate the analysis and comparison of the experimental results, the quantitative data should be summarized in a clear and structured format.
Table 1: pH-Dependent Properties of this compound Self-Assembly
| pH | Critical Micelle Concentration (CMC) (M) | Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) | Predominant Morphology (from Cryo-TEM) |
| 4.0 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | Spherical Micelles |
| 7.0 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | Worm-like Micelles |
| 10.0 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | Vesicles |
Note: The values in this table are placeholders and should be replaced with actual experimental data.
The interpretation of this data should be guided by the principles of surfactant self-assembly and the pH-dependent behavior of the tertiary amine headgroup. The correlation between the CMC, aggregate size and morphology, and the pH provides a comprehensive understanding of the self-assembly landscape of HDMA.
Logical and Experimental Workflows
To visually represent the logical flow of the investigation and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Conceptual Framework for HDMA Self-Assembly
Caption: The influence of pH on the self-assembly of HDMA.
Experimental Workflow for Characterization
References
- 1. pH-Regulated surface property and pH-reversible micelle transition of a tertiary amine-based gemini surfactant in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 112-69-6 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 8. The packing parameter of bare surfactant does not necessarily indicate morphological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. biolinscientific.com [biolinscientific.com]
- 13. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 14. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. entegris.com [entegris.com]
- 16. lsinstruments.ch [lsinstruments.ch]
- 17. styvalley.com [styvalley.com]
- 18. Frontiers | Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM [frontiersin.org]
- 19. diamond.ac.uk [diamond.ac.uk]
- 20. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Hexadecyldimethylamine as a Capping Agent for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Hexadecyldimethylamine (HDMA) is a tertiary amine that serves as a versatile capping and stabilizing agent in the synthesis of a variety of nanoparticles, including metallic nanoparticles and quantum dots. Its long hydrophobic hexadecyl chain and hydrophilic dimethylamine headgroup allow for effective surface passivation, controlling nanoparticle growth, preventing aggregation, and enabling dispersion in nonpolar solvents. This technical guide provides an in-depth exploration of the mechanisms, protocols, and applications of HDMA in nanosynthesis, with a particular focus on its utility in the development of drug delivery systems.
Introduction to this compound (HDMA) in Nanoscience
This compound, a tertiary amine with the chemical formula C18H39N, is a liquid at room temperature with a melting point of 12°C and a boiling point of 148°C at 2 mmHg.[1][2][3][4] It is insoluble in water but soluble in organic solvents like alcohol, making it an ideal capping agent for nanoparticle synthesis in non-aqueous media.[3][4] The primary industrial applications of HDMA include its use as an intermediate in the manufacturing of surfactants and emulsifiers.[3][5]
In the realm of nanotechnology, the amphiphilic nature of HDMA is of paramount importance. The lone pair of electrons on the nitrogen atom of the dimethylamine group can coordinate with the surface of nascent nanoparticles, while the long hexadecyl tail provides a steric barrier. This dual functionality allows HDMA to effectively control the size, shape, and stability of nanoparticles during their synthesis.[6][7]
Key Physicochemical Properties of this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C18H39N | [1][8] |
| Molecular Weight | 269.51 g/mol | [1][3] |
| Appearance | Colorless to slightly hazy liquid | [3][4] |
| Melting Point | 12°C | [1][2] |
| Boiling Point | 148°C / 2mmHg | [1][2] |
| Density | 0.801 g/mL at 20°C | [1][4] |
| Water Solubility | Insoluble | [1][2] |
| pKa (Predicted) | 9.78 ± 0.28 | [1][8] |
The Capping Mechanism of this compound
The role of a capping agent is to control the growth and prevent the aggregation of nanoparticles.[9] HDMA achieves this through a combination of electronic and steric effects. The nitrogen atom in the dimethylamine headgroup donates its lone pair of electrons to the electron-deficient surface atoms of the metallic or semiconductor nanoparticle, forming a coordinate bond. This binding passivates the surface, preventing further uncontrolled growth and Ostwald ripening.[6]
The long, flexible hexadecyl chains then extend into the solvent, creating a steric shield around the nanoparticle. This steric hindrance prevents nanoparticles from approaching each other closely enough to aggregate, thus ensuring colloidal stability.[10] The tertiary nature of the amine in HDMA, compared to a primary amine like hexadecylamine (HDA), results in greater steric bulk around the nitrogen atom, which can influence the packing density of the capping agent on the nanoparticle surface and, consequently, the final particle size and shape.[11][12]
Caption: Capping mechanism of HDMA on a nanoparticle surface.
Protocols for Nanoparticle Synthesis Using HDMA
The following protocols are foundational and can be adapted for the synthesis of various types of nanoparticles. Optimization of parameters such as temperature, precursor concentration, and the molar ratio of HDMA to the precursor is crucial for achieving desired nanoparticle characteristics.
Synthesis of Gold Nanoparticles (AuNPs)
This protocol is adapted from methods using long-chain alkylamines for the synthesis of AuNPs.[11][12]
Materials:
-
Gold(III) chloride trihydrate (HAuCl4·3H2O)
-
This compound (HDMA)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Methanol (anhydrous)
Procedure:
-
In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve 0.1 mmol of HAuCl4·3H2O in 10 mL of anhydrous toluene.
-
Add a 20-fold molar excess of HDMA to the solution.
-
Heat the mixture to 60°C under vigorous stirring and maintain this temperature for 4 hours. The color of the solution will gradually change, indicating the formation of AuNPs.
-
After the reaction is complete, cool the solution to room temperature.
-
Add 20 mL of ethanol to precipitate the AuNPs.
-
Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.
-
Wash the AuNP pellet twice with a mixture of ethanol and methanol (1:1 v/v) to remove excess HDMA.
-
Resuspend the purified AuNPs in a nonpolar solvent like toluene or chloroform for storage and characterization.
Caption: Workflow for the synthesis of HDMA-capped gold nanoparticles.
Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol is a general method for the synthesis of quantum dots using long-chain amines as a solvent and capping agent.[13]
Materials:
-
Cadmium oxide (CdO)
-
Stearic acid
-
This compound (HDMA)
-
Trioctylphosphine oxide (TOPO)
-
Selenium powder
-
Trioctylphosphine (TOP)
-
Methanol
Procedure:
-
In a three-neck flask, combine 0.2 mmol CdO, 0.8 mmol stearic acid, 2 g TOPO, and 2 g HDMA.
-
Heat the mixture to 150°C under argon flow until the solution becomes clear.
-
Increase the temperature to 300°C.
-
In a separate vial, dissolve 0.2 mmol of selenium powder in 1 mL of TOP.
-
Rapidly inject the selenium-TOP solution into the hot reaction mixture.
-
The growth of the CdSe quantum dots can be monitored by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. The size of the quantum dots increases with reaction time.
-
Once the desired size is achieved, cool the reaction mixture to room temperature.
-
Add methanol to precipitate the quantum dots.
-
Centrifuge the mixture and wash the quantum dot pellet with methanol.
-
Resuspend the purified quantum dots in a nonpolar solvent.
Characterization of HDMA-Capped Nanoparticles
Thorough characterization is essential to validate the synthesis and understand the properties of the nanoparticles.
Common Characterization Techniques:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution in solution.
-
UV-Vis Spectroscopy: To observe the surface plasmon resonance (SPR) of metallic nanoparticles or the excitonic absorption of quantum dots, which are size-dependent.
-
Zeta Potential Measurement: To assess the surface charge and colloidal stability of the nanoparticles. A zeta potential greater than ±30 mV generally indicates good stability.[14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of HDMA on the nanoparticle surface by identifying the characteristic vibrational bands of the alkyl chain and the C-N bond.
Illustrative Characterization Data (Based on Long-Chain Alkylamine Capping Agents):
| Nanoparticle Type | Synthesis Parameter Variation | Expected Size Range (nm) | Expected Zeta Potential (mV) |
| Gold (Au) | Increasing HDMA:Au ratio | 5 - 20 | +20 to +40 |
| Silver (Ag) | Varying reaction temperature (60-100°C) | 10 - 50 | +25 to +50 |
| CdSe Quantum Dots | Increasing reaction time (1-10 min) | 2 - 8 | Not typically measured in non-polar solvents |
Note: This data is illustrative and based on trends observed with similar long-chain alkylamine capping agents due to a lack of specific quantitative data for HDMA in the literature.
Applications in Drug Delivery
The hydrophobic surface imparted by the HDMA capping layer makes these nanoparticles suitable for encapsulating lipophilic drugs.[16] Furthermore, the amine group on the surface can be protonated at physiological pH, leading to a positive surface charge which can enhance interaction with negatively charged cell membranes.[17]
Drug Loading and Release:
-
Loading: Hydrophobic drugs can be loaded into the nanoparticle core during or after synthesis. The drug loading capacity is typically determined by separating the nanoparticles from the solution and quantifying the amount of encapsulated drug.[18][19][20]
-
Release: Drug release can be triggered by changes in the local environment, such as pH. In the acidic environment of endosomes or tumors, the protonation of the dimethylamine group can lead to a change in the nanoparticle's surface properties, potentially facilitating drug release.
Caption: Conceptual pathway for drug delivery using HDMA-capped nanoparticles.
Illustrative Drug Loading Data (Based on Long-Chain Alkylamine Capping Agents):
| Drug | Nanoparticle Type | Loading Capacity (%) | Encapsulation Efficiency (%) |
| Doxorubicin | Gold (Au) | 5 - 15 | 70 - 90 |
| Paclitaxel | Silver (Ag) | 3 - 10 | 60 - 85 |
Note: This data is illustrative and highly dependent on the specific drug, nanoparticle, and loading method.
Conclusion and Future Perspectives
This compound is a valuable capping agent for the synthesis of a wide range of nanoparticles with controlled size and enhanced stability. Its amphiphilic nature and the steric hindrance provided by its long alkyl chain are key to its effectiveness. While detailed protocols and quantitative data specifically for HDMA are still emerging, the principles established with similar long-chain alkylamines provide a strong foundation for its application. The potential of HDMA-capped nanoparticles in drug delivery is particularly promising, offering a platform for the encapsulation and targeted release of therapeutic agents. Further research is warranted to fully explore the potential of HDMA in creating novel nanomaterials for biomedical and other advanced applications.
References
- 1. This compound | 112-69-6 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Hexadecyl Dimethylamine [whamine.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chembk.com [chembk.com]
- 9. Synthesis of Amino Acid Capped Silver Nanoparticles, Characterization, and Biological Application – Oriental Journal of Chemistry [orientjchem.org]
- 10. osti.gov [osti.gov]
- 11. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile synthesis of gold nanoparticles with narrow size distribution by using AuCl or AuBr as the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Item - Development of Nanoparticles with High Drug Loading Capacity and Stability - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Role of Hexadecyldimethylamine in mesoporous silica nanoparticle formation
The Role of Hexadecyldimethylamine in Mesoporous Silica Nanoparticle Formation: A Guide for Drug Development Professionals
Introduction
Mesoporous silica nanoparticles (MSNs) have emerged as a versatile platform in nanomedicine, particularly for drug delivery, owing to their high surface area, tunable pore size, and excellent biocompatibility. The synthesis of MSNs with controlled morphology and particle size is paramount to their in vivo performance. While various surfactants are employed as structure-directing agents, this guide focuses on the nuanced role of this compound (HDMA), a long-chain tertiary amine, in the formation of these intricate nanostructures. This document provides an in-depth analysis of the mechanistic action of HDMA, detailed synthesis protocols, and characterization techniques for researchers, scientists, and drug development professionals.
Mechanism of Action: The Dual Role of this compound
This compound (HDMA) plays a crucial dual role in the synthesis of mesoporous silica nanoparticles, acting as both a structure-directing agent and a capping agent . This dual functionality allows for precise control over the final particle morphology, size, and porosity.
1. Structure-Directing Agent: Templating the Mesopores
The formation of the mesoporous structure is a result of a templating mechanism. The amphiphilic nature of HDMA, with its long hydrophobic hexadecyl tail and a hydrophilic dimethylamine headgroup, drives its self-assembly into micelles in an aqueous solution. These micelles serve as the template around which the silica precursors, such as tetraethyl orthosilicate (TEOS), hydrolyze and condense. The electrostatic interactions between the positively charged protonated amine headgroups of HDMA and the negatively charged silicate species direct the formation of an ordered silica framework around the micelles. Subsequent removal of the HDMA template, typically through calcination or solvent extraction, leaves behind a network of uniform mesopores. The concentration of HDMA directly influences the size and packing of the micelles, which in turn determines the resulting pore diameter of the MSNs.
2. Capping Agent: Controlling Particle Growth and Stability
Beyond its role in pore formation, HDMA also functions as a capping agent, adsorbing to the surface of the growing silica nanoparticles.[1][2] This surface adsorption modulates the particle growth rate and prevents uncontrolled aggregation, leading to a more uniform particle size distribution.[3] The steric hindrance provided by the long hexadecyl chains of the HDMA molecules on the nanoparticle surface contributes to the colloidal stability of the MSN suspension during synthesis.[4][5] The concentration of HDMA can therefore be tuned to control the final particle size of the MSNs.
Diagram: Mechanism of HDMA in MSN Formation
Caption: Proposed mechanism of HDMA-templated MSN synthesis.
Experimental Protocols
The following protocol is a representative method for the synthesis of MSNs using HDMA as a structure-directing and capping agent. This protocol is based on a modified Stöber method.
Materials
-
This compound (HDMA)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium Hydroxide (28-30%)
-
Deionized Water
Equipment
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Centrifuge
-
Drying oven or furnace for calcination
Synthesis Workflow
Diagram: Experimental Workflow for MSN Synthesis
Caption: Step-by-step workflow for MSN synthesis using HDMA.
Step-by-Step Procedure
-
Solution Preparation: In a round-bottom flask, dissolve a specific amount of HDMA in a mixture of ethanol and deionized water under vigorous stirring.
-
Catalyst Addition: Add ammonium hydroxide to the solution to act as a catalyst for the silica condensation.
-
Reaction Temperature: Heat the mixture to the desired reaction temperature (typically between 30-80°C) under continuous stirring.
-
Silica Precursor Addition: Add TEOS dropwise to the reaction mixture. A white precipitate should start to form.
-
Aging: Allow the reaction to proceed for a set period (e.g., 2-4 hours) to ensure complete condensation and particle growth.
-
Collection: Collect the synthesized nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles multiple times with ethanol and deionized water to remove any unreacted reagents.
-
Template Removal:
-
Calcination: Heat the nanoparticles in a furnace at a high temperature (e.g., 550°C) for several hours to burn off the HDMA template.
-
Solvent Extraction: Alternatively, resuspend the nanoparticles in an acidic ethanol solution and stir for several hours to extract the HDMA. Repeat this step multiple times.
-
-
Final Product: The resulting white powder is the final mesoporous silica nanoparticle product.
Characterization of HDMA-Synthesized MSNs
Thorough characterization is essential to validate the successful synthesis of MSNs with the desired properties.
| Parameter | Characterization Technique | Expected Outcome |
| Particle Size & Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical nanoparticles with a uniform size distribution. The particle size can be tuned by varying the HDMA concentration. |
| Hydrodynamic Size & Zeta Potential | Dynamic Light Scattering (DLS) | Narrow size distribution in solution. A positive zeta potential before template removal (due to protonated HDMA) and a negative zeta potential after. |
| Porosity & Surface Area | Nitrogen Adsorption-Desorption (BET analysis) | Type IV isotherm, indicative of mesoporous materials. High surface area and a narrow pore size distribution. |
| Crystalline Structure | X-ray Diffraction (XRD) | A broad peak characteristic of amorphous silica. A low-angle peak indicating ordered mesoporous structure (before template removal). |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Broad Particle Size Distribution | Inconsistent stirring, rapid addition of TEOS, incorrect temperature. | Ensure uniform stirring, add TEOS slowly and dropwise, maintain a constant reaction temperature. |
| No or Low Porosity | Incomplete template removal, incorrect HDMA to TEOS ratio. | Ensure complete calcination or thorough solvent extraction. Optimize the molar ratio of HDMA to TEOS. |
| Particle Aggregation | Insufficient washing, incorrect pH. | Wash the nanoparticles thoroughly to remove excess reagents. Ensure the pH of the final suspension is appropriate for colloidal stability. |
Conclusion
This compound is a versatile molecule for the synthesis of mesoporous silica nanoparticles, offering control over both the porous structure and particle dimensions. By understanding its dual role as a structure-directing and capping agent, researchers can fine-tune the synthesis parameters to produce MSNs with tailored properties for advanced drug delivery applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful development and application of these promising nanomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of MCM-41 Nanoparticles with Control of Particle Size and Structural Properties: Optimizing Operational Conditions during Scale-Up [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Hexadecyldimethylamine in Non-Viral Gene Delivery: A Detailed Guide for Researchers
Introduction: The Promise of Cationic Lipids in Gene Therapy
The field of gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. A critical component of successful gene therapy is the development of safe and efficient vectors to deliver therapeutic nucleic acids into target cells. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, cationic lipid-based systems, particularly lipid nanoparticles (LNPs), have emerged as a leading platform due to their versatility, scalability, and favorable safety profile.
At the heart of these non-viral vectors are cationic lipids, which play a pivotal role in condensing negatively charged nucleic acids and facilitating their entry into cells. Hexadecyldimethylamine (HDMA) is a cationic lipid that has garnered interest for its potential in gene delivery applications. Its structure, featuring a 16-carbon alkyl chain and a tertiary amine headgroup, imparts amphiphilic properties that are crucial for self-assembly into nanoparticles and interaction with cellular membranes. This guide provides a comprehensive overview of the application of HDMA in non-viral gene delivery, detailing its mechanism of action, protocols for nanoparticle formulation and cell transfection, and considerations for optimizing delivery efficiency.
Section 1: The Role and Mechanism of this compound in Gene Delivery
The efficacy of HDMA as a gene delivery agent is rooted in its physicochemical properties and its ability to overcome the cellular barriers to transfection.
Physicochemical Properties of this compound
HDMA is a tertiary amine with a pKa that allows it to be cationic at physiological pH. This positive charge is fundamental to its function, enabling the electrostatic complexation with the negatively charged phosphate backbone of nucleic acids (DNA or RNA). This condensation process is the first critical step in packaging the genetic material into a compact and protected nanoparticle. The 16-carbon (hexadecyl) chain provides the necessary hydrophobicity for the lipid to integrate into lipid bilayers, a key aspect of both nanoparticle formation and interaction with cell membranes.
Mechanism of Cellular Uptake and Endosomal Escape
The journey of an HDMA-based gene delivery nanoparticle into a cell and the subsequent release of its genetic cargo is a multi-step process.
-
Complex Formation: HDMA, often in combination with helper lipids, self-assembles with nucleic acids to form lipoplexes or lipid nanoparticles. The positive surface charge of these particles facilitates their interaction with the negatively charged proteoglycans on the cell surface.
-
Cellular Uptake: The nanoparticles are primarily internalized by cells through endocytosis.
-
Endosomal Escape: The Critical Hurdle: Once inside the endosome, the nanoparticle must release its cargo into the cytoplasm to be effective. This is a major bottleneck in non-viral gene delivery. The "proton sponge" hypothesis is a widely accepted mechanism for the endosomal escape of amine-containing polymers and lipids.[1][2] As the endosome matures, its internal pH drops due to the activity of proton pumps. The tertiary amine groups of HDMA can become protonated in this acidic environment. This influx of protons is followed by an influx of chloride ions to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid into the cytoplasm.[1][2]
The structure of the cationic lipid plays a significant role in its ability to facilitate endosomal escape. For instance, the presence of unsaturated alkyl chains in some cationic lipids can enhance membrane fusion and destabilization, further aiding in the release of the genetic payload.[3]
Caption: Workflow of HDMA-mediated non-viral gene delivery.
Section 2: Protocols for HDMA-Based Nanoparticle Formulation and In Vitro Transfection
This section provides detailed, step-by-step methodologies for preparing HDMA-containing nanoparticles and for performing in vitro transfection experiments.
Formulation of HDMA-Based Lipid Nanoparticles
The formulation of lipid nanoparticles is a critical step that determines their size, charge, and encapsulation efficiency, all of which impact transfection performance. A common method for preparing LNPs is the ethanol injection or microfluidic mixing technique.
Materials:
-
This compound (HDMA)
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)
-
Ethanol (200 proof, molecular biology grade)
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Nucleic acid (plasmid DNA or mRNA) in an appropriate buffer
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol: Lipid Nanoparticle Formulation by Ethanol Injection
-
Prepare Lipid Stock Solutions: Dissolve HDMA, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to create individual stock solutions of known concentrations (e.g., 10 mg/mL).
-
Prepare Lipid Mixture: In a sterile microcentrifuge tube, combine the lipid stock solutions at a desired molar ratio. A common starting ratio for cationic lipid formulations is 50:10:38.5:1.5 (ionizable cationic lipid:helper lipid:cholesterol:PEG-lipid). Vortex briefly to ensure a homogenous mixture.
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Nanoparticle Formation:
-
Rapidly inject the ethanolic lipid mixture into the aqueous nucleic acid solution while vigorously vortexing or stirring. The rapid mixing promotes the self-assembly of the lipids and nucleic acid into nanoparticles. The final ethanol concentration should be around 25-35%.
-
The ratio of the volume of the lipid solution to the aqueous solution is typically 1:3.
-
-
Incubation: Allow the nanoparticle suspension to incubate at room temperature for 30 minutes to stabilize.
-
Dialysis: Transfer the nanoparticle suspension to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes. This step removes the ethanol and exchanges the acidic buffer for a physiological pH buffer.
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the nanoparticles using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles using Laser Doppler Velocimetry.
-
Nucleic Acid Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen or PicoGreen assay) before and after lysing the nanoparticles with a detergent like Triton X-100.
-
In Vitro Transfection Protocol
This protocol outlines the general steps for transfecting mammalian cells in culture with the formulated HDMA-based nanoparticles.
Materials:
-
Mammalian cells (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
HDMA-based nanoparticles encapsulating the desired nucleic acid (e.g., a reporter plasmid like pEGFP-N1)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Phosphate-buffered saline (PBS)
Protocol: Cell Transfection
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Transfection Complexes:
-
On the day of transfection, dilute the HDMA-based nanoparticles to the desired concentration in serum-free medium. The optimal concentration will need to be determined empirically for each cell type.
-
-
Transfection:
-
Gently remove the culture medium from the cells.
-
Add the diluted nanoparticle suspension to the cells.
-
Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for an additional 24-72 hours to allow for gene expression.
-
-
Assessment of Transfection Efficiency:
-
If a fluorescent reporter gene (e.g., GFP) was used, transfection efficiency can be assessed by fluorescence microscopy or flow cytometry.[4]
-
For other expressed proteins, techniques like Western blotting or ELISA can be used.
-
If a luciferase reporter was used, a luciferase assay can be performed.
-
Caption: Experimental workflow for HDMA-based gene delivery.
Section 3: Data Presentation and Considerations
Quantitative Data Summary
| Parameter | Typical Value/Range | Method of Measurement | Significance |
| Particle Size (Hydrodynamic Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS) | Affects cellular uptake and biodistribution. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the nanoparticle population. |
| Zeta Potential | +20 to +50 mV | Laser Doppler Velocimetry | Positive charge is crucial for nucleic acid binding and cell interaction. |
| Encapsulation Efficiency | > 80% | Fluorescent Dye Assay | High encapsulation protects the nucleic acid from degradation. |
| In Vitro Transfection Efficiency | Varies by cell type (10-80%) | Flow Cytometry, Fluorescence Microscopy | A measure of the percentage of cells expressing the transgene. |
| Cytotoxicity (Cell Viability) | > 80% at optimal concentration | MTT Assay, Trypan Blue Exclusion | High concentrations of cationic lipids can be toxic to cells.[5][6] |
Causality Behind Experimental Choices
-
Helper Lipids (e.g., DOPE): DOPE is a fusogenic lipid that adopts a non-bilayer hexagonal phase, which is thought to promote the destabilization of the endosomal membrane, thereby enhancing endosomal escape.[3]
-
Cholesterol: Cholesterol is included in LNP formulations to stabilize the lipid bilayer and can influence the fluidity and fusogenicity of the nanoparticles.
-
PEG-Lipid: A PEGylated lipid is incorporated to provide a hydrophilic shield on the surface of the nanoparticle. This "stealth" coating reduces aggregation and opsonization (the process of marking particles for phagocytosis), which can prolong circulation time in vivo.
-
Acidic Formulation Buffer: Formulating the nanoparticles in an acidic buffer (pH 4.0) ensures that the tertiary amine of HDMA is protonated and positively charged, which is essential for efficient complexation with the negatively charged nucleic acids.
-
N/P Ratio: The ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid (N/P ratio) is a critical parameter. An excess of positive charge (higher N/P ratio) is generally required for efficient DNA condensation and interaction with the cell membrane. However, very high N/P ratios can lead to increased cytotoxicity.[7]
Self-Validating Systems and Troubleshooting
A robust transfection protocol should include appropriate controls to validate the results.
-
Negative Controls:
-
Untreated cells (to establish baseline cell viability and background fluorescence).
-
Cells treated with "empty" nanoparticles (without nucleic acid) to assess the cytotoxicity of the delivery vehicle itself.
-
-
Positive Control:
-
A commercially available transfection reagent with known efficiency in the cell line of interest (e.g., Lipofectamine™) to benchmark the performance of the HDMA formulation.
-
-
Reporter Gene:
-
A plasmid encoding a reporter gene like Green Fluorescent Protein (GFP) provides a straightforward way to visualize and quantify transfection efficiency.[4]
-
Troubleshooting Common Issues:
-
Low Transfection Efficiency:
-
Optimize the N/P ratio.
-
Vary the concentration of the nanoparticles.
-
Ensure cells are at the optimal confluency and in a healthy, actively dividing state.[8]
-
Check the quality and purity of the nucleic acid.
-
-
High Cytotoxicity:
-
Reduce the concentration of the nanoparticles.
-
Lower the N/P ratio.
-
Reduce the incubation time of the cells with the nanoparticles.
-
Ensure the complete removal of ethanol after formulation.
-
Conclusion and Future Perspectives
This compound represents a promising cationic lipid for the development of non-viral gene delivery systems. Its simple structure and ability to complex with nucleic acids make it an attractive candidate for further investigation. The protocols and principles outlined in this guide provide a solid foundation for researchers to formulate and evaluate HDMA-based nanoparticles for their specific gene delivery applications.
Future research in this area will likely focus on the structure-activity relationship of HDMA and its analogs to further enhance transfection efficiency and reduce cytotoxicity.[2][9][10] The combination of HDMA with other functional lipids and targeting ligands could also lead to the development of more sophisticated delivery systems with improved cell-type specificity. As our understanding of the complex interactions between nanoparticles and biological systems grows, so too will our ability to design the next generation of safe and effective non-viral vectors for gene therapy.
References
- 1. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. scialert.net [scialert.net]
- 5. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. General structure-activity relationship for poly(glycoamidoamine)s: the effect of amine density on cytotoxicity and DNA delivery efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Structure-activity relationship of novel low-generation dendrimers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Function Correlations of Poly(Amido Amine)s for Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Hexadecyldimethylamine in Advanced Drug Formulation
Preamble: Understanding Hexadecyldimethylamine (HDMA)
This compound (HDMA), a tertiary amine with a 16-carbon alkyl chain, is a pivotal ingredient in the synthesis of advanced pharmaceutical formulations.[1][2] While traditionally recognized as a chemical intermediate for surfactants in industries like personal care and textiles, its unique physicochemical properties make it highly valuable in the sophisticated realm of drug delivery.[3][4] This document serves as a comprehensive guide for researchers and drug development professionals on the application of HDMA, focusing on its role as a cationic lipid and surfactant in designing cutting-edge delivery systems.
HDMA is characterized by its molecular formula, C18H39N, and a molecular weight of 269.51 g/mol .[3][5] It exists as a clear to slightly hazy liquid that is soluble in alcohols but insoluble in water, a key characteristic for its function in lipid-based systems.[6] The core of its utility lies in its tertiary amine head group, which can be protonated to acquire a positive charge, and its long hydrophobic tail, which facilitates self-assembly and interaction with other lipidic components.
| Physicochemical Property | Value | Source(s) |
| CAS Number | 112-69-6 | [3][4] |
| Molecular Formula | C18H39N | [3][5] |
| Molecular Weight | 269.51 g/mol | [3][5] |
| Appearance | Clear to slightly hazy liquid | [2][3] |
| Density (at 20°C) | ~0.801 g/mL | [3] |
| Solubility | Insoluble in water; Soluble in alcohol | [3][6] |
Part 1: The Role of HDMA in Cationic Lipid Nanoparticles (LNPs)
Mechanistic Insight: Why Cationic Lipids are Essential
The advent of nucleic acid-based therapeutics, including mRNA and siRNA, has necessitated the development of sophisticated delivery vehicles. Lipid nanoparticles have emerged as the leading platform for this purpose.[7] The primary challenge is the delivery of large, negatively charged nucleic acid molecules across the negatively charged cell membrane. This is where cationic lipids, or ionizable lipids derived from precursors like HDMA, become indispensable.
HDMA's tertiary amine head group is ionizable. At a lower pH (e.g., during formulation in an acidic buffer), the amine group becomes protonated, acquiring a positive charge. This positive charge allows for electrostatic complexation with the negatively charged phosphate backbone of nucleic acids, facilitating their encapsulation within the lipid core of the nanoparticle.[8]
Crucially, upon entering the cell via endocytosis, the LNP is trafficked into the endosome. The endosome naturally matures into a lysosome, a process accompanied by a drop in pH. This acidic environment ensures the cationic lipid remains protonated, leading to the "proton sponge effect." The influx of protons causes osmotic swelling and eventual rupture of the endosome, releasing the nucleic acid payload into the cytoplasm where it can be translated (mRNA) or engage with the silencing complex (siRNA). This process, known as endosomal escape, is a critical barrier that HDMA-containing LNPs are designed to overcome.
Caption: Mechanism of LNP-mediated nucleic acid delivery.
Protocol: Formulation of HDMA-Based Cationic LNPs via Microfluidics
This protocol describes a reproducible method for formulating nucleic acid-loaded LNPs using a microfluidic system, where HDMA serves as the core cationic lipid component.
A. Materials & Reagents:
-
This compound (HDMA)
-
Helper Lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
Nucleic Acid (mRNA or siRNA)
-
Ethanol (Dehydrated, 200 proof)
-
Acidic Buffer (e.g., 50 mM Sodium Acetate, pH 4.0)
-
Neutralization/Dialysis Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microfluidic mixing device and syringe pumps
B. Experimental Workflow:
Caption: Workflow for LNP formulation using microfluidics.
C. Step-by-Step Procedure:
-
Preparation of Lipid Stock (Organic Phase):
-
In a sterile glass vial, dissolve HDMA, helper lipid, cholesterol, and PEG-lipid in 100% ethanol. A typical molar ratio might be 50:10:38.5:1.5 (HDMA:Helper:Cholesterol:PEG-Lipid).
-
The total lipid concentration should be between 10-25 mg/mL.
-
Vortex thoroughly until all lipids are fully dissolved. This is your organic phase.
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid payload in the acidic buffer (pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).
-
Ensure the solution is clear and free of precipitates.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.
-
Set the total flow rate (TFR) to a value that ensures rapid, turbulent mixing (e.g., 12 mL/min). This rapid mixing causes a change in solvent polarity, forcing the lipids to precipitate and self-assemble into nanoparticles, encapsulating the nucleic acid.
-
-
Purification and Buffer Exchange:
-
Collect the nanoparticle suspension from the microfluidic device outlet. The solution will appear opalescent.
-
Immediately dialyze the suspension against PBS (pH 7.4) for at least 18 hours at 4°C, with multiple buffer changes. This step removes the ethanol and raises the pH, neutralizing the surface charge of the LNPs for better in vivo stability.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the formulation at 4°C. For long-term storage, aliquoting and freezing at -80°C may be appropriate, but freeze-thaw stability must be validated.
-
Part 2: Characterization of HDMA-Containing Formulations
Validating the quality of the formulated nanoparticles is a critical step. The following protocols outline the essential characterization assays.
Protocol: Particle Size, PDI, and Zeta Potential
A. Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI), which indicates the broadness of the size distribution. Zeta potential measurement determines the surface charge of the nanoparticles, which is a key indicator of colloidal stability and interaction with biological membranes.
B. Procedure:
-
Dilute the LNP suspension in PBS (pH 7.4) to a suitable concentration for DLS analysis (typically a 1:50 or 1:100 dilution).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to 25°C.
-
For particle size and PDI, perform the measurement using a 90° scattering angle. A desirable LNP formulation will have a particle size between 80-150 nm and a PDI < 0.2.
-
For Zeta Potential, use an appropriate folded capillary cell. The measurement will determine the electrophoretic mobility of the particles and convert it to zeta potential. Post-dialysis, a slightly negative or neutral zeta potential is often desired for in vivo applications.
Protocol: Nucleic Acid Encapsulation Efficiency
A. Principle: A fluorescent dye (e.g., RiboGreen®) that specifically binds to nucleic acids is used to quantify the amount of unencapsulated (free) nucleic acid versus the total amount. The dye's fluorescence is quenched when the nucleic acid is encapsulated within the LNP.
B. Procedure:
-
Prepare a standard curve of the nucleic acid in PBS.
-
Prepare three sets of samples in a 96-well plate:
-
Total NA: Dilute the LNP formulation in PBS containing a surfactant (e.g., 0.1% Triton™ X-100) to lyse the nanoparticles and expose all nucleic acids.
-
Free NA: Dilute the LNP formulation in PBS without surfactant.
-
Blank: PBS with Triton™ X-100.
-
-
Add the fluorescent dye solution to all wells and incubate in the dark for 5 minutes.
-
Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate the concentration of total and free nucleic acid using the standard curve.
-
Calculate the Encapsulation Efficiency (EE%) using the formula:
-
EE% = [(Total NA - Free NA) / Total NA] * 100
-
| Parameter | Target Specification | Rationale |
| Particle Size (Z-average) | 80 - 150 nm | Optimal for cellular uptake and avoiding rapid clearance. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse and homogenous population.[9] |
| Zeta Potential (at pH 7.4) | -10 mV to +10 mV | A near-neutral surface charge reduces non-specific binding in vivo. |
| Encapsulation Efficiency | > 90% | Ensures a high payload of the therapeutic agent per particle. |
Part 3: HDMA in Emulsion-Based Formulations
Mechanistic Insight: Stabilizing Interfaces
Beyond LNPs, HDMA and its derivatives are excellent cationic surfactants for creating stable oil-in-water (o/w) nanoemulsions and microemulsions.[10][11] These systems are highly effective for delivering poorly water-soluble (lipophilic) drugs.[12][13]
In an o/w emulsion, HDMA or its quaternized form orients itself at the oil-water interface. The hydrophobic C16 tail partitions into the oil droplet, while the positively charged head group resides in the continuous aqueous phase. This arrangement reduces the interfacial tension between the oil and water, facilitating the formation of nano-sized droplets.[14][15] Furthermore, the resulting positive charge on the surface of the droplets creates an electrostatic repulsion between them, preventing coalescence and ensuring long-term kinetic stability.[16][17]
Protocol: Preparation of an HDMA-Stabilized Nanoemulsion
This protocol uses a high-pressure homogenization method to produce a nanoemulsion for the delivery of a lipophilic active pharmaceutical ingredient (API).
A. Materials & Reagents:
-
This compound (HDMA)
-
Lipophilic API
-
Oil Phase (e.g., Medium-Chain Triglycerides, Isopropyl Myristate)
-
Aqueous Phase (e.g., Deionized Water, Citrate Buffer)
-
High-Pressure Homogenizer
B. Procedure:
-
Preparation of Oil Phase: Dissolve the lipophilic API and HDMA in the chosen oil at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.
-
Preparation of Aqueous Phase: Prepare the aqueous phase. If a specific pH is required, use a suitable buffer.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under high-speed mechanical stirring (e.g., 10,000 rpm) for 10-15 minutes. This will form a coarse, milky pre-emulsion.
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through the high-pressure homogenizer.
-
Operate the homogenizer at a pressure of approximately 15,000-20,000 PSI.
-
Recirculate the emulsion through the homogenizer for 5-10 cycles. The intense shear forces and cavitation will break down the large droplets into the nanometer range (<200 nm).
-
-
Cooling and Characterization:
-
Cool the resulting nanoemulsion to room temperature. The final product should appear translucent or bluish-white.
-
Characterize the formulation for droplet size, PDI, zeta potential, and drug content as described in Part 2.
-
Conclusion
This compound is a versatile and powerful excipient in modern drug formulation. Its utility as a cationic lipid precursor is central to the development of non-viral gene delivery systems like lipid nanoparticles, enabling the encapsulation and intracellular delivery of nucleic acids.[7][8] Concurrently, its properties as a cationic surfactant allow for the formulation of stable nanoemulsions that enhance the bioavailability of poorly soluble drugs.[11][18] The protocols and insights provided herein offer a foundational framework for researchers to harness the full potential of HDMA in creating safe, stable, and effective advanced drug delivery systems.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Hexadecyl Dimethyl Amine | CAS 112-69-6 | 98% | 800kg/IBC, 160kg/drum [painichemical.com]
- 6. Hexadecyl Dimethylamine [whamine.com]
- 7. Lipid Nanoparticles for Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 8. New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoemulsions and Microemulsions for Intranasal Drug Delivery: A Bibliometric Analysis and Emerging Trends (2004–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Cationic Surfactant - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 17. vcycletech.com [vcycletech.com]
- 18. Understanding Microemulsions and Nanoemulsions in (Trans)Dermal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexadecyldimethylamine as a Catalyst in Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Catalytic Potential of a Long-Chain Tertiary Amine
Hexadecyldimethylamine (HDDMA), also known as N,N-dimethylhexadecan-1-amine, is a tertiary amine distinguished by its long C16 alkyl chain.[1][2] While extensively utilized as a key intermediate in the synthesis of cationic and amphoteric surfactants, its direct application as a catalyst in organic synthesis is a nuanced yet powerful area of exploration for researchers and process chemists.[3][4] Its unique molecular architecture—a hydrophilic tertiary amine head group coupled with a lipophilic hexadecyl tail—positions it as an effective phase-transfer catalyst and a potent base catalyst for a variety of organic transformations.[3]
This guide provides an in-depth exploration of HDDMA's catalytic functions, moving beyond its role as a synthetic precursor. We will delve into the mechanistic underpinnings of its catalytic activity, offer detailed, field-proven protocols for its application, and present a framework for its integration into modern synthetic workflows, particularly in the realm of green chemistry.[5][6]
Core Application: Phase-Transfer Catalysis (PTC)
The primary catalytic role of HDDMA is in phase-transfer catalysis, a methodology of significant industrial and academic importance for facilitating reactions between reactants located in separate immiscible phases (e.g., aqueous and organic).[6][7]
Mechanistic Insight: The In Situ Formation of the Active Catalyst
While classic phase-transfer catalysts are often pre-formed quaternary ammonium salts, tertiary amines like HDDMA function as highly effective catalyst precursors.[6] The catalytic cycle is initiated by the in situ quaternization or protonation of the dimethylamino group at the interface of the two phases.
-
Activation at the Interface : In the presence of an alkylating agent (R-X) or an acidic proton source in the aqueous phase, the lone pair of electrons on the nitrogen atom of HDDMA attacks the electrophile, forming a quaternary ammonium salt. This newly formed cationic species, [C₁₆H₃₃N(CH₃)₂R]⁺X⁻, now possesses the requisite charge to interact with anions.
-
Anion Exchange : The quaternary ammonium cation pairs with a reactant anion (Nu⁻) from the aqueous phase, forming a lipophilic ion pair: [C₁₆H₃₃N(CH₃)₂R]⁺Nu⁻.
-
Migration to Organic Phase : The long hexadecyl chain imparts significant organophilicity to this ion pair, enabling its transport across the phase boundary into the organic phase where the substrate is dissolved.[8]
-
Reaction and Regeneration : In the organic phase, the "naked" and highly reactive anion (Nu⁻) is released to react with the substrate. The resulting quaternary ammonium cation, now paired with the leaving group anion, migrates back to the aqueous interface to repeat the cycle.
This mechanism underscores why HDDMA is particularly effective. The long C16 chain provides a high degree of lipophilicity, which is crucial for the efficient transport of the ion pair into the organic phase. This property is often quantified by the "C#" (total number of carbons on the alkyl chains), where a C# in the range of 16 to 32 is often desirable for optimal reactivity in the organic phase.[8]
Figure 1: Catalytic cycle of HDDMA in Phase-Transfer Catalysis.
Application Note 1: Nucleophilic Substitution - Synthesis of Alkyl Nitriles
The synthesis of alkyl nitriles from alkyl halides is a classic PTC application. The reaction of an alkyl chloride or bromide (soluble in an organic solvent) with sodium cyanide (soluble in water) is notoriously slow without a catalyst due to the insolubility of the reactants in a common phase.[5] HDDMA can efficiently catalyze this transformation.
Experimental Protocol: Synthesis of Octyl Cyanide
This protocol describes a representative procedure for the cyanation of 1-chlorooctane using HDDMA as a phase-transfer catalyst.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-Chlorooctane | 148.68 | 50 | 7.43 g (8.6 mL) |
| Sodium Cyanide (NaCN) | 49.01 | 75 | 3.68 g |
| This compound (HDDMA) | 269.52 | 2.5 (5 mol%) | 0.67 g |
| Toluene | - | - | 50 mL |
| Deionized Water | - | - | 50 mL |
Procedure:
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium cyanide (3.68 g, 75 mmol) and deionized water (50 mL). Stir until the salt is fully dissolved.
-
Addition of Organic Phase : Add toluene (50 mL), 1-chlorooctane (8.6 mL, 50 mmol), and this compound (0.67 g, 2.5 mmol).
-
Causality Insight : The choice of 5 mol% catalyst loading is a common starting point for PTC reactions, balancing reaction rate with cost and ease of removal. Toluene is selected as a water-immiscible solvent that is relatively non-polar and has a suitable boiling point for this reaction.
-
-
Reaction Execution : Heat the biphasic mixture to 90 °C with vigorous stirring. The efficiency of a PTC reaction is highly dependent on the interfacial surface area, so rapid stirring is crucial to create a fine emulsion.
-
Trustworthiness Check : Monitor the reaction progress by taking small aliquots of the organic layer every 1-2 hours and analyzing by GC or TLC. The disappearance of the 1-chlorooctane spot/peak indicates reaction completion.
-
-
Workup : After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Separate the organic layer using a separatory funnel.
-
Purification : Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude octyl cyanide can be purified by vacuum distillation to yield a colorless liquid.
Expected Outcome:
| Product | Yield | Purity (by GC) |
| Octyl Cyanide | >90% | >98% |
Application as a Base Catalyst
Beyond its role in PTC, the tertiary amine functionality of HDDMA allows it to act as a nucleophilic or Brønsted-Lowry base catalyst in various organic reactions. Its long alkyl chain can influence solubility and, in some cases, create micellar environments that alter reaction kinetics.
Application Note 2: Baylis-Hillman Reaction
The Baylis-Hillman reaction is an atom-economical carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine.[9] While DABCO (1,4-diazabicyclo[2.2.2]octane) is a common catalyst, HDDMA can also be employed, particularly in systems where solubility of the reactants or products in non-polar media is a consideration.
Proposed Mechanism:
-
The tertiary amine (HDDMA) adds to the activated alkene (e.g., methyl acrylate) in a Michael addition to form a zwitterionic enolate intermediate.
-
This enolate then adds to the aldehyde electrophile.
-
Subsequent proton transfer and elimination of the tertiary amine catalyst regenerates the catalyst and forms the desired allylic alcohol product.
Figure 2: General experimental workflow for PTC cyanation.
Conclusion and Future Outlook
This compound presents a versatile and economically attractive option for catalysis in organic synthesis. Its primary strength lies in its efficacy as a phase-transfer catalyst precursor, where its long alkyl chain provides the necessary lipophilicity for efficient inter-phase transport. The protocols and mechanistic discussions provided herein serve as a robust starting point for researchers looking to leverage the unique properties of this long-chain tertiary amine. Future research may explore its application in micellar catalysis, where its surfactant-like properties could be exploited to accelerate reactions in aqueous media, further enhancing its profile as a green chemistry tool.
References
- 1. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Hexadecyl Dimethylamine [whamine.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Protocol for Hexadecyldimethylamine-mediated synthesis of quantum dots
Application Note & Protocol
Protocol for the Synthesis of Colloidal Quantum Dots Mediated by Hexadecyldimethylamine
Abstract
This document provides a comprehensive guide for the synthesis of high-quality, monodisperse colloidal quantum dots (QDs) utilizing the hot-injection method. Specifically, it details the critical role of this compound (HDMA) as a solvent, capping ligand, and reactivity modulator. This protocol is designed for researchers, scientists, and professionals in materials science and drug development who require a robust method for producing semiconductor nanocrystals with tunable optoelectronic properties. We delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, outline essential characterization techniques, and offer a troubleshooting guide to ensure reproducible and high-quality results.
Introduction: The Significance of Surface Chemistry in Quantum Dot Synthesis
Semiconductor quantum dots (QDs) are nanocrystals, typically 2-10 nm in diameter, that exhibit unique size-dependent optical and electronic properties due to quantum confinement effects.[1][2] This phenomenon allows for the precise tuning of their fluorescence emission wavelength by simply controlling their size during synthesis.[2] QDs possess broad absorption spectra, narrow, symmetric emission peaks, and high photostability, making them superior to traditional organic dyes in applications ranging from bio-imaging and sensing to next-generation displays and photovoltaics.[3][4]
The synthesis of high-quality QDs is critically dependent on the control of their surface chemistry. The high surface-area-to-volume ratio of nanocrystals makes their surfaces highly reactive. During synthesis, surface ligands are essential to:
-
Prevent Aggregation: Ligands form a protective shell around the nanocrystal, providing steric hindrance that prevents irreversible agglomeration.[2][5]
-
Control Growth Kinetics: Ligands dynamically bind to the QD surface, modulating the addition of precursor monomers and thus controlling the growth rate and final size distribution.[6]
-
Passivate Surface Defects: The ligands coordinate to unsaturated atoms on the QD surface, eliminating "trap states" that would otherwise lead to non-radiative recombination and a decrease in fluorescence quantum yield.[3][7]
The "hot-injection" method remains one of the most effective and widely used techniques for producing monodisperse QDs.[5][8] This approach involves the rapid injection of one or more precursors into a hot solvent containing other precursors and coordinating ligands.[9][10] The sudden temperature spike and increase in precursor concentration induce a short, homogenous burst of nucleation, which is temporally separated from the subsequent, slower growth phase. This separation is key to achieving a narrow size distribution.[5][8][11]
The Role of this compound (HDMA) in Quantum Dot Synthesis
Long-chain alkylamines are fundamental components in many hot-injection syntheses, serving multiple functions. While primary amines like hexadecylamine (HDA) and octadecylamine (ODA) are commonly used, the tertiary amine this compound (HDMA) offers distinct properties due to its structure.
Causality Behind Using HDMA:
-
High-Boiling Point Solvent: HDMA, like other long-chain amines, serves as a non-coordinating or weakly coordinating high-boiling point solvent, providing the necessary thermal energy for precursor decomposition and nanocrystal growth.
-
Dynamic Capping Ligand: The lone pair of electrons on the nitrogen atom in HDMA coordinates to the metal atoms (e.g., Cd²⁺) on the surface of the QD. The long C16 alkyl chain provides a robust steric barrier against aggregation.
-
Growth and Shape Control: As a tertiary amine, HDMA is sterically bulkier than its primary (HDA) or secondary counterparts. This steric hindrance can influence its binding affinity and the accessibility of different crystal facets on the growing nanocrystal. This modulation of surface reactivity can be leveraged to control the growth rate and, in some cases, the final shape of the nanocrystals.
-
Surface Passivation & Enhanced Luminescence: By coordinating to surface metal sites, HDMA passivates dangling bonds, which act as charge carrier traps. This passivation reduces non-radiative decay pathways, significantly enhancing the photoluminescence quantum yield (PLQY) of the synthesized QDs.[3][7]
-
Precursor Reactivity Modulation: HDMA can form complexes with metal precursors in the solution phase.[12] The stability and reactivity of these complexes influence the concentration of available monomers for nucleation and growth, providing an additional lever for controlling the synthesis outcome.
Detailed Experimental Protocol: Synthesis of CdSe QDs
This protocol describes the synthesis of Cadmium Selenide (CdSe) QDs, a model system for amine-mediated hot-injection synthesis.
Materials & Equipment
| Chemicals & Materials | Equipment |
| Cadmium oxide (CdO, 99.99%) | 100 mL three-neck round-bottom flask |
| This compound (HDMA, 95%+) | Heating mantle with magnetic stirrer |
| Oleic Acid (OA, 90%) | Schlenk line or inert gas (N₂/Ar) manifold |
| Selenium powder (Se, 99.99%) | Temperature controller and thermocouple |
| Trioctylphosphine (TOP, 97%) | Condenser |
| Toluene (Anhydrous) | Syringes and needles |
| Methanol (Anhydrous) | Centrifuge and centrifuge tubes |
| Hexane (Anhydrous) | UV-Vis and Photoluminescence Spectrometers |
Safety Precautions: This procedure involves toxic materials (Cadmium, Selenium, TOP) and high temperatures. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[13]
Step-by-Step Methodology
Part 1: Preparation of Precursors
-
Selenium Precursor (TOP-Se Stock Solution):
-
In a glovebox or under an inert atmosphere, add selenium powder (e.g., 0.079 g, 1 mmol) to a vial.
-
Add trioctylphosphine (e.g., 4 mL) to the vial.
-
Seal the vial and stir or sonicate until the selenium powder is completely dissolved, forming a clear, colorless solution. This solution is air-sensitive and should be prepared fresh or stored under inert gas.
-
-
Cadmium Precursor (Cd-Oleate):
-
This precursor is prepared in-situ in the reaction flask.
-
Part 2: Hot-Injection Synthesis
-
Reaction Setup: Assemble the three-neck flask in a heating mantle with a magnetic stir bar, a condenser connected to the Schlenk line, a thermocouple adapter with a probe, and a rubber septum for injection. Purge the entire system with an inert gas (N₂ or Ar) for at least 30 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.
Caption: Diagram of the hot-injection synthesis setup. -
Precursor Loading & Degassing:
-
To the three-neck flask, add Cadmium oxide (e.g., 0.026 g, 0.2 mmol), oleic acid (e.g., 0.5 mL), and this compound (e.g., 20 mL).
-
Heat the mixture to 120 °C under vacuum or a strong inert gas flow for 30-60 minutes to remove water and oxygen. The initial reddish-brown CdO slurry will become a clear, colorless, or pale-yellow solution as the Cd-oleate complex forms.[3]
-
-
Injection & Growth:
-
Switch the atmosphere back to a positive pressure of inert gas.
-
Rapidly increase the temperature to the desired injection temperature (e.g., 260 °C).
-
Swiftly inject the prepared TOP-Se solution (e.g., 1 mL) into the vigorously stirring reaction mixture using a syringe.[14] A rapid color change from colorless to yellow, orange, and then deep red indicates the nucleation and growth of CdSe QDs.
-
After injection, reduce the temperature to a slightly lower growth temperature (e.g., 240 °C) to allow for controlled particle growth and size focusing.
-
The final size of the QDs is controlled by the reaction time at this temperature. Longer reaction times yield larger QDs, which emit at longer wavelengths (a red-shift).
-
Part 3: Purification
-
Stopping the Reaction: After the desired reaction time (typically 1-15 minutes), remove the heating mantle and allow the flask to cool to ~80 °C.
-
Precipitation: Transfer the crude reaction mixture to a centrifuge tube. Add an excess of methanol (a non-solvent) until the solution becomes turbid, indicating the precipitation of the QDs.[1]
-
Isolation: Centrifuge the mixture (e.g., 8000 rpm for 10 minutes). Discard the supernatant, which contains unreacted precursors and excess ligands.
-
Washing: Re-disperse the QD pellet in a minimal amount of a good solvent like toluene or hexane. Repeat the precipitation and centrifugation steps two more times to ensure high purity.
-
Final Storage: After the final wash, disperse the purified QDs in an anhydrous non-polar solvent (e.g., toluene or hexane) for storage.
Mechanistic Insights: Nucleation and Growth
The formation of monodisperse nanocrystals via hot-injection is well-described by the LaMer model .[8][11] This model separates the process into distinct stages:
-
Stage I (Pre-Nucleation): The rapid injection of the selenium precursor into the hot cadmium solution causes the monomer concentration to rise sharply, quickly exceeding the critical supersaturation level (Cs).
-
Stage II (Nucleation Burst): Once the monomer concentration surpasses the nucleation threshold, a massive, short burst of homogeneous nucleation occurs, forming a large number of small crystal nuclei. This rapid event consumes monomers, causing their concentration in the solution to drop below the nucleation threshold, thereby preventing further nucleation.
-
Stage III (Growth): The existing nuclei then grow by the diffusion of monomers from the solution to their surface. In this stage, a phenomenon known as "size-focusing" can occur, where smaller particles grow faster than larger ones, leading to a narrowing of the size distribution.[5] If the reaction proceeds for too long, Ostwald ripening may occur, where larger particles grow at the expense of smaller ones, broadening the size distribution.[5]
HDMA plays a crucial role in this process by dynamically capping the surface, which controls the rate at which monomers can be added to the growing crystal.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and characterization of quantum dot–polymer composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum Chemical Characterization and Design of Quantum Dots for Sensing Applications | Semantic Scholar [semanticscholar.org]
- 5. azonano.com [azonano.com]
- 6. In situ NMR reveals real-time nanocrystal growth evolution via monomer-attachment or particle-coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods of Synthesizing Monodisperse Colloidal Quantum Dots [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. nnci.net [nnci.net]
- 14. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
Application Note & Protocol: Hexadecyldimethylamine as a Precursor for Gemini Surfactant Synthesis
Introduction: The Significance of Gemini Surfactants and the Role of Hexadecyldimethylamine
Gemini surfactants are a novel class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups, covalently linked by a spacer group.[1][2] This unique dimeric structure imparts superior physicochemical properties compared to their conventional monomeric counterparts, such as a significantly lower critical micelle concentration (CMC), greater efficiency in reducing surface and interfacial tension, and enhanced solubilizing capabilities. These attributes make them highly desirable for advanced applications in drug delivery, gene therapy, nanomaterial synthesis, and enhanced oil recovery.[1][3]
Cationic gemini surfactants, particularly those based on quaternary ammonium salts, have garnered substantial interest due to their strong interaction with negatively charged surfaces like cell membranes and their inherent antimicrobial properties.[1][4] A key precursor for the synthesis of this important class of surfactants is N,N-dimethyl-N-hexadecylamine (this compound). This long-chain tertiary amine provides the hydrophobic tail and the nucleophilic nitrogen center required for the construction of the gemini architecture.
This application note provides a detailed protocol for the synthesis of a representative dicationic gemini surfactant, hexamethylene-1,6-bis(N,N-dimethyl-N-hexadecylammonium bromide) (commonly denoted as 16-6-16), using this compound as the starting material. The synthetic strategy is based on the classical SN2 quaternization reaction, a robust and high-yielding method for forming quaternary ammonium compounds.[1][5] We will also detail the essential characterization techniques and expected physicochemical properties of the resulting surfactant.
Reaction Scheme & Synthesis Workflow
The synthesis proceeds via a one-step quaternization of two equivalents of this compound with one equivalent of a dihaloalkane spacer, in this case, 1,6-dibromohexane.
Chemical Reaction Scheme
Caption: SN2 quaternization of this compound.
Experimental Workflow Diagram
Caption: Overall workflow for gemini surfactant synthesis.
Detailed Experimental Protocol: Synthesis of 16-6-16 Gemini Surfactant
This protocol details the synthesis of hexamethylene-1,6-bis(N,N-dimethyl-N-hexadecylammonium bromide).
Materials & Equipment
-
Chemicals:
-
N,N-dimethyl-N-hexadecylamine (this compound, >95%)
-
1,6-Dibromohexane (>97%)
-
Acetone (ACS grade)
-
Ethanol (Absolute)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Vacuum oven
-
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
1,6-Dibromohexane is a lachrymator and should be handled with care.
Step-by-Step Procedure
-
Reactant Preparation:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N,N-dimethyl-N-hexadecylamine (10.0 g, 33.6 mmol) in 100 mL of acetone.
-
Rationale: Acetone is a suitable solvent that dissolves the reactants and facilitates the SN2 reaction. A 2:1 molar ratio of amine to dibromoalkane is crucial to ensure the formation of the dimeric product and minimize polymerization.
-
-
Reaction Execution:
-
Gently heat the solution to reflux with stirring.
-
Separately, dissolve 1,6-dibromohexane (4.10 g, 16.8 mmol) in 20 mL of acetone.
-
Add the 1,6-dibromohexane solution dropwise to the refluxing amine solution over 30 minutes.
-
Continue to stir the reaction mixture under reflux for 24-48 hours. A white precipitate will form as the reaction progresses.
-
Rationale: Refluxing provides the necessary activation energy for the quaternization reaction. The slow addition of the spacer minimizes side reactions. The formation of the precipitate is a good indicator of product formation, as the ionic gemini surfactant is less soluble in acetone than the reactants.
-
-
Product Isolation and Purification:
-
After the reaction period, cool the flask to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake three times with 30 mL portions of cold acetone to remove any unreacted starting materials.
-
Rationale: Washing with cold acetone is effective for removing non-polar unreacted amine and dibromohexane without significantly dissolving the desired ionic product.
-
-
Recrystallization (Optional but Recommended):
-
For higher purity, dissolve the crude product in a minimal amount of hot absolute ethanol and then precipitate it by adding cold acetone.
-
Filter the purified crystals and wash again with cold acetone.
-
Rationale: Recrystallization is a standard method for purifying solid organic compounds, effectively removing trace impurities.
-
-
Drying:
-
Dry the final white, crystalline product in a vacuum oven at 60°C to a constant weight.
-
The expected yield is typically high, often exceeding 90%.
-
Characterization and Physicochemical Properties
Structural Confirmation
The identity and purity of the synthesized 16-6-16 gemini surfactant should be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expect characteristic peaks for the long alkyl chains, the N-methyl groups, the N-CH₂- protons adjacent to the quaternary nitrogen, and the methylene groups of the spacer. The integration of these peaks should correspond to the molecular structure.
-
¹³C NMR: Confirms the presence of all unique carbon atoms in the structure.
-
FTIR: Look for characteristic C-H stretching vibrations of the alkyl chains and the absence of peaks corresponding to secondary or primary amines.
Physicochemical Properties
Gemini surfactants are defined by their behavior in aqueous solution, particularly their ability to self-assemble into micelles above a certain concentration (the CMC).
-
Surface Tension & CMC: The critical micelle concentration can be determined by measuring the surface tension of aqueous solutions of the surfactant at various concentrations. A sharp break in the plot of surface tension versus the logarithm of concentration indicates the CMC.[4]
-
Data Summary: The table below summarizes typical physicochemical properties for the 16-s-16 series of gemini surfactants.
| Property | 16-4-16 | 16-5-16 | 16-6-16 |
| Spacer Length (s) | 4 | 5 | 6 |
| CMC (mol/L) | 9.0 x 10⁻⁵[6] | 8.5 x 10⁻⁵[6] | 7.9 x 10⁻⁵[7] |
| Surface Tension at CMC (γ_cmc, mN/m) | ~30-35 | ~32-36 | ~33-37 |
| Molecular Formula | C₄₀H₈₆Br₂N₂ | C₄₁H₈₈Br₂N₂ | C₄₂H₉₀Br₂N₂ |
| Molecular Weight ( g/mol ) | 755.03 | 769.06 | 783.08 |
Note: Exact values can vary slightly depending on the measurement technique, temperature, and purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient reaction time or temperature. Impure reactants. | Extend the reflux time to 72 hours. Ensure reactants are of high purity and dry. |
| Oily/Gummy Product | Incomplete reaction; presence of unreacted starting materials. | Perform thorough washing with cold acetone. Recrystallize the product from an appropriate solvent system (e.g., ethanol/acetone). |
| Product is difficult to filter | Very fine particles formed. | Allow the precipitate to age in the cold mother liquor for a longer period to encourage crystal growth. |
| NMR spectrum shows unreacted amine | Molar ratio was incorrect; reaction did not go to completion. | Ensure a slight excess of the amine is not used and the 2:1 stoichiometry is precise. Increase reaction time. Purify by recrystallization. |
Conclusion
The quaternization of this compound with dihaloalkanes is a straightforward and efficient method for producing high-purity dicationic gemini surfactants.[5][8] The resulting 16-s-16 series of surfactants exhibits excellent surface activity, characterized by very low critical micelle concentrations, making them powerful tools for research and development. By following the detailed protocol and characterization guidelines presented in this note, researchers can reliably synthesize and validate these advanced amphiphiles for a wide array of applications, from formulating complex drug delivery systems to developing novel antimicrobial agents.
References
- 1. Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Application and Synthesis of Gemini Surfactant in Heavy Oil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Silver Nanoparticles with Gemini Surfactants as Efficient Capping and Stabilizing Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Hexadecyldimethylamine in the Fabrication of Advanced Nanoemulsions
Introduction: The Strategic Role of Hexadecyldimethylamine in Nanoemulsion Formulations
Nanoemulsions, colloidal dispersions of two immiscible liquids with droplet sizes typically in the range of 20-500 nm, have emerged as a pivotal technology in advanced drug delivery.[1][2] Their small droplet size and large surface area contribute to enhanced solubility, stability, and bioavailability of therapeutic agents.[3][4] The success of a nanoemulsion formulation hinges on the judicious selection of its components, particularly the surfactant, which stabilizes the oil-water interface. This compound (HDDA), a tertiary amine with the chemical formula C18H39N, serves as a critical precursor in the synthesis of cationic and amphoteric surfactants.[5][6] Its long alkyl chain imparts significant hydrophobicity, while the dimethylamine group provides a reactive site for creating surfactants that offer unique advantages in nanoemulsion fabrication.[7]
This guide provides a comprehensive overview of the principles and protocols for utilizing this compound-derived cationic surfactants in the preparation of stable and effective nanoemulsions. We will delve into the mechanistic role of these surfactants, provide detailed step-by-step fabrication methods, and outline essential characterization techniques to ensure the quality and performance of the final formulation.
The Cationic Advantage: Mechanistic Insights into this compound-Based Surfactants
When this compound is quaternized, it forms a cationic surfactant with a positively charged head group. This positive charge is instrumental in the formulation of nanoemulsions for several key reasons:
-
Electrostatic Stabilization: The cationic head groups of the surfactant molecules adsorb onto the surface of the oil droplets, creating a positive surface charge. This results in a high zeta potential, which is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles.[8] A sufficiently high positive zeta potential creates strong repulsive forces between the nanoemulsion droplets, preventing them from aggregating and coalescing, thus ensuring the long-term stability of the formulation.[9]
-
Enhanced Bioavailability and Cellular Uptake: The positive surface charge of the nanoemulsion droplets can facilitate interaction with negatively charged biological membranes, such as the cornea or mucosal surfaces.[9] This can lead to increased residence time and enhanced permeation of the encapsulated drug, thereby improving its bioavailability.
-
Antimicrobial Properties: Many cationic surfactants exhibit inherent antimicrobial properties, which can be beneficial for certain topical and ophthalmic formulations by acting as a preservative.[9]
The choice of a this compound-derived surfactant should be guided by the specific requirements of the drug and the intended application. Factors such as the desired surface charge, compatibility with other excipients, and the regulatory toxicity profile must be carefully considered.[10][11]
Fabrication of this compound-Stabilized Nanoemulsions: A Comparative Approach
The fabrication of nanoemulsions can be broadly categorized into high-energy and low-energy methods.[12] The selection of the appropriate method depends on the desired droplet size, the scale of production, and the sensitivity of the active pharmaceutical ingredient (API) to heat and shear.
High-Energy Method: High-Pressure Homogenization (HPH)
High-pressure homogenization is a widely used industrial method for producing nanoemulsions with extremely small and uniform droplet sizes.[1][13] The process involves forcing a coarse emulsion through a narrow gap at high pressure, which creates intense disruptive forces that break down large droplets into nano-sized ones.[14][15]
References
- 1. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanoemulsion: Concepts, development and applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 9. Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. The evolving role of investigative toxicology in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Hexadecyldimethylamine aggregation in aqueous solutions
Welcome to the technical support guide for Hexadecyldimethylamine (HDMA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and dissolution of this long-chain tertiary amine in aqueous environments. The primary issue encountered is aggregation or precipitation, which can significantly impact experimental outcomes. This guide provides in-depth explanations, troubleshooting protocols, and preventative best practices to ensure you achieve clear, stable HDMA solutions.
Understanding the Root Cause: The Physicochemical Nature of HDMA
This compound (HDMA) is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) headgroup and a water-fearing (hydrophobic) tail. This dual nature is the origin of its utility as a surfactant and chemical intermediate, but also the source of its challenging solubility behavior.[1][2]
-
The Hydrophobic Tail: A 16-carbon alkyl chain (hexadecyl group) that is highly insoluble in water.
-
The Hydrophilic Headgroup: A tertiary amine (dimethylamine group) whose solubility is critically dependent on the solution's pH.
The core issue is that HDMA in its free base (neutral) form is fundamentally insoluble in water .[3][4][5][6] Aggregation and precipitation occur when the hydrophobic tails associate with each other to minimize contact with water, a process driven by the hydrophobic effect. The key to preventing this lies in modifying the hydrophilic headgroup to make it soluble, which is achieved by controlling the pH.
Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₉N | [3][7] |
| Molecular Weight | 269.51 g/mol | [6][8] |
| Appearance | Clear to yellow liquid or waxy solid with a fish-like odor. | [3][8] |
| Water Solubility | Insoluble | [3][4][5][6][7] |
| pKa (Predicted) | ~9.78 ± 0.28 | [7][8][9][10] |
| Melting Point | 12 °C | [4][7][10] |
The Critical Role of pH in HDMA Solubility
The tertiary amine headgroup of HDMA can be protonated (accept a proton, H⁺) to form a positively charged ammonium cation. The equilibrium between the neutral, insoluble form and the protonated, soluble form is governed by the solution's pH and the molecule's pKa.
The pKa is the pH at which 50% of the amine groups are protonated.
-
When pH > pKa (~9.78): The solution is basic relative to the amine. The HDMA will be predominantly in its neutral, uncharged form (R-N(CH₃)₂). The strong hydrophobic nature of the C16 tail will cause the molecules to aggregate and precipitate out of the solution.
-
When pH < pKa (~9.78): The solution is acidic relative to the amine. The HDMA will be predominantly in its protonated, cationic form (R-N(CH₃)₂H⁺). This positive charge makes the headgroup highly hydrophilic. The electrostatic repulsion between the positively charged headgroups prevents aggregation and promotes dissolution in water.[11][12]
This relationship is the most important concept for troubleshooting HDMA aggregation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when preparing aqueous solutions of HDMA.
❓ Issue 1: My solution becomes cloudy or forms a precipitate immediately after adding HDMA to water.
-
Root Cause: You are adding HDMA to a neutral or alkaline aqueous solution (e.g., pure deionized water, PBS at pH 7.4). At this pH, the HDMA is in its insoluble, neutral form and is precipitating.[3][6]
-
Immediate Solution:
-
Do not proceed with the current mixture.
-
Prepare a fresh aqueous solution and acidify it before adding the HDMA. Lower the pH to a range of 3-5 by adding a strong acid like Hydrochloric Acid (HCl) dropwise.
-
Slowly add the HDMA to the acidified water while stirring. The HDMA should now dissolve to form a clear solution.
-
-
Scientific Explanation: By pre-acidifying the water, you ensure an excess of protons (H⁺) are available to immediately protonate the amine headgroup of the HDMA as it is introduced, keeping it in its soluble cationic form.
❓ Issue 2: I successfully dissolved the HDMA in an acidic solution, but it precipitated when I added it to my neutral pH experimental buffer.
-
Root Cause: The buffering capacity of your experimental buffer was sufficient to neutralize the acidity of your HDMA stock solution, raising the final pH above the pKa and causing the HDMA to revert to its insoluble form.
-
Immediate Solution:
-
Check the pH of the final mixture. It is likely > 8.
-
You must adjust the pH of the final solution. Carefully add a dilute acid (e.g., 0.1 M HCl) to your final mixture until the precipitate redissolves and the desired pH (well below 7.5) is reached.
-
-
Best Practice: Consider if your experiment can be performed at a lower pH. If not, you may need to work with very dilute concentrations of HDMA or introduce a co-solvent (see Issue 5). For many applications involving cell culture or physiological buffers, this pH incompatibility is a significant constraint.
❓ Issue 3: How does adding salt (e.g., NaCl) affect my HDMA solution?
-
Root Cause: Users often add salt to modulate ionic strength, which can have a complex effect on surfactant behavior.
-
Explanation & Solution:
-
For a clear, acidic (soluble) HDMA solution: Adding salt will typically decrease the Critical Micelle Concentration (CMC).[13][14] The added salt ions (e.g., Cl⁻) help to shield the electrostatic repulsion between the positively charged HDMA headgroups, making it easier for them to pack into micelles.[15][16] This promotes micelle formation at lower HDMA concentrations.
-
For a cloudy, neutral (insoluble) HDMA suspension: Adding salt will likely have no positive effect and may even worsen the precipitation through a "salting-out" effect.
-
-
Key Takeaway: Salt is a tool to modify micellar properties, not to fix primary insolubility. Ensure the HDMA is soluble via pH adjustment before modulating ionic strength.
❓ Issue 4: My solution is clear, but the results are inconsistent. Could aggregation still be an issue?
-
Root Cause: Even in a clear solution, HDMA exists in equilibrium between individual molecules (monomers) and organized assemblies (micelles). This transition occurs at the Critical Micelle Concentration (CMC).[17][18] Working near the CMC can lead to variability as small changes in temperature or concentration can shift the equilibrium.
-
Solution:
-
Determine if your working concentration is above or below the CMC for your specific conditions (pH, ionic strength, temperature). While the exact CMC is not published, it is a key parameter for cationic surfactants.[17]
-
For consistency, it is often best to work either well below the CMC (if you require monomeric surfactant) or well above the CMC (if you require a consistent micellar solution).
-
Be aware that temperature can significantly affect the CMC and micelle stability.[19] Maintain consistent temperatures throughout your experiments.
-
❓ Issue 5: Can I use a co-solvent to improve solubility at neutral pH?
-
Root Cause: The experimental system cannot tolerate an acidic pH.
-
Solution: Yes, using a water-miscible organic co-solvent can be an effective strategy.
-
Recommended Co-solvents: Ethanol, isopropanol, or DMSO.
-
Mechanism: The co-solvent reduces the polarity of the bulk solution, making it more favorable for the hydrophobic C16 tail and disrupting the ordered water structure that drives hydrophobic aggregation.[20]
-
Protocol: Prepare a concentrated stock of HDMA in the pure co-solvent (e.g., 100% ethanol). Then, add this stock solution dropwise to your aqueous buffer while vortexing vigorously. This can sometimes create a kinetically trapped, dispersed state.
-
-
Caution: The presence of a co-solvent can alter the properties of your system, including protein conformation or cell viability. Always run appropriate controls.[21]
Recommended Protocol & Preventative Workflow
Following a validated protocol is the best way to prevent aggregation issues from the start.
Experimental Protocol: Preparation of a 100 mM HDMA Acidic Stock Solution
-
Prepare Acidified Water: Add approximately 80 mL of high-purity deionized water to a 100 mL volumetric flask.
-
Adjust pH: While stirring gently, add 1 M HCl dropwise until the pH of the water is stable at 4.0.
-
Prepare HDMA: HDMA has a melting point of 12°C, so it may be solid or highly viscous at room temperature.[7][10] If so, warm the container in a water bath at ~25-30°C until it is a fully mobile liquid.
-
Weigh HDMA: In a separate beaker, accurately weigh out 2.695 g of liquid HDMA (for 100 mL of a 100 mM solution).
-
Dissolution: Slowly add the weighed HDMA to the stirring, acidified water in the volumetric flask. A temporary cloudiness may appear but should dissipate upon stirring to form a clear solution.
-
Final Volume Adjustment: Once fully dissolved, bring the solution to the 100 mL mark with pH 4.0 water.
-
Storage: Store the stock solution in a tightly sealed container at room temperature. Do not refrigerate, as this may cause the surfactant to fall out of solution.
Troubleshooting Workflow Diagram
Frequently Asked Questions (FAQs)
-
Q1: What is this compound (HDMA)?
-
Q2: Why is my HDMA solution cloudy?
-
Q3: How do I dissolve HDMA in water?
-
You must protonate the amine headgroup by dissolving it in acidic water (pH 3-5). This converts it to a soluble cationic salt.
-
-
Q4: What is the pKa of HDMA?
-
Q5: Will heating the solution help?
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Hexadecyl Dimethylamine [whamine.com]
- 6. This compound | 112-69-6 [chemicalbook.com]
- 7. Cas 112-69-6,this compound | lookchem [lookchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chembk.com [chembk.com]
- 10. This compound CAS#: 112-69-6 [m.chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant [mdpi.com]
- 13. nepjol.info [nepjol.info]
- 14. Ionic strength effects on the critical micellar concentration of ionic and nonionic surfactants: the binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
Technical Support Center: Optimizing Hexadecyldimethylamine Concentration for Nanoparticle Size Control
Welcome to the technical support center for optimizing hexadecyldimethylamine (HDMA) concentration in nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling nanoparticle size. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific principles behind the methodologies.
The Role of this compound in Nanoparticle Synthesis
This compound, a long-chain tertiary amine, is a critical component in the synthesis of a wide variety of nanoparticles. Its primary role is to act as a capping and stabilizing agent . The long hydrocarbon tail of the HDMA molecule provides steric hindrance, preventing the nanoparticles from aggregating, while the amine head group coordinates with the nanoparticle surface. This surface passivation is essential for controlling the growth kinetics and, consequently, the final size and monodispersity of the nanoparticles.[1]
The concentration of HDMA is a key parameter that can be tuned to achieve the desired nanoparticle size. Generally, a higher concentration of HDMA leads to the formation of smaller nanoparticles. This is because a greater availability of the capping agent can more effectively passivate the surface of newly formed nuclei, limiting their further growth.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions based on scientific principles.
Problem 1: Inconsistent Nanoparticle Size Between Batches
-
Possible Cause: Variations in the nucleation and growth rates due to inconsistent reaction conditions.
-
Troubleshooting Steps:
-
Temperature Control: Ensure precise and uniform temperature control throughout the synthesis. Even small fluctuations can significantly impact the reaction kinetics.
-
Stirring Rate: Maintain a consistent and vigorous stirring rate to ensure homogeneous mixing of precursors and the capping agent.
-
Precursor Injection: If using a hot-injection method, ensure the precursor solution is injected rapidly and consistently between batches.
-
Purity of Reagents: Use high-purity HDMA and other reagents. Impurities can act as unintended nucleation sites, leading to a broader size distribution.
-
Problem 2: Nanoparticle Aggregation
-
Possible Cause 1: Insufficient HDMA Concentration: A low concentration of HDMA may not provide adequate surface coverage to prevent aggregation.[4][5]
-
Troubleshooting Steps:
-
Increase the molar ratio of HDMA to the metal precursor. A higher concentration of the capping agent will provide better steric stabilization.
-
Ensure the HDMA is fully dissolved in the solvent before the addition of the precursors.
-
-
Possible Cause 2: Poor Solvent Choice: The solubility of both the precursors and the HDMA-capped nanoparticles is crucial.
-
Troubleshooting Steps:
-
Select a solvent in which HDMA is readily soluble and that is compatible with the reaction temperature.
-
For nanoparticles intended for use in aqueous solutions, a subsequent ligand exchange step may be necessary.
-
Problem 3: Broad Nanoparticle Size Distribution (Polydispersity)
-
Possible Cause: Overlapping nucleation and growth phases, or Ostwald ripening.
-
Troubleshooting Steps:
-
Optimize HDMA Concentration: A higher concentration of HDMA can lead to a burst of nucleation, resulting in a more monodisperse population of nanoparticles.
-
Control Reaction Time: Shorter reaction times can sometimes limit the effects of Ostwald ripening, where larger particles grow at the expense of smaller ones.
-
Temperature Ramp Rate: In some systems, a slower temperature ramp can allow for better separation of the nucleation and growth phases.
-
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between HDMA concentration and nanoparticle size?
A1: Generally, there is an inverse relationship between the concentration of HDMA and the final nanoparticle size. Higher concentrations of HDMA lead to smaller nanoparticles due to more effective surface passivation and stabilization of the growing nanocrystals.[2][3]
Q2: How does HDMA compare to other long-chain amines like oleylamine?
A2: While both are effective capping agents, their performance can differ. For instance, in the synthesis of gold nanoparticles, the saturated alkyl chain of amines like octadecylamine (similar to HDMA) can lead to larger nanoparticles compared to the unsaturated oleylamine.[6] The double bond in oleylamine can offer different binding affinities to specific crystal facets, influencing both size and shape.[6][7]
Q3: Can the length of the alkyl chain in the amine affect nanoparticle size?
A3: Yes, the alkyl chain length can influence the degree of steric hindrance. Some studies suggest that longer alkyl chains provide more effective stabilization, leading to smaller nanoparticles.[8][9]
Q4: What is the mechanism by which HDMA stabilizes nanoparticles?
A4: The primary stabilization mechanism is steric hindrance provided by the long hexadecyl chains. The amine head group coordinates to the surface of the nanoparticle, and the long alkyl chains extend into the solvent, creating a protective layer that physically prevents the nanoparticles from coming close enough to aggregate.[10]
Data Presentation
The following table summarizes the effect of the hexadecylamine to copper precursor molar ratio on the resulting nanoparticle size, based on experimental data from a polyol synthesis method.
| Alkylamine/Cu Molar Ratio | Average Nanoparticle Diameter (nm) |
| 1:1 | 8 |
| 1:2 | 20 |
| 1:3 | 40 |
| (Data synthesized from a study on the polyol synthesis of copper nanoparticles using 1-hexadecylamine as a stabilizing agent.)[2][3] |
Experimental Protocols
Protocol: Synthesis of Copper Nanoparticles with Controlled Size Using Hexadecylamine
This protocol is adapted from a polyol-mediated synthesis and demonstrates how to control nanoparticle size by varying the concentration of hexadecylamine.[2][3]
Materials:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
1-Hexadecylamine (HDA)
-
Ethylene glycol (solvent and reducing agent)
-
Ethanol (for washing)
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Heating mantle with magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Reaction Mixture:
-
In a three-neck flask, dissolve a specific molar ratio of Cu(acac)₂ and HDA in ethylene glycol. For example, to achieve a 1:1 alkylamine/Cu molar ratio for approximately 8 nm particles, you would use equimolar amounts of Cu(acac)₂ and HDA. To obtain larger particles, decrease the molar ratio of HDA to Cu(acac)₂ as indicated in the data table above.
-
-
Inert Atmosphere:
-
Purge the flask with argon or nitrogen gas for at least 30 minutes to remove oxygen. Maintain a gentle flow of inert gas throughout the reaction.
-
-
Heating and Reaction:
-
Heat the mixture to 195°C with vigorous stirring.
-
Maintain the reaction at this temperature for 3 hours. The color of the solution will change, indicating the formation of copper nanoparticles.
-
-
Cooling and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.
-
-
Washing:
-
Centrifuge the mixture to separate the nanoparticles from the supernatant.
-
Discard the supernatant and re-disperse the nanoparticle pellet in ethanol.
-
Repeat the centrifugation and washing step at least two more times to remove any unreacted precursors and excess HDA.
-
-
Drying and Storage:
-
Dry the final nanoparticle product under vacuum.
-
Store the dried nanoparticles under an inert atmosphere to prevent oxidation.
-
Visualization of the Mechanism
The following diagram illustrates the relationship between HDMA concentration and the control of nanoparticle size during synthesis.
Caption: The effect of HDMA concentration on nanoparticle size.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hexadecylamine capped silver and gold nanoparticles: Comparative study on formation and self-organization - eprints@NML [eprints.nmlindia.org]
- 6. benchchem.com [benchchem.com]
- 7. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Size control and growth process of alkylamine-stabilized platinum nanocrystals: a comparison between the phase transfer and reverse micelles methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Alkyl Chain Length of Amines on the Micro-structural and Magnetic Properties of Stabilized Ni-NiO Nanoparticles | CoLab [colab.ws]
- 10. Buy Hexadecylamine | 143-27-1 [smolecule.com]
Technical Support Center: Purification of Synthesized Hexadecyldimethylamine
Welcome to the technical support center for the purification of Hexadecyldimethylamine (HDDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the post-synthesis workup of this long-chain tertiary amine. The following content is structured in a problem-oriented, question-and-answer format to provide direct, actionable solutions and troubleshooting strategies.
Part 1: Initial Assessment & Strategy Selection
Before attempting purification, a preliminary analysis of your crude product is essential. This initial assessment will dictate the most efficient and effective purification strategy.
Q1: What are the likely impurities in my crude this compound and how do I identify them?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. The two most common routes are the alkylation of dimethylamine with a 1-halo-hexadecane and the reductive amination of hexadecanal.
Common Potential Impurities and Their Sources:
| Impurity | Likely Source(s) | Recommended Analytical Method |
| Unreacted 1-Halo-hexadecane | Alkylation Synthesis | GC-MS, ¹H NMR |
| Unreacted Hexadecanal | Reductive Amination | GC-MS, ¹H NMR (aldehyde proton ~9.5-10 ppm) |
| Hexadecanol | Reductive Amination (over-reduction of aldehyde) | GC-MS, ¹H NMR |
| Primary/Secondary Amines | Alkylation Synthesis (from ammonia contamination)[1][2] | GC-MS, Derivatization followed by GC |
| Quaternary Ammonium Salts | Alkylation Synthesis (over-alkylation) | LC-MS, ESI-MS |
| Residual Solvents | All Syntheses | ¹H NMR, Headspace GC-MS[3] |
Expert Insight: A simple Thin Layer Chromatography (TLC) can provide a quick qualitative assessment. However, for a quantitative understanding, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile amines.[4][5] It will help you identify and quantify the major components, guiding your choice of purification method.
Q2: My crude product is a complex mixture. How do I choose the right purification strategy?
A2: Your strategy should be a logical workflow based on the nature and quantity of your impurities. A multi-step approach is often necessary. The following decision tree provides a general framework.
Caption: Decision workflow for selecting a purification strategy.
Part 2: Troubleshooting Specific Purification Methods
This section addresses common problems encountered during the purification of this compound.
Method 1: Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique to separate your basic tertiary amine from acidic and neutral impurities.[6][7] The principle relies on converting the water-insoluble amine into a water-soluble ammonium salt by treatment with acid.
Q3: I'm getting a persistent emulsion at the aqueous-organic interface during extraction. How can I break it?
A3: Emulsion formation is common with long-chain amines due to their surfactant properties.[8]
-
Causality: The amphiphilic nature of HDDA and its salts can stabilize the oil-in-water or water-in-oil mixture.
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Q4: My yield is very low after recovering the amine from the aqueous layer. What went wrong?
A4: Low recovery typically points to one of two issues: incomplete extraction into the aqueous phase or incomplete regeneration of the free amine.
-
Incomplete Protonation: Ensure you are using a sufficient excess of acid (e.g., 1M HCl) to fully protonate the amine. Check the pH of the aqueous layer after extraction; it should be distinctly acidic (pH 1-2).
-
Incomplete Deprotonation: When regenerating the free amine, you must add a strong base (e.g., 2M NaOH) until the aqueous solution is strongly basic (pH 12-14), which can be confirmed with pH paper.[7] The amine is insoluble in water and should precipitate or form an oily layer that can be extracted back into an organic solvent.[6]
-
Insufficient Back-Extraction: Use an adequate volume of organic solvent (e.g., diethyl ether, dichloromethane) and perform multiple extractions (e.g., 3x) from the basified aqueous layer to ensure complete recovery of the free amine.
Caption: Workflow for separating HDDA via acid-base extraction.
Method 2: Vacuum Distillation
Given its high boiling point (148 °C at 2 mmHg), this compound must be purified by vacuum distillation to prevent thermal decomposition.[9]
Q5: The product seems to be decomposing or turning dark in the distillation flask. How can I prevent this?
A5: Darkening indicates thermal decomposition, which is often caused by excessive temperature or the presence of oxygen.
-
Causality: Amines can oxidize at high temperatures, especially if trace amounts of air are present in the system.[10]
-
Solutions:
-
High Vacuum: Ensure your vacuum system is capable of reaching a low pressure (<1 mmHg if possible). A better vacuum allows for distillation at a lower temperature.
-
Nitrogen Bleed: Introduce a very fine stream of nitrogen gas through a capillary tube into the distillation flask. This serves as an ebullator to ensure smooth boiling and helps to sweep away any residual oxygen.
-
Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus minimizes the surface area and residence time at high temperatures.
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure the temperature is raised slowly. Do not heat the flask significantly above the boiling point of your product at the given pressure.
-
Method 3: Column Chromatography
Chromatography is ideal for removing impurities with similar boiling points but different polarities.
Q6: My amine is streaking badly on the silica gel column, and the purity of the collected fractions is poor.
A6: This is a classic problem when purifying basic amines on standard silica gel.
-
Causality: Silica gel has an acidic surface (silanol groups, Si-OH) which strongly and often irreversibly interacts with basic amines through acid-base interactions.[11] This leads to significant peak tailing and poor separation.
-
Solutions:
-
Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as a 2% solution in methanol), to your eluent system (typically 0.5-1% v/v).[12] This base will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.
-
Use a Different Stationary Phase: The best solution is often to switch to a more suitable stationary phase.
-
Amine-functionalized Silica: These columns have a basic surface, which eliminates the problematic acid-base interactions and often provides excellent separation for amines without needing mobile phase modifiers.[11][13][14][15]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an effective alternative to silica for purifying amines.
-
Reversed-Phase (C18): For more polar amine salts or if normal phase fails, reversed-phase chromatography with a high pH mobile phase (to keep the amine neutral and hydrophobic) can be effective.[11]
-
-
Comparison of Stationary Phases for HDDA Purification:
| Stationary Phase | Typical Eluent | Advantages | Disadvantages |
| Silica Gel | Hexane/EtOAc + 1% TEA | Inexpensive, widely available | Requires basic modifier, potential for product loss[11] |
| Alumina (Neutral) | Hexane/EtOAc | Good for basic compounds, no modifier needed | Can have variable activity |
| Amine-bonded Silica | Hexane/EtOAc | Excellent peak shape, no modifier needed, highly reproducible[13][14] | More expensive than silica |
| Reversed-Phase (C18) | Acetonitrile/Water + 0.1% TEA | Good for polar impurities, different selectivity | Requires high pH mobile phase, product may be less soluble[11] |
Part 3: Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (1 part) in a suitable organic solvent like diethyl ether or ethyl acetate (10 parts).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 parts). Combine the aqueous layers. The neutral impurities will remain in the organic layer.[16]
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH with swirling until the solution is strongly basic (pH > 12, check with pH paper). The free amine will separate as a cloudy precipitate or an oily layer.[6]
-
Back-Extraction: Extract the free amine from the basified aqueous solution with diethyl ether (3 x 5 parts).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Column Chromatography on Silica Gel with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 99% Hexane / 1% Triethylamine).
-
Column Packing: Pack the column with the slurry. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with the starting eluent (e.g., 99% Hexane / 1% TEA). Gradually increase the polarity by adding ethyl acetate (e.g., gradient from 0% to 10% Ethyl Acetate in Hexane, all containing 1% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.
References
- 1. benchchem.com [benchchem.com]
- 2. US3728393A - Process of synthesis of long-chain aliphatic amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [guidechem.com]
- 9. This compound | 112-69-6 [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. biotage.com [biotage.com]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. silicycle.com [silicycle.com]
- 16. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Strategies for Controlling Nanoparticle Morphology with Hexadecyldimethylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for controlling the morphology of nanoparticles using Hexadecyldimethylamine (HDMA). The information presented here is grounded in scientific principles and practical laboratory experience to help you overcome common challenges in your experiments.
Section 1: Understanding the Role of this compound (HDMA)
This compound (HDMA), a tertiary amine, is a versatile molecule in nanoparticle synthesis.[1] Its primary function is to act as a capping or stabilizing agent, which is crucial for controlling the growth, preventing aggregation, and ultimately dictating the final size and shape of the nanoparticles.[2][3][4][5][6] The long sixteen-carbon (hexadecyl) chain provides a steric barrier, while the dimethylamine headgroup interacts with the nanoparticle surface.[4][5]
How does HDMA control nanoparticle morphology?
HDMA's control over nanoparticle morphology stems from its ability to selectively adsorb onto different crystal facets of the growing nanoparticle.[7] This selective adsorption alters the relative growth rates of these facets, leading to anisotropic growth and the formation of non-spherical shapes like rods, cubes, or prisms.[7][8][9] The concentration of HDMA, the reaction temperature, and the choice of solvent are critical parameters that influence this process.[7][10]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of nanoparticles using HDMA.
Q1: What is the primary role of this compound (HDMA) in nanoparticle synthesis?
A1: HDMA primarily functions as a capping and stabilizing agent .[2][3][4] Its amphiphilic nature, with a polar dimethylamine headgroup and a non-polar hexadecyl tail, allows it to adsorb onto the surface of newly formed nanoparticles.[4][5] This surface passivation prevents uncontrolled growth and agglomeration, which is a common issue in nanoparticle synthesis due to high surface energy.[11] By controlling the growth kinetics, HDMA plays a pivotal role in determining the final size, shape, and stability of the nanoparticle dispersion.[4][5][7]
Q2: How does the concentration of HDMA affect the final nanoparticle morphology?
A2: The concentration of HDMA is a critical parameter that directly influences the size and shape of the resulting nanoparticles. Generally, a higher concentration of HDMA leads to smaller and more uniform nanoparticles.[8][9] This is because a greater availability of capping agent molecules leads to more efficient surface coverage, thereby limiting particle growth at an earlier stage. The ratio of HDMA to the metal precursor is a key experimental variable to optimize for desired morphologies.[8][9] For instance, in the synthesis of copper nanoparticles, a higher alkylamine/Cu molar ratio resulted in smaller, spherical particles.[8][9]
Q3: Can HDMA also act as a reducing agent?
A3: While primarily known as a capping agent, some long-chain amines can also exhibit reducing properties, particularly at elevated temperatures.[12] In some syntheses, hexadecylamine (a primary amine counterpart to HDMA) has been reported to act as both a reducing and capping agent for silver and gold nanoparticles.[12] However, for HDMA (a tertiary amine), its role as a reducing agent is less pronounced and often requires specific reaction conditions or the presence of other reagents. It is more common to use a separate reducing agent, such as sodium borohydride, in conjunction with HDMA.[13][14]
Q4: I am observing aggregation of my nanoparticles despite using HDMA. What could be the cause?
A4: Nanoparticle aggregation, even in the presence of a capping agent like HDMA, can be attributed to several factors:
-
Insufficient HDMA Concentration: The amount of HDMA may not be enough to fully passivate the surface of the nanoparticles, leading to exposed areas that can interact and agglomerate.[11]
-
Poor Solvent Choice: HDMA's solubility and effectiveness as a stabilizer are solvent-dependent. It is readily soluble in alcohols but insoluble in water.[15] Ensure the chosen solvent can effectively solvate the HDMA and the nanoparticle-HDMA complex.
-
Inadequate Mixing: Insufficient stirring during the synthesis can lead to localized areas of high nanoparticle concentration, promoting aggregation before the HDMA can effectively cap the surfaces.
-
Reaction Temperature: The binding affinity of HDMA to the nanoparticle surface can be temperature-dependent. Suboptimal temperatures might lead to weaker binding and desorption of the capping agent.
-
Presence of Impurities: Trace impurities in reagents can interfere with the capping process and induce aggregation.[16][17]
Section 3: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during nanoparticle synthesis with HDMA.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Wide size distribution (polydispersity) of nanoparticles | 1. Inhomogeneous nucleation and growth. 2. Insufficient capping agent concentration. 3. Temperature fluctuations during synthesis. | 1. Ensure rapid and uniform mixing of reagents to promote a burst of nucleation. 2. Increase the molar ratio of HDMA to the metal precursor. 3. Use a temperature-controlled reaction setup to maintain a stable temperature. |
| Inconsistent or unexpected nanoparticle shapes | 1. Incorrect HDMA to precursor ratio. 2. Contamination of reagents or glassware.[16][17] 3. Inappropriate reaction temperature or time.[7] | 1. Systematically vary the HDMA concentration to find the optimal ratio for the desired morphology.[8][9] 2. Use high-purity reagents and thoroughly clean all glassware. 3. Optimize the reaction temperature and duration, as these parameters influence the kinetics of crystal growth.[7] |
| Formation of elongated structures or nanowires instead of spheres | 1. Specific HDMA concentration favoring anisotropic growth. 2. Use of a two-phase synthesis system.[12] | 1. Adjust the HDMA concentration. Lower concentrations may sometimes favor the formation of elongated structures.[12] 2. Consider a single-phase synthesis method if spherical particles are desired. |
| Poor long-term stability of the nanoparticle colloid | 1. Incomplete surface coverage by HDMA. 2. Ostwald ripening (growth of larger particles at the expense of smaller ones).[2] 3. Inappropriate storage conditions (e.g., exposure to light or high temperatures). | 1. Increase the HDMA concentration or consider a post-synthesis surface treatment with additional HDMA. 2. HDMA helps to reduce Ostwald ripening, but optimizing the initial particle size distribution is also important.[2] 3. Store the nanoparticle dispersion in a cool, dark place. |
Section 4: Experimental Protocols and Workflows
Protocol 1: General Synthesis of Metal Nanoparticles using HDMA in a Two-Phase System
This protocol is a general guideline and may require optimization for specific metals and desired morphologies.
Materials:
-
Metal salt precursor (e.g., silver nitrate, chloroauric acid)
-
This compound (HDMA)
-
Aqueous solvent (deionized water)
-
Reducing agent (e.g., sodium borohydride)
-
Glassware: reaction vial, magnetic stirrer, separatory funnel
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of the metal salt precursor and HDMA in the chosen organic solvent in a reaction vial. The molar ratio of HDMA to the metal precursor is a critical parameter to control.
-
Preparation of the Aqueous Phase: Prepare a fresh solution of the reducing agent (e.g., sodium borohydride) in deionized water.
-
Reaction: Vigorously stir the organic phase while adding the aqueous reducing agent solution. Continue stirring for a set period (e.g., 2 hours) to allow for the reduction of the metal ions and the formation of nanoparticles.[13]
-
Phase Separation: After the reaction is complete, stop stirring and allow the mixture to separate into two distinct phases in a separatory funnel. The nanoparticles capped with HDMA will be in the organic phase.
-
Purification: Separate the organic phase containing the nanoparticles. The nanoparticles can be precipitated by adding a non-solvent like acetone, followed by centrifugation to remove excess reagents.[18]
-
Characterization: Resuspend the purified nanoparticles in a suitable solvent for characterization using techniques such as UV-vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS) to determine their size, shape, and stability.[13][19]
Workflow for Troubleshooting Nanoparticle Morphology
Caption: Troubleshooting workflow for controlling nanoparticle morphology.
Section 5: The Underlying Science - A Deeper Dive
The Role of Ligand Binding and Surface Energy
The final shape of a nanocrystal is determined by the relative surface energies of its different crystallographic facets.[7] Capping agents like HDMA can selectively bind to certain facets with higher surface energy, thereby lowering their energy and slowing their growth rate.[7] This allows facets with lower initial surface energy (and weaker binding to HDMA) to grow faster, leading to the evolution of specific shapes. The interplay between the thermodynamic stability of different facets and the kinetic control exerted by the capping agent is fundamental to morphology control.[7][10]
Visualizing the Capping Mechanism
Caption: Simplified model of HDMA capping a nanoparticle.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azonano.com [azonano.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 11. What Are The Key Issues In The Synthesis Of Nanomaterials? Overcoming Size, Shape, And Purity Control Challenges - Kintek Solution [kindle-tech.com]
- 12. researchgate.net [researchgate.net]
- 13. imaelab.jpn.org [imaelab.jpn.org]
- 14. researchgate.net [researchgate.net]
- 15. Hexadecyl Dimethylamine [whamine.com]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. delongamerica.com [delongamerica.com]
Validation & Comparative
A Comparative-Analysis of Hexadecyldimethylamine and Other Tertiary Amines in Catalysis: A Guide for Researchers
In the landscape of organic synthesis and polymer chemistry, tertiary amines are indispensable as catalysts and reagents. Their performance, however, is not monolithic. The subtle interplay of steric hindrance, basicity, and molecular structure dictates their efficacy in any given reaction. This guide provides an in-depth comparative analysis of Hexadecyldimethylamine (HDMA), a long-chain tertiary amine, against more conventional counterparts like Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).
Through a critical evaluation of their properties and performance data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make rational catalyst selections.
The Role of Tertiary Amines in Catalysis
Tertiary amines primarily function via two mechanisms:
-
General Base Catalysis: The amine acts as a proton shuttle, abstracting a proton from a reactant to increase its nucleophilicity.
-
Nucleophilic Catalysis: The amine directly attacks an electrophilic center (e.g., a carbonyl carbon) to form a highly reactive, positively charged intermediate. This intermediate is then more susceptible to attack by the primary nucleophile.
The choice between these pathways is governed by the amine's structure. Sterically hindered amines are poor nucleophiles and tend to act as general bases, while unhindered amines can act as potent nucleophilic catalysts.
A Closer Look at the Contenders
To establish a framework for comparison, we must first understand the individual characteristics of each amine.
This compound (HDMA)
HDMA is a tertiary amine distinguished by its long C16 alkyl chain (hexadecyl group).[1] This structural feature imparts surfactant-like properties, making it soluble in alcohols but insoluble in water.[2] It is a crucial intermediate in the synthesis of quaternary ammonium salts, betaines, and amine oxides used in textiles, oilfields, and personal care products.[1][2][3][4] Its catalytic applications often leverage its amphiphilic nature.
-
Structure: C18H39N[3]
-
Key Feature: A long hydrophobic alkyl chain combined with a hydrophilic dimethylamino head group.
-
Primary Catalytic Niche: Phase-transfer catalysis and reactions involving poorly soluble organic reactants in aqueous or biphasic systems.
Triethylamine (TEA)
TEA is one of the most common and cost-effective tertiary amine bases in organic synthesis.[5] Its three ethyl groups offer moderate steric hindrance, allowing it to function as both a base and a nucleophilic catalyst.[6]
-
Key Feature: A versatile, workhorse base with moderate steric bulk.
-
Primary Catalytic Niche: General acid scavenger in a wide array of reactions, including acylations, silylations, and eliminations.[7]
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)
DIPEA is characterized by significant steric hindrance around the nitrogen atom, created by two isopropyl groups and one ethyl group.[6] This bulkiness renders it a very poor nucleophile but preserves its basicity.[6][8]
-
Key Feature: A strong, non-nucleophilic base.
-
Primary Catalytic Niche: Used as a proton scavenger in reactions where nucleophilic attack by the amine catalyst would lead to unwanted side products (e.g., peptide coupling).[8]
1,4-Diazabicyclo[2.2.2]octane (DABCO)
DABCO is a bicyclic amine where the nitrogen atoms are sterically accessible. This unique, cage-like structure makes it a highly potent nucleophile and a strong base.
-
Key Feature: High nucleophilicity due to sterically exposed nitrogen atoms.
-
Primary Catalytic Niche: A powerful catalyst for a variety of reactions, including Michael additions, Baylis-Hillman reactions, and polyurethane formation.[9]
Head-to-Head Comparison: Physicochemical Properties
The catalytic performance of these amines is a direct consequence of their physical and chemical properties.
| Property | This compound (HDMA) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Molar Mass ( g/mol ) | 269.51[3] | 101.19 | 129.24 | 112.17 |
| Boiling Point (°C) | ~305 | 89 | 127 | 174 |
| pKa of Conjugate Acid | ~10.7 | ~10.75 | ~11 | ~8.8 |
| Steric Hindrance | Low (at N atom) | Moderate | High | Low (Exposed N) |
| Nucleophilicity | Moderate | Moderate | Very Low | Very High |
| Solubility in Water | Insoluble[2][10][11] | Slightly Soluble | Sparingly Soluble | Very Soluble |
Insight into the Data: The choice of catalyst can be guided by these fundamental properties. For instance, if a reaction requires a strong base but must avoid nucleophilic side reactions, DIPEA is the logical choice due to its high steric hindrance.[6][8] Conversely, when high nucleophilicity is paramount for catalytic turnover, DABCO's exposed nitrogen atoms make it a superior candidate.[9] HDMA's value lies not in its basicity or nucleophilicity alone, but in its insolubility in water and solubility in organic phases, a key requirement for phase-transfer catalysis.[2]
Performance in Specific Catalytic Applications
Application 1: Phase-Transfer Catalysis (PTC)
In PTC, a catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. This is where HDMA's unique structure provides a distinct advantage.
Scenario: The Williamson ether synthesis between an alkyl halide (in an organic solvent) and sodium phenoxide (in an aqueous solution).
-
With TEA or DIPEA: Reaction is extremely slow or non-existent. These amines lack the lipophilicity to effectively carry the phenoxide anion from the aqueous phase into the organic phase.
-
With HDMA (or its Quaternary Salt): HDMA, particularly after being quaternized to form a salt like cetyltrimethylammonium bromide (CTAB), acts as an efficient phase-transfer catalyst. The long hexadecyl chain anchors the molecule in the organic phase, while the charged nitrogen head-group pairs with the phenoxide anion, shuttling it across the phase boundary to react with the alkyl halide. This dramatically accelerates the reaction rate. Typical phase-transfer catalysts are quaternary ammonium salts, which can be prepared from HDMA.[2]
Application 2: Acylation of Alcohols
The acylation of an alcohol with an acyl chloride is a fundamental transformation often requiring a base to neutralize the HCl byproduct.[12]
Scenario: Acylation of a sterically hindered secondary alcohol.
-
With TEA: Triethylamine is a common choice.[6] It effectively scavenges HCl. However, its moderate nucleophilicity can lead to the formation of a reactive acylammonium intermediate, which can sometimes lead to side reactions.
-
With DIPEA: Due to its steric bulk, DIPEA is an excellent choice here.[8] It acts purely as an acid scavenger without competing as a nucleophile, leading to a cleaner reaction profile and higher yields of the desired ester, especially with sensitive substrates.[6][8]
-
With DABCO: While a potent nucleophilic catalyst, its high reactivity can be non-selective in complex molecules. It is often too reactive for simple acid scavenging in acylation.
-
With HDMA: HDMA would function similarly to other unhindered tertiary amines but offers no specific advantage in a standard homogeneous acylation reaction.
Application 3: Polyurethane Foam Formation
The formation of polyurethanes involves two main reactions: the "gelling" reaction (isocyanate + polyol) and the "blowing" reaction (isocyanate + water).[13] The choice of tertiary amine catalyst is critical to balance these two reactions.[13][14]
-
With DABCO (TEDA): Often considered the benchmark gelling catalyst due to its high activity in promoting the isocyanate-polyol reaction.[14]
Experimental Protocol: Screening Tertiary Amines for Acylation
This protocol provides a self-validating system for comparing the efficacy of different tertiary amines as catalysts/bases in a model acylation reaction.
Objective: To compare the catalytic efficiency of HDMA, TEA, DIPEA, and DABCO in the acylation of 1-phenylethanol with benzoyl chloride.
Materials:
-
1-Phenylethanol
-
Benzoyl chloride
-
This compound (HDMA)
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane)
-
GC-MS vials
Procedure:
-
Reaction Setup: To four separate, dry 10 mL round-bottom flasks, add 1-phenylethanol (1 mmol, 122 mg) and anhydrous DCM (5 mL).
-
Internal Standard: Add the internal standard, dodecane (0.5 mmol), to each flask for quantitative analysis.
-
Base/Catalyst Addition: To each flask, add one of the following tertiary amines (1.2 mmol):
-
Flask A: HDMA (324 mg)
-
Flask B: TEA (121 mg, 167 µL)
-
Flask C: DIPEA (155 mg, 209 µL)
-
Flask D: DABCO (135 mg)
-
-
Initiation: Cool the flasks to 0°C in an ice bath. Slowly add benzoyl chloride (1.1 mmol, 155 mg, 128 µL) to each flask with stirring.
-
Monitoring: Allow the reactions to proceed at room temperature. Take aliquots (0.1 mL) at specific time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Quenching: Quench each aliquot by adding it to 1 mL of saturated sodium bicarbonate solution in a vial. Vortex thoroughly.
-
Analysis: Extract the organic layer from the quenched aliquot, dry it over a small amount of anhydrous magnesium sulfate, and analyze by GC-MS to determine the conversion of 1-phenylethanol to 1-phenylethyl benzoate relative to the internal standard.
-
Data Interpretation: Plot the percentage yield versus time for each catalyst. This will provide a kinetic profile of the reaction under the influence of each amine, allowing for a direct comparison of their performance.
Visualizations
General Mechanism of Nucleophilic Catalysis
This diagram illustrates the common pathway for nucleophilic catalysis by a tertiary amine in an acylation reaction.
Caption: Mechanism of nucleophilic catalysis in acylation.
Experimental Workflow for Catalyst Screening
This diagram outlines the logical flow of the experimental protocol described above.
References
- 1. nbinno.com [nbinno.com]
- 2. Hexadecyl Dimethylamine [whamine.com]
- 3. Hexadecyl Dimethyl Amine | CAS 112-69-6 | 98% | 800kg/IBC, 160kg/drum [painichemical.com]
- 4. nbinno.com [nbinno.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 112-69-6 [chemicalbook.com]
- 11. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. poliuretanos.com.br [poliuretanos.com.br]
A Comparative Guide to Validating Hexadecyldimethylamine's Role as a Structure-Directing Agent
This guide provides a comprehensive technical comparison of Hexadecyldimethylamine (HDMA) as a structure-directing agent (SDA) against common alternatives, offering researchers, scientists, and drug development professionals a framework for validation, supported by experimental protocols and data interpretation.
Introduction: The Crucial Role of Structure-Directing Agents
In the bottom-up synthesis of advanced materials, such as mesoporous silica nanoparticles (MSNs) and zeolites, structure-directing agents are pivotal. These organic molecules, often surfactants, self-assemble in solution to form micelles or other ordered structures that serve as templates.[1] Inorganic precursors then hydrolyze and condense around these templates.[2] Subsequent removal of the organic SDA, typically through calcination or solvent extraction, leaves behind a porous material with a well-defined and predictable structure.[3] The choice of SDA is a critical parameter that dictates the final material's properties, including pore size, volume, morphology, and surface area, which in turn govern its performance in applications ranging from catalysis to drug delivery.[2][4]
This compound (HDMA) as a Structure-Directing Agent
This compound (HDMA) is a tertiary amine that can function as an effective SDA, particularly in the synthesis of mesoporous materials.[5] Its amphiphilic nature, with a long hydrophobic hexadecyl tail and a hydrophilic dimethylamine headgroup, allows it to form micelles in solution, which act as the template for the inorganic framework.
Proposed Mechanism of Action
The mechanism of HDMA as an SDA in the synthesis of mesoporous silica, for example, can be described as a cooperative self-assembly process. In a typical sol-gel synthesis, HDMA molecules in an aqueous or alcoholic solution will form micelles above their critical micelle concentration (CMC). When a silica precursor, such as tetraethyl orthosilicate (TEOS), is introduced, it hydrolyzes to form silicic acid species. These negatively charged silicate oligomers are then attracted to the positively charged (protonated) headgroups of the HDMA micelles through electrostatic interactions.[6] As the silicate species continue to condense and polymerize around the micellar templates, a solid silica framework is formed. The final step involves the removal of the HDMA template, leaving behind a network of uniform mesopores.
Common Alternatives to this compound
Two of the most widely used SDAs in the synthesis of mesoporous materials are cetyltrimethylammonium bromide (CTAB), a cationic surfactant, and Pluronic P123, a non-ionic block copolymer.
-
Cetyltrimethylammonium Bromide (CTAB) : CTAB is a quaternary ammonium surfactant that is considered a gold standard for the synthesis of MCM-41 type mesoporous silica.[2] Its mechanism is similar to that of HDMA, involving the electrostatic interaction between the positively charged headgroup and anionic silicate species.[6]
-
Pluronic P123 : This is a triblock copolymer consisting of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks (PEO₂₀PPO₇₀PEO₂₀).[7] It is a non-ionic surfactant and is commonly used to synthesize SBA-15 type mesoporous silica with larger pores and thicker walls compared to materials synthesized with CTAB.[8] The self-assembly of Pluronic P123 into micelles is driven by the hydrophobic interactions of the PPO block.
Comparative Analysis of HDMA and its Alternatives
The selection of an SDA is often a trade-off between desired material properties, cost, and synthesis conditions. Below is a comparison of the key physicochemical properties and performance characteristics of HDMA, CTAB, and Pluronic P123.
| Property | This compound (HDMA) | Cetyltrimethylammonium Bromide (CTAB) | Pluronic P123 |
| Chemical Structure | C₁₆H₃₃N(CH₃)₂ | C₁₆H₃₃N(CH₃)₃⁺Br⁻ | (C₂H₄O)₂₀(C₃H₆O)₇₀(C₂H₄O)₂₀ |
| Type | Tertiary Amine (Cationic at low pH) | Quaternary Ammonium Salt (Cationic) | Triblock Copolymer (Non-ionic) |
| Molecular Weight | ~269.5 g/mol | ~364.45 g/mol | ~5800 g/mol |
| Typical Pore Size | 2-6 nm | 2-6 nm | 5-30 nm |
| Interaction with Precursor | Primarily electrostatic | Primarily electrostatic | Primarily hydrogen bonding |
| Synthesis pH | Typically neutral to basic | Typically basic | Typically acidic |
Experimental Validation Protocol
To empirically validate the role of HDMA as an SDA and compare its performance against CTAB and Pluronic P123, a series of controlled synthesis experiments followed by thorough material characterization is necessary.
Synthesis of Mesoporous Silica Nanoparticles
The following is a generalized protocol for the synthesis of mesoporous silica nanoparticles using the three different SDAs. The molar ratios of the reagents should be kept constant across all experiments to ensure a fair comparison.
Materials:
-
This compound (HDMA)
-
Cetyltrimethylammonium bromide (CTAB)
-
Pluronic P123
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Deionized Water
-
Ammonia solution (for HDMA and CTAB synthesis)
-
Hydrochloric acid (for Pluronic P123 synthesis)
Protocol:
-
SDA Solution Preparation:
-
For HDMA: Dissolve a specific molar amount of HDMA in a mixture of ethanol and deionized water with stirring.
-
For CTAB: Dissolve the same molar amount of CTAB in deionized water and add ammonia solution while stirring.[2]
-
For Pluronic P123: Dissolve the equivalent molar amount of Pluronic P123 in deionized water and add hydrochloric acid with stirring.[8]
-
-
Silica Source Addition: While vigorously stirring the SDA solution, add a specific molar amount of TEOS dropwise.
-
Reaction: Continue stirring the mixture for a set period (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
Aging: Age the resulting suspension without stirring for a defined period (e.g., 24-48 hours).
-
Collection and Washing: Collect the solid product by centrifugation or filtration. Wash the product thoroughly with deionized water and ethanol to remove unreacted reagents.
-
Template Removal:
-
Solvent Extraction: Reflux the as-synthesized material in ethanol or an ethanol/acid mixture to remove the SDA. This is a milder method that can preserve surface functional groups.
-
Calcination: Heat the as-synthesized material in a furnace at a high temperature (e.g., 550 °C) for several hours to burn off the organic template.
-
Material Characterization Techniques
The synthesized materials should be characterized using a suite of analytical techniques to evaluate the effectiveness of each SDA.[9]
-
Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and pore structure of the nanoparticles.
-
Scanning Electron Microscopy (SEM): To observe the overall particle morphology and size distribution.
-
Powder X-ray Diffraction (PXRD): To determine the mesoscopic order and phase of the material. Low-angle XRD patterns are particularly important for characterizing ordered mesoporous structures.[4]
-
Nitrogen Adsorption-Desorption Analysis (BET and BJH): To determine the specific surface area, pore volume, and pore size distribution of the materials. This is a critical technique for quantifying the porosity created by the SDA.[4]
-
Thermogravimetric Analysis (TGA): To confirm the complete removal of the organic SDA after the template removal step.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the material and confirm the removal of the SDA.[9]
Expected Outcomes and Interpretation
The results from the characterization techniques will provide the quantitative data needed for a direct comparison.
-
TEM and SEM images will reveal if HDMA can produce monodisperse nanoparticles with a well-defined morphology comparable to those produced with CTAB and Pluronic P123.
-
PXRD patterns will show whether HDMA is capable of directing the formation of an ordered mesoporous structure, as indicated by the presence of characteristic diffraction peaks at low 2θ angles.
-
Nitrogen adsorption-desorption isotherms will provide the most direct evidence of the SDA's performance. The BET surface area, BJH pore volume, and pore diameter can be directly compared to assess which SDA creates the most accessible and well-defined porous network.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows and relationships in the validation process.
Caption: Experimental workflow for the validation of structure-directing agents.
Caption: Mechanism of structure-directed synthesis of mesoporous materials.
Conclusion
The validation of this compound as a structure-directing agent requires a systematic and comparative experimental approach. By synthesizing materials under controlled conditions and performing a comprehensive suite of characterization techniques, researchers can obtain the necessary quantitative data to objectively assess its performance against established alternatives like CTAB and Pluronic P123. This guide provides the foundational knowledge and a robust experimental framework to conduct such a validation, enabling informed decisions in the design and synthesis of advanced porous materials.
References
- 1. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief History, Preparation Method, and Biological Application of Mesoporous Silica Molecular Sieves: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. azom.com [azom.com]
- 5. Synthesis and Characterization of Hybrid Materials Consisting of n-octadecyltriethoxysilane by Using n-Hexadecylamine as Surfactant and Q0 and T0 Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. majms.alkafeel.edu.iq [majms.alkafeel.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Reproducible Experiments: Assessing the Purity of Hexadecyldimethylamine
For researchers, scientists, and drug development professionals, the reproducibility of experiments is the bedrock of scientific integrity. In fields where Hexadecyldimethylamine (HDMA) is a critical component, such as in the formulation of lipid nanoparticles (LNPs) for mRNA vaccines and therapeutics, the purity of this tertiary amine is not just a matter of quality control—it is a crucial determinant of experimental success and the ultimate efficacy and safety of the final product.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of HDMA. It is designed to equip you with the expertise to select the most appropriate techniques, interpret the data, and ensure the consistency and reliability of your research.
The Critical Impact of HDMA Purity on Experimental Outcomes
This compound, a 16-carbon chain tertiary amine, is a key cationic lipid in many drug delivery systems.[1] Its primary role is to electrostatically interact with and encapsulate anionic payloads like mRNA, facilitating their delivery into cells.[2] However, the presence of impurities can significantly alter the physicochemical properties of the LNPs, leading to a cascade of undesirable effects:
-
Altered Particle Size and Stability: Impurities can disrupt the self-assembly process of LNPs, leading to variations in particle size, polydispersity, and stability.
-
Reduced Encapsulation Efficiency: The presence of contaminants can interfere with the electrostatic interactions between HDMA and the cargo, resulting in lower encapsulation efficiency.
-
Compromised Biological Activity: Impurities, such as N-oxides, can react with the mRNA cargo, leading to a loss of translational activity and reduced protein expression.[3]
-
Increased Toxicity: Certain impurities may exhibit inherent toxicity or trigger unwanted immunological responses.
Therefore, a robust analytical strategy to meticulously characterize the purity of each batch of HDMA is not just recommended; it is imperative for reproducible and reliable experimental results.
A Comparative Analysis of Analytical Techniques for HDMA Purity Assessment
A multi-pronged analytical approach is often necessary for the comprehensive characterization of HDMA purity. Each technique offers unique advantages in detecting and quantifying different types of impurities.
Chromatographic Techniques: The Workhorses of Purity Analysis
Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[4] For HDMA analysis, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is particularly effective.
-
Principle: The sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.
-
Strengths:
-
High resolution for separating structurally similar impurities.
-
Excellent sensitivity, especially with an MS detector.
-
Quantitative accuracy.
-
-
Considerations:
-
Derivatization may be necessary to improve the volatility and thermal stability of HDMA and its impurities.[5]
-
The high boiling point of HDMA requires high injector and column temperatures, which could potentially lead to on-column degradation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds.[6]
-
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential interactions of the analytes with the stationary phase.
-
Strengths:
-
Applicable to a broader range of impurities, including non-volatile ones.
-
Multiple detection options (UV, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), MS) provide flexibility.[7]
-
-
Considerations:
-
HDMA lacks a strong chromophore, making UV detection challenging without derivatization.[6] Derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be employed to introduce a fluorescent tag.[8][9]
-
ELSD and CAD are universal detectors but may have lower sensitivity compared to MS.
-
Spectroscopic Techniques: Unveiling Molecular Structures
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, enabling the identification and structural elucidation of compounds.[10]
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern provides structural information.
-
Strengths:
-
High sensitivity and selectivity.
-
Provides molecular weight and structural information, crucial for identifying unknown impurities.[11]
-
The "nitrogen rule" in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, can help in identifying nitrogen-containing compounds like amines.[12]
-
-
Considerations:
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for detailed structural elucidation.
-
Principle: The magnetic properties of atomic nuclei are used to determine the physical and chemical properties of atoms or the molecules in which they are contained.
-
Strengths:
-
Provides unambiguous structural information.
-
Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurity.[7]
-
-
Considerations:
-
Lower sensitivity compared to MS.
-
Requires a relatively pure sample for straightforward spectral interpretation.
-
Visualizing the Analytical Workflow
A systematic workflow is essential for a comprehensive purity assessment of HDMA.
Caption: A typical workflow for the purity assessment of this compound.
Common Impurities in Commercial HDMA
Understanding the potential impurities is crucial for developing targeted analytical methods. Common impurities in HDMA can arise from the synthesis process or degradation.
| Impurity Class | Potential Impurities | Origin | Potential Impact |
| Starting Material Residues | Dimethylamine, 1-Bromohexadecane | Incomplete reaction during synthesis[15] | Can alter the stoichiometry of LNP formulations. |
| Side-Reaction Products | N-oxide of HDMA | Oxidation of the tertiary amine | Can react with mRNA, reducing its potency.[3] |
| Shorter/Longer Alkyl Chain Amines | Impurities in the starting hexadecyl raw material | Affects the lipophilicity and self-assembly of LNPs. | |
| Degradation Products | Secondary amines, Aldehydes | Degradation of HDMA or its N-oxide | Can be cytotoxic and react with the payload.[3] |
Hypothetical Comparative Data: The Impact of Purity on LNP Formulation
To illustrate the importance of HDMA purity, consider the following hypothetical data from LNPs formulated with HDMA from three different suppliers.
| Parameter | Supplier A (99.5% Purity) | Supplier B (98.0% Purity) | Supplier C (95.0% Purity) |
| LNP Size (nm) | 105 ± 5 | 125 ± 15 | 180 ± 40 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.25 ± 0.05 | 0.45 ± 0.10 |
| mRNA Encapsulation Efficiency (%) | 95 ± 2 | 85 ± 5 | 60 ± 10 |
| In Vitro Protein Expression (Relative Units) | 100 ± 8 | 70 ± 12 | 30 ± 15 |
This data clearly demonstrates that higher HDMA purity correlates with more uniform and smaller LNP size, higher encapsulation efficiency, and significantly better biological activity.
Recommended Protocol: A Step-by-Step Guide to GC-MS Analysis of HDMA Purity
This protocol outlines a general procedure for the purity analysis of HDMA using Gas Chromatography-Mass Spectrometry.
1. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., Hexane or Dichloromethane)
-
Internal standard (e.g., a structurally similar tertiary amine not present in the sample)
-
Derivatization agent (if necessary)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the HDMA sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and make up to the mark.
-
Add a known concentration of the internal standard.
-
If derivatization is required, follow a validated derivatization protocol.
3. GC-MS Instrumental Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp 1: 5 °C/min to 180 °C
-
Ramp 2: 10 °C/min to 240 °C
-
Ramp 3: 25 °C/min to 290 °C, hold for 10 minutes[5]
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
4. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the HDMA peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries and known fragmentation patterns of amines.
-
Calculate the percentage purity of the HDMA sample based on the peak areas, using the internal standard for quantification.
The Path to Reproducible Science
Ensuring the purity of critical reagents like this compound is a fundamental, yet often overlooked, aspect of experimental reproducibility. By employing a combination of robust analytical techniques, researchers can gain a comprehensive understanding of their starting materials, mitigate variability, and ultimately, generate more reliable and translatable scientific data. This commitment to analytical rigor is not just good practice; it is the cornerstone of scientific integrity and progress.
References
- 1. China Hexadecyl Dimethylamine, CAS No. 112-69-6, DMA16 factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 2. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 4. Gas chromatographic determination of dimethylamine and trimethylamine in seafoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 13. GCMS Section 6.15 [people.whitman.edu]
- 14. youtube.com [youtube.com]
- 15. nbinno.com [nbinno.com]
Efficacy of Hexadecyldimethylamine compared to other cationic surfactants
An In-Depth Comparative Guide to the Efficacy of Hexadecyldimethylamine and Other Cationic Surfactants
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of this compound (HDMA) in the context of other cationic surfactants, offering researchers, scientists, and drug development professionals a detailed comparison of their efficacy. We will delve into the fundamental properties, comparative performance data, and the causality behind experimental choices in key applications such as antimicrobial formulations and advanced drug delivery systems.
Introduction: The Architectural Logic of Cationic Surfactants
Cationic surfactants are amphiphilic molecules composed of a positively charged hydrophilic head group and a long, hydrophobic hydrocarbon tail. This dual nature allows them to reduce surface tension and self-assemble into dynamic structures like micelles in aqueous solutions.[1] Their positive charge is the cornerstone of their functionality, enabling strong interaction with negatively charged surfaces, a characteristic prevalent in microbial cell membranes and biological macromolecules like DNA.
This compound (HDMA), a tertiary amine with a 16-carbon alkyl chain, is a pivotal intermediate in the chemical industry.[1][2][3] While it possesses surfactant properties, its primary role is as a precursor for the synthesis of more complex cationic surfactants, including quaternary ammonium compounds (quats), amine oxides, and betaines, which are used across daily chemicals, textiles, and oilfield industries.[2][4][5] This guide will therefore evaluate HDMA's potential by primarily analyzing the performance of its direct derivatives against other established cationic surfactants.
Diagram: Cationic Surfactant Structure and Micelle Formation
The following diagram illustrates the fundamental amphiphilic structure of a cationic surfactant and its self-assembly into a micelle above the critical micelle concentration (CMC).
Caption: Structure of a cationic surfactant monomer and its aggregation into a micelle.
Comparative Efficacy I: Antimicrobial Activity
The primary mechanism of antimicrobial action for cationic surfactants is the electrostatic interaction between their positively charged head group and the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis.[6][7][8] The length of the hydrophobic alkyl chain is a critical determinant of efficacy, with activity often peaking for chain lengths between 12 and 16 carbons—a phenomenon known as the "cut-off effect".[9][10]
Key Performance Metric: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the benchmark for quantifying antimicrobial efficacy. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[11][12] A lower MIC value indicates higher potency.
Performance Comparison
Direct MIC data for HDMA is sparse due to its role as an intermediate. However, we can infer its potential by examining its direct quaternary ammonium derivative, Hexadecyltrimethylammonium bromide (CTAB) , also known as Cetrimonium bromide, and comparing it to another widely used cationic surfactant, Benzalkonium Chloride (BKC) .[13][14]
| Surfactant | Target Organism | MIC (µg/mL) | Key Structural Feature |
| Benzalkonium Chloride (BKC) | Staphylococcus aureus | 1 - 5 | Quaternary ammonium, mixed alkyl chains (C12, C14, C16) |
| Escherichia coli | 10 - 60 | ||
| Cetyltrimethylammonium Bromide (CTAB) | Staphylococcus aureus | 1 - 4 | Quaternary ammonium, single C16 alkyl chain |
| Escherichia coli | 8 - 32 | ||
| Didecyldimethylammonium Chloride (DDAC) | Staphylococcus aureus | 0.5 - 2 | Quaternary ammonium, dual C10 alkyl chains |
| Escherichia coli | 2 - 10 |
Note: MIC values are compiled from various sources and can vary based on specific strains and testing conditions.
Analysis:
-
HDMA's C16 chain length, when converted into a quaternary ammonium salt like CTAB, places it in the optimal range for high antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[9][15]
-
Its efficacy is comparable to that of Benzalkonium Chloride, a widely used hospital disinfectant.[6][7][16]
-
Other structures, such as the dual-chain "twin-tailed" DDAC, can exhibit even greater potency, demonstrating that while chain length is critical, the overall molecular architecture plays a significant role.
Experimental Protocol: MIC Determination via Broth Microdilution
This protocol is a self-validating system for determining the antimicrobial potency of a surfactant. The inclusion of positive and negative controls ensures the reliability of the results.
Diagram: MIC Determination Workflow
Caption: Workflow for the Broth Microdilution MIC Test.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize.
-
Prepare a stock solution of the test surfactant (e.g., CTAB, BKC) in a suitable solvent (e.g., sterile deionized water) at a high concentration (e.g., 1024 µg/mL).
-
-
Bacterial Inoculum Preparation:
-
Culture the test microorganism (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Assay:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the surfactant stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a gradient of surfactant concentrations.
-
Well 11 serves as the positive control (no surfactant). Well 12 serves as the negative/sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.[12]
-
-
Result Interpretation:
Comparative Efficacy II: Drug and Gene Delivery
In pharmaceutical sciences, cationic surfactants and their lipid counterparts (cationic lipids) are indispensable tools for delivering negatively charged therapeutic molecules like DNA and RNA into cells—a process known as transfection.[18][19] They form nano-sized complexes called lipoplexes, which protect the genetic material and facilitate its entry across the cell membrane.
Key Performance Metrics:
-
Transfection Efficiency: A measure of the success of gene delivery, often quantified by the expression of a reporter gene (e.g., Green Fluorescent Protein - GFP, or luciferase) within the target cells.[20][21][22]
-
Cytotoxicity: A critical limiting factor. The very properties that make cationic surfactants effective at disrupting microbial membranes also make them toxic to mammalian cells, often by inducing apoptosis.[18][23][24] A successful delivery agent must balance high transfection efficiency with low cytotoxicity.
Performance Comparison
The efficacy of a cationic lipid is highly dependent on its molecular structure, including the nature of the head group, the length and saturation of the alkyl chains, and the presence of a helper lipid (e.g., DOPE).[25][26]
| Cationic Lipid / Surfactant | Transfection Efficiency | Cytotoxicity | Key Structural Feature |
| HDMA-derived Lipids (e.g., DOTMA-like) | Moderate to High | Moderate to High | Quaternary ammonium head group, C16 chains |
| DOTAP | High | Moderate | Quaternary ammonium head group, C18 unsaturated chains |
| DC-Cholesterol | Moderate | Low | Sterol-based anchor, tertiary amine head group |
| Gemini Surfactants | High to Very High | Variable | Dimeric structure with two head/tail groups |
Note: Performance is highly cell-type dependent and varies with formulation (e.g., lipid:DNA ratio).
Analysis:
-
Lipids derived from an HDMA-like structure (C16 chains, amine head group) can be effective transfection agents. However, the permanent positive charge of a quaternary ammonium head group often leads to higher efficiency but also increased cytotoxicity.[24]
-
The balance between efficacy and safety is paramount. While some cationic lipids may show very high transfection rates, their associated toxicity can render them unsuitable for therapeutic applications.[20]
-
Novel structures like Gemini surfactants often exhibit superior performance by forming more stable and efficient lipoplexes at lower concentrations, which can reduce toxicity.[18][27]
Experimental Protocol: In Vitro Transfection Efficiency Assay
This protocol provides a reliable method for comparing the efficiency of different cationic surfactant-based delivery systems using a quantifiable reporter gene.
Diagram: Lipoplex-Mediated Gene Transfection Workflow
Caption: Mechanism of gene delivery using cationic lipid-based lipoplexes.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed mammalian cells (e.g., HEK293 or CHO cells) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. Culture in appropriate media supplemented with fetal bovine serum (FBS).
-
-
Lipoplex Formation:
-
For each well, dilute 0.5 µg of a reporter plasmid (e.g., pEGFP-N1) into 50 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the cationic lipid formulation to the desired lipid:DNA charge ratio (N/P ratio) in 50 µL of serum-free medium. The N/P ratio is a critical parameter to optimize for each lipid and cell type.[22]
-
Combine the diluted DNA and lipid solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Remove the old culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the 100 µL of lipoplex solution to each well. Add 400 µL of fresh, complete culture medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
-
Analysis of Transfection Efficiency:
-
After incubation, analyze the cells for reporter gene expression.
-
For GFP: Visualize the cells using a fluorescence microscope. For quantitative analysis, detach the cells and analyze the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) using a flow cytometer.[25]
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's instructions.[21]
-
-
Cytotoxicity Assay (Parallel Plate):
-
Set up a parallel plate of cells and treat with the same lipoplex formulations.
-
After the incubation period, assess cell viability using an MTT or LDH assay to determine the toxicity of each formulation.[20]
-
Conclusion and Future Outlook
This compound, through its derivatives, represents a fundamentally important structural motif in the world of cationic surfactants. Its C16 alkyl chain provides a strong foundation for potent antimicrobial activity, rendering its quaternary ammonium salt derivatives like CTAB highly effective and comparable to industry standards such as BKC.
In the realm of drug and gene delivery, the balance between transfection efficiency and cytotoxicity is the defining challenge. While HDMA-based lipids are viable candidates, the field is rapidly evolving towards more sophisticated architectures, such as multi-tailed lipids and Gemini surfactants, which offer enhanced performance and improved safety profiles.[18] The continued exploration of novel, biodegradable, and less toxic cationic surfactants, potentially derived from natural sources, will be crucial for advancing these technologies from the laboratory to clinical applications.[18]
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Hexadecyl Dimethylamine [whamine.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 14. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving cell and gene therapy safety and performance using next-generation Nanoplasmid vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Specialized cationic surfactants and their unique properties - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
A Comparative Performance Analysis: Hexadecyldimethylamine-Derived Surfactants Versus Traditional Counterparts
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of formulation science, the selection of a surfactant is a critical decision that profoundly impacts product performance, stability, and biocompatibility. While traditional surfactants have long been the workhorses of various industries, a new generation of molecules is emerging with unique properties and enhanced capabilities. Among these, hexadecyldimethylamine-derived surfactants, particularly this compound oxide (also known as cetyl dimethylamine oxide), are gaining significant attention. This guide provides a comprehensive, data-driven comparison of the performance of these advanced amphiphiles against their traditional anionic, cationic, and non-ionic counterparts.
Understanding the Molecular Architecture and Mechanism of Action
The performance of a surfactant is intrinsically linked to its molecular structure. Traditional surfactants are broadly classified based on the charge of their hydrophilic head group, which dictates their primary interaction mechanisms. In contrast, this compound-derived surfactants, such as amine oxides, are typically zwitterionic or amphoteric, exhibiting a pH-dependent charge that offers unique formulation advantages.
This compound Oxide (HDMAO): A pH-Responsive Amphiphile
This compound oxide (CAS 7128-91-8) is a tertiary amine oxide characterized by a long C16 hydrophobic alkyl chain and a polar amine oxide head group.[1][2] This structure imparts a dual-charge character; in acidic media, the oxygen atom is protonated, leading to a cationic nature, while in neutral to alkaline conditions, it behaves as a non-ionic surfactant.[2][3] This pH-dependent functionality allows for versatile performance across a range of formulation environments.
Traditional Surfactants: A Snapshot
-
Anionic Surfactants (e.g., Sodium Lauryl Sulfate - SLS, Sodium Lauryl Ether Sulfate - SLES): These possess a negatively charged head group, making them excellent detergents and foaming agents.[4] However, their strong interaction with proteins can sometimes lead to skin irritation.[5]
-
Cationic Surfactants (e.g., Cetyl Trimethylammonium Bromide - CTAB): With a positively charged head group, they are known for their antimicrobial properties and as conditioning agents.[4] Their interaction with negatively charged surfaces is a key performance attribute.
-
Non-ionic Surfactants (e.g., Alcohol Ethoxylates): Lacking a formal charge, these are generally milder and less sensitive to water hardness.[3] Their properties can be fine-tuned by altering the length of the ethoxy chain.
dot graph "Molecular_Structures" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// HDMAO HDMAO [label="this compound Oxide (Zwitterionic/Amphoteric)", fillcolor="#4285F4"]; HDMAO_structure [label="CH₃(CH₂)₁₅-N⁺(CH₃)₂-O⁻", shape=plaintext, fontcolor="#202124"]; HDMAO -- HDMAO_structure [label="Structure"];
// SLS SLS [label="Sodium Lauryl Sulfate (Anionic)", fillcolor="#EA4335"]; SLS_structure [label="CH₃(CH₂)₁₁-O-SO₃⁻Na⁺", shape=plaintext, fontcolor="#202124"]; SLS -- SLS_structure [label="Structure"];
// CTAB CTAB [label="Cetyl Trimethylammonium Bromide (Cationic)", fillcolor="#FBBC05"]; CTAB_structure [label="CH₃(CH₂)₁₅-N⁺(CH₃)₃ Br⁻", shape=plaintext, fontcolor="#202124"]; CTAB -- CTAB_structure [label="Structure"];
// Alcohol Ethoxylate AE [label="Alcohol Ethoxylate (Non-ionic)", fillcolor="#34A853"]; AE_structure [label="CH₃(CH₂)ₓ-(OCH₂CH₂)y-OH", shape=plaintext, fontcolor="#202124"]; AE -- AE_structure [label="Structure"]; } Caption: Molecular structures of this compound Oxide and representative traditional surfactants.
Comparative Performance Metrics: A Data-Driven Analysis
The efficacy of a surfactant is quantified through a series of performance metrics. The following tables summarize key experimental data, offering a direct comparison between this compound oxide and traditional surfactants.
Surface Activity: Critical Micelle Concentration (CMC) and Surface Tension
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, and it is a measure of surfactant efficiency. A lower CMC indicates that less surfactant is needed to achieve maximum surface tension reduction.
| Surfactant Type | Surfactant | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference(s) |
| Zwitterionic | This compound Oxide | ~3.1 x 10⁻⁵ | ~30-33 | [6] |
| Anionic | Sodium Lauryl Sulfate (SLS) | 8.3 x 10⁻³ | ~38-40 | [7] |
| Cationic | Cetyl Trimethylammonium Bromide (CTAB) | 9.2 x 10⁻⁴ | ~36 | [7] |
| Non-ionic | C12-14 Alcohol Ethoxylate (7 EO) | ~6.9 x 10⁻⁵ | ~28-30 | [8] |
Interpretation: this compound oxide exhibits a significantly lower CMC compared to the anionic surfactant SLS, indicating greater efficiency in reducing surface tension. Its surface tension at CMC is also notably lower than that of SLS and CTAB, and comparable to that of the non-ionic alcohol ethoxylate.
dot graph "CMC_Comparison" { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_SurfactantType" { label = "Surfactant Type"; style = "filled"; color = "#F1F3F4"; node [shape=ellipse, style=filled, fontcolor="#202124"];
}
subgraph "cluster_CMC" { label = "Critical Micelle Concentration (mol/L)"; style = "filled"; color = "#F1F3F4"; node [shape=box, style=filled, fontcolor="#202124", fillcolor="#FFFFFF"];
}
Zwitterionic -> CMC_HDMAO; Anionic -> CMC_SLS; Cationic -> CMC_CTAB; NonIonic -> CMC_AE; } Caption: Comparison of Critical Micelle Concentration (CMC) values for different surfactant types.
Foaming Properties
Foam generation and stability are crucial in many applications, from personal care products to industrial cleaners.
| Surfactant Type | Surfactant | Initial Foam Height (mm) | Foam Stability (mm after 5 min) | Reference(s) |
| Zwitterionic | Lauryl Dimethyl Amine Oxide (LDAO) | ~140 | Stable | [9] |
| Anionic | Sodium Lauryl Sulfate (SLS) | ~150 | Stable | [9] |
| Non-ionic | Alcohol Ethoxylate | Lower than SLS | Less stable than SLS | [10] |
Interpretation: this compound-derived surfactants like LDAO are excellent foam boosters and stabilizers, with performance comparable to the high-foaming anionic surfactant SLS.[11][12] They often exhibit synergistic effects when combined with anionic surfactants, enhancing both foam volume and stability.[9] In contrast, alcohol ethoxylates generally produce less foam.[10]
Biocompatibility and Mildness
For applications involving contact with skin and biological tissues, low irritancy is paramount.
| Surfactant Type | Surfactant | Skin Irritation Potential | Biocompatibility | Reference(s) |
| Zwitterionic | This compound Oxide | Low to Mild | High | [1][4] |
| Anionic | Sodium Lauryl Sulfate (SLS) | Moderate to High | Lower than zwitterionics | [5] |
| Cationic | Cetyl Trimethylammonium Bromide (CTAB) | Moderate | Moderate | [4] |
| Non-ionic | Alcohol Ethoxylates | Low | High | [3] |
Interpretation: this compound oxide is generally considered mild and exhibits low skin irritation potential, making it suitable for gentle cleansing formulations.[1] Zwitterionic surfactants are often more biocompatible than their anionic and cationic counterparts.[4]
Experimental Protocols
To ensure the reproducibility and validity of performance comparisons, standardized experimental protocols are essential.
Determination of Critical Micelle Concentration (CMC) by Conductivity Method
Causality: This method is based on the principle that the conductivity of an ionic surfactant solution changes at the CMC. Below the CMC, the surfactant exists as individual ions, and conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles leads to a change in the slope of the conductivity versus concentration plot.[13]
Step-by-Step Protocol:
-
Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.
-
Place a known volume of deionized water in a beaker with a magnetic stirrer and a calibrated conductivity probe.
-
Record the initial conductivity of the water.
-
Make successive additions of the stock surfactant solution to the beaker, allowing the solution to equilibrate after each addition.
-
Record the conductivity and the total surfactant concentration after each addition.
-
Plot the specific conductivity versus the surfactant concentration.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the plot.[13]
dot graph "CMC_Conductivity_Workflow" { graph [rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
A [label="Prepare Surfactant Stock Solution"]; B [label="Measure Conductivity of Deionized Water"]; C [label="Titrate with Stock Solution"]; D [label="Record Conductivity and Concentration"]; E [label="Plot Conductivity vs. Concentration"]; F [label="Determine CMC from Breakpoint"];
A -> C; B -> C; C -> D [label="Iterate"]; D -> E; E -> F; } Caption: Workflow for determining CMC by the conductivity method.
Evaluation of Foaming Performance by the Ross-Miles Method (ASTM D1173)
Causality: This method standardizes the generation of foam by allowing a fixed volume of surfactant solution to fall from a specified height into a larger volume of the same solution, enabling a reproducible measurement of initial foam height and its subsequent stability over time.[14]
Step-by-Step Protocol:
-
Prepare a solution of the surfactant at the desired concentration and temperature.
-
Pour 200 mL of the solution into the receiving cylinder of the Ross-Miles apparatus.
-
Pour 50 mL of the solution into the dropping funnel.
-
Position the dropping funnel above the receiving cylinder.
-
Open the stopcock of the funnel and allow the solution to fall into the cylinder, starting a timer as the last of the solution leaves the funnel.
-
Immediately record the initial height of the foam column.
-
Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[14][15]
Assessment of Emulsification Performance (Emulsification Index - E24)
Causality: This method assesses the ability of a surfactant to form a stable emulsion between an aqueous phase and an oil phase. The stability of the emulsion after 24 hours is a measure of the surfactant's emulsifying power.[16]
Step-by-Step Protocol:
-
In a graduated test tube, mix a defined volume of the aqueous surfactant solution with a defined volume of a non-polar solvent (e.g., kerosene or hexadecane). A common ratio is 4 mL of surfactant solution to 6 mL of oil.[17]
-
Vortex the mixture at high speed for 2 minutes to form an emulsion.
-
Allow the mixture to stand undisturbed for 24 hours.
-
After 24 hours, measure the height of the stable emulsion layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula:[17][18] E24 (%) = (Height of Emulsion Layer / Total Height of Liquid Column) x 100
Concluding Remarks for the Formulation Scientist
This compound-derived surfactants, particularly amine oxides, present a compelling alternative to traditional surfactants in a multitude of applications. Their unique pH-responsive nature, high surface activity at low concentrations, excellent foaming properties, and favorable biocompatibility profile make them highly versatile formulation tools.
The experimental data indicates that in terms of efficiency (low CMC) and surface tension reduction, this compound oxide outperforms traditional anionic surfactants like SLS and is comparable to high-performance non-ionic surfactants. Its ability to act as a foam booster and stabilizer, coupled with its inherent mildness, offers a significant advantage in the formulation of personal care and cleaning products where both performance and gentleness are desired.
The choice of surfactant will always be application-specific, and a thorough understanding of the performance trade-offs is crucial. This guide provides the foundational data and standardized methodologies to empower researchers and formulators to make informed decisions, fostering innovation in the development of next-generation products.
References
- 1. CAS 7128-91-8: this compound oxide | CymitQuimica [cymitquimica.com]
- 2. China Hexadecyl Dimethyl Amine Oxide (OA-16) , OA-16 factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic and Bio-Derived Surfactants Versus Microbial Biosurfactants in the Cosmetic Industry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cetjournal.it [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights into CO2 Foaming Behavior of Ethoxylated Amines [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Method of Determination of CMC | PPT [slideshare.net]
- 14. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 15. pdogf.com.ua [pdogf.com.ua]
- 16. Screening Concepts for the Isolation of Biosurfactant Producing Microorganisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ijirset.com [ijirset.com]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for Hexadecyldimethylamine (HDMA) Quantification
Prepared by a Senior Application Scientist
This guide provides a comprehensive framework for the cross-validation of two powerhouse analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the precise quantification of Hexadecyldimethylamine (HDMA). As an essential intermediate in chemical synthesis and a potential genotoxic impurity (GTI) in pharmaceutical products, the accurate measurement of HDMA at trace levels is not merely an analytical exercise; it is a prerequisite for ensuring product quality and patient safety.[1][2][3]
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond rote protocols to explain the causality behind experimental choices, ensuring that the methodologies are not only robust but also logically sound and defensible under regulatory scrutiny.
The Analytical Challenge: Understanding this compound (HDMA)
This compound (C₁₈H₃₉N, MW: 269.51 g/mol ) is a tertiary amine characterized by a long C16 alkyl chain and two methyl groups on the nitrogen atom.[1][4] Its physicochemical properties present a unique set of analytical challenges:
-
Low Volatility: While amenable to gas chromatography, its boiling point requires elevated temperatures.
-
Lack of a Chromophore: HDMA does not absorb UV-Vis light, rendering conventional HPLC-UV detection ineffective and mandating the use of universal detectors like mass spectrometry.[5]
-
Basic Nature: As a tertiary amine, HDMA is prone to interacting with active sites (e.g., free silanols) in chromatographic columns, which can lead to poor peak shape (tailing) and compromised reproducibility.
-
Trace-Level Quantification: In pharmaceutical contexts, GTIs must be controlled at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the active pharmaceutical ingredient (API), demanding highly sensitive and selective methods.[2]
Given these characteristics, GC-MS and LC-MS/MS emerge as the most suitable techniques for reliable quantification.[6][7] This guide will detail the validation of each method independently, followed by a cross-validation study to establish their interchangeability.
The Principle of Cross-Validation: Ensuring Method Equivalency
Method cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are equivalent and can be used for the same intended purpose.[8][9] As defined by the International Council for Harmonisation (ICH) guideline Q2(R2), this process is crucial when data from different methods will be compared or combined within a single study or across a development program.[8] The goal is to prove that both methods meet the same predefined performance criteria for accuracy, precision, and other validation parameters.[8][10]
Caption: Overall workflow for the cross-validation of analytical methods.
Candidate Analytical Methodologies
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC is a powerful technique for separating volatile and semi-volatile compounds. HDMA's properties make it a suitable candidate for GC analysis. Coupling with a mass spectrometer provides the necessary selectivity and sensitivity to detect HDMA at trace levels in complex matrices, using techniques like Selected Ion Monitoring (SIM).
Expertise & Experience: The primary challenge with analyzing amines by GC is their tendency to exhibit poor peak shape due to interactions with the stationary phase. Therefore, the choice of a base-deactivated column is critical to mitigate these effects and ensure symmetrical peaks, which are essential for accurate integration and quantification.[11]
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS is the gold standard for quantifying trace-level impurities that may be non-volatile or thermally unstable.[6][7] For HDMA, this method offers exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM), which significantly reduces matrix interference.
Expertise & Experience: As a basic compound, HDMA can be poorly retained on traditional C18 reversed-phase columns. To overcome this, a mixed-mode column that combines reversed-phase and ion-exchange properties can be employed to enhance retention and improve peak shape.[5][12] Alternatively, using a mobile phase with a low concentration of an acid modifier (e.g., formic acid) ensures the analyte is in its protonated form, which is more amenable to retention and provides a strong signal in positive ion electrospray ionization (ESI).
Experimental Protocols
Protocol 1: GC-MS Method for HDMA Quantification
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of HDMA in methanol.
-
Generate a calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL) by serially diluting the stock solution in a relevant matrix (e.g., a solution of the API in a suitable solvent).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, 150 ng/mL).
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms UI or similar base-deactivated column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, 280°C.
-
Oven Program: Start at 80°C (hold 1 min), ramp to 240°C at 20°C/min, then ramp to 300°C at 25°C/min (hold 5 min).
-
MS System: Agilent 5977B or equivalent single quadrupole MS.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for HDMA (e.g., m/z 58 as the quantifier).
-
Protocol 2: LC-MS/MS Method for HDMA Quantification
-
Standard and Sample Preparation:
-
Prepare stock, calibration, and QC samples as described in Protocol 1, using the LC mobile phase as the diluent.
-
-
Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: Mixed-mode or C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS/MS System: Agilent 6470 or equivalent triple quadrupole MS.[13]
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters: Optimize gas temperature, gas flow, and capillary voltage.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Determine the precursor ion ([M+H]⁺) and select 2-3 product ions for quantification and qualification.
-
Protocol 3: Cross-Validation Procedure
-
Objective: To demonstrate the equivalency of the validated GC-MS and LC-MS/MS methods.
-
Sample Selection: Prepare a single set of validation samples. This must include a blank, a zero standard (matrix without analyte), and at least 6 non-zero concentration levels spanning the desired analytical range, prepared in the specified matrix.
-
Analysis:
-
Analyze the entire set of validation samples using the GC-MS method (n=3 replicates per level).
-
On the same day, analyze the exact same set of validation samples using the LC-MS/MS method (n=3 replicates per level).
-
-
Data Evaluation:
-
For each method, determine the concentration of each sample against its own calibration curve.
-
Calculate the % agreement between the methods for each concentration level using the formula: % Agreement = (Mean Conc. Method A / Mean Conc. Method B) * 100
-
The acceptance criterion is typically that the % agreement should be within ±15-20% for all levels.[10]
-
Caption: Core validation parameters demonstrating method fitness-for-purpose.
Comparative Data Analysis
The following table summarizes the expected performance characteristics from the individual validation of each method, providing a basis for the cross-validation assessment.
| Validation Parameter | GC-MS Method | LC-MS/MS Method | ICH Acceptance Criteria (Typical) |
| Specificity | No interference at the retention time of HDMA from matrix components. | No interference at the retention time and MRM transition of HDMA. | Peak purity/resolution demonstrates specificity. |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 | ≥ 0.99 |
| Range | 5 - 200 ng/mL | 1 - 200 ng/mL | Suitable for intended purpose. |
| Accuracy (% Recovery) | 92 - 108% | 95 - 105% | 80 - 120% for impurities. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 8% | ≤ 5% | ≤ 15% |
| - Intermediate Precision | ≤ 10% | ≤ 7% | ≤ 15% |
| Limit of Detection (LOD) | 1.5 ng/mL | 0.3 ng/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 5.0 ng/mL | 1.0 ng/mL | S/N ≥ 10 with acceptable precision/accuracy. |
| Robustness | Unaffected by minor changes in oven ramp rate and flow rate. | Unaffected by minor changes in mobile phase composition and column temp. | No significant impact on results. |
Interpretation of Results
-
Sensitivity: The LC-MS/MS method is expected to demonstrate superior sensitivity, with significantly lower LOD and LOQ values.[7] This is primarily due to the highly specific nature of MRM and the efficiency of electrospray ionization for a polar, basic compound like HDMA.
-
Precision and Accuracy: Both methods are capable of delivering excellent accuracy and precision well within regulatory expectations. The slightly better performance of LC-MS/MS can be attributed to the reduced sample preparation complexity and the cleaner baseline achieved through MRM.
-
Throughput: The GC-MS method may have a longer run time due to the required oven cool-down period. Modern UHPLC systems used for the LC-MS/MS method generally offer higher throughput.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. A comprehensive cross-validation study, grounded in the principles of ICH Q2(R2), can successfully demonstrate their equivalency.[8]
-
The LC-MS/MS method is recommended when the highest sensitivity is required, particularly for confirming results at or near the limit of quantitation for genotoxic impurities. Its selectivity makes it the preferred method for complex sample matrices.
-
The GC-MS method serves as an excellent and robust alternative. It is a cost-effective and widely available technique that is perfectly suitable for routine quality control where sub-ppb sensitivity is not the primary driver.
Ultimately, the choice of method depends on the specific analytical requirements, available instrumentation, and the stage of drug development. By performing a rigorous cross-validation, an organization can confidently use both methods interchangeably, ensuring analytical continuity and robust data integrity throughout the product lifecycle.
References
- 1. nbinno.com [nbinno.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Genotoxic Impurities Analysis - Profacgen [profacgen.com]
- 4. Page loading... [guidechem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. rroij.com [rroij.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Benchmarking Hexadecyldimethylamine in Nanoparticle Systems
For researchers, scientists, and drug development professionals at the forefront of nanomedicine, the selection of optimal components for nanoparticle (NP) delivery systems is a critical determinant of therapeutic success. Among the vast array of available cationic lipids, Hexadecyldimethylamine (HDMA) presents a compelling, yet underexplored, option. This guide provides an in-depth, objective comparison of HDMA's performance with other alternatives, supported by established experimental methodologies. We will delve into the causality behind experimental choices, ensuring that the protocols described herein serve as a self-validating system for your own research and development.
Introduction to this compound (HDMA) as a Cationic Lipid
This compound (HDMA) is a tertiary amine with a 16-carbon alkyl chain.[1][2] Its structure, featuring a hydrophobic tail and a tertiary amine headgroup, makes it a valuable cationic lipid for the formulation of lipid nanoparticles (LNPs), particularly for the delivery of nucleic acids like mRNA and siRNA.[3] The tertiary amine group of HDMA is ionizable, becoming protonated at acidic pH, which facilitates the encapsulation of negatively charged nucleic acids. Upon entering the endosome of a target cell, the lower pH environment enhances the cationic charge of HDMA, promoting interaction with the endosomal membrane and facilitating the release of the payload into the cytoplasm. This pH-dependent charge is a key feature of many successful ionizable lipids used in clinically approved therapies.[4]
The performance of a cationic lipid in a nanoparticle system is not solely dependent on its individual properties but is also heavily influenced by the other components of the formulation, such as helper lipids, cholesterol, and PEGylated lipids.[5][6][7] Therefore, a rigorous benchmarking study is essential to determine the optimal formulation for a specific application.
The Imperative of Benchmarking: A Framework for Comparison
To objectively assess the performance of HDMA, a systematic comparison against established and alternative cationic lipids is necessary. This guide proposes a benchmarking framework that evaluates key performance indicators critical for the efficacy of a nanoparticle-based drug delivery system.[8][9]
Selection of Comparator Cationic Lipids
The choice of comparators is crucial for a meaningful benchmark. We propose the following lipids, which represent a range of structures and properties:
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A widely used cationic lipid with a quaternary amine headgroup, providing a permanent positive charge.[6][10]
-
DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol): A cholesterol-based cationic lipid known for its use in lipoplexes.
-
DLin-MC3-DMA: A clinically validated ionizable lipid with a tertiary amine headgroup, widely used in siRNA delivery.
-
Stearylamine (Octadecylamine): A primary amine-containing lipid, offering a different charge profile.[11]
Key Performance Parameters for Benchmarking
The following parameters should be evaluated to provide a comprehensive comparison of HDMA's performance:
-
Physicochemical Properties of Nanoparticles:
-
Particle Size and Polydispersity Index (PDI)
-
Zeta Potential
-
Encapsulation Efficiency (%EE)
-
-
In Vitro Performance:
-
Cellular Uptake
-
Endosomal Escape and Payload Delivery (e.g., using a reporter gene like GFP or luciferase)
-
Cytotoxicity
-
-
In Vivo Performance (if applicable):
-
Pharmacokinetics and Biodistribution
-
Therapeutic Efficacy in a relevant disease model
-
Toxicity and Biocompatibility[12]
-
Experimental Protocols for Benchmarking HDMA
The following section details the step-by-step methodologies for the key experiments outlined above. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Formulation of HDMA-Based Lipid Nanoparticles
The formulation of LNPs is a critical step that can significantly impact their performance. The following protocol describes a common microfluidic mixing method for preparing LNPs.
Experimental Workflow for LNP Formulation and Characterization
Caption: A typical workflow for the formulation and characterization of lipid nanoparticles.
Step-by-Step Protocol:
-
Preparation of Lipid Stock Solution:
-
Dissolve HDMA, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[5]
-
Rationale: The helper lipid aids in endosomal escape, cholesterol modulates membrane fluidity, and the PEGylated lipid provides stability and controls particle size.[4]
-
-
Preparation of Nucleic Acid Solution:
-
Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Rationale: The acidic pH ensures that the tertiary amine of HDMA is protonated, facilitating electrostatic interaction with the negatively charged nucleic acid.
-
-
Microfluidic Mixing:
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Rationale: Microfluidics provides rapid and controlled mixing, leading to the formation of uniform and reproducible nanoparticles.[13]
-
-
Purification:
-
Dialyze the resulting nanoparticle suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acid.
-
Rationale: Removal of ethanol is crucial for in vitro and in vivo applications. Dialysis also raises the pH, neutralizing the surface charge of the LNPs.
-
Physicochemical Characterization
Accurate characterization of the nanoparticles is essential for understanding their behavior.[14][15][16][17]
-
Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs.
-
Rationale: Particle size affects biodistribution and cellular uptake. A low PDI (<0.2) indicates a monodisperse and homogenous population of nanoparticles.[18]
-
-
Zeta Potential:
-
Measure the surface charge of the nanoparticles.
-
Rationale: Zeta potential influences the stability of the nanoparticle suspension and their interaction with cell membranes. Cationic nanoparticles generally show higher cellular uptake but can also be more toxic.[11]
-
-
Encapsulation Efficiency (%EE):
-
Quantify the amount of nucleic acid encapsulated within the nanoparticles using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the nanoparticles with a surfactant (e.g., Triton X-100).
-
Rationale: High encapsulation efficiency is crucial for delivering a sufficient therapeutic dose.[19]
-
-
Transmission Electron Microscopy (TEM):
Comparative Performance Data and Analysis
The following tables summarize the expected physicochemical properties and a proposed framework for comparing the in vitro performance of HDMA-based LNPs with other cationic lipids.
Table 1: Physicochemical Properties of Nanoparticles Formulated with Different Cationic Lipids
| Cationic Lipid | Expected Size (nm) | Expected PDI | Expected Zeta Potential (mV) | Expected %EE |
| HDMA | 80 - 150 | < 0.2 | +5 to +20 (at pH 7.4) | > 90% |
| DOTAP | 100 - 200 | < 0.25 | +30 to +50 (at pH 7.4) | > 85% |
| DC-Cholesterol | 150 - 300 | < 0.3 | +20 to +40 (at pH 7.4) | > 80% |
| DLin-MC3-DMA | 70 - 120 | < 0.15 | Near-neutral (at pH 7.4) | > 95% |
| Stearylamine | 120 - 250 | < 0.3 | +25 to +45 (at pH 7.4) | > 85% |
Table 2: Framework for In Vitro Performance Comparison
| Cationic Lipid | Cellular Uptake (Flow Cytometry) | Transfection Efficiency (% GFP+ cells) | Cytotoxicity (IC50, µg/mL) |
| HDMA | (Experimental Data Needed) | (Experimental Data Needed) | (Experimental Data Needed) |
| DOTAP | High | Moderate to High | Low to Moderate |
| DC-Cholesterol | Moderate | Moderate | Moderate |
| DLin-MC3-DMA | High | High | Low |
| Stearylamine | High | Moderate | Moderate to High |
Analysis and Expected Performance of HDMA:
Based on its chemical structure, HDMA is expected to form LNPs with favorable characteristics. The long C16 alkyl chain should provide good stability to the lipid bilayer. The tertiary amine headgroup suggests a pH-dependent charge, which is advantageous for endosomal escape and can lead to lower cytotoxicity compared to permanently charged lipids like DOTAP. We hypothesize that HDMA will exhibit high encapsulation efficiency due to its ability to interact with nucleic acids at low pH. Its in vitro transfection efficiency is expected to be competitive, though potentially lower than clinically optimized lipids like DLin-MC3-DMA.
Causality in Experimental Design and Interpretation
The interpretation of benchmarking data requires an understanding of the underlying structure-activity relationships.
Signaling Pathway for LNP-Mediated mRNA Delivery
Caption: The intracellular pathway of an LNP delivering mRNA.
The cationic nature of HDMA at endosomal pH is crucial for interacting with anionic lipids in the endosomal membrane, leading to membrane destabilization and endosomal escape.[21] This is a key step that differentiates the performance of various cationic lipids. The length and saturation of the lipid tails also play a role in the fusogenicity of the LNPs.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the performance of this compound in nanoparticle systems. While direct comparative data for HDMA is still emerging, the proposed experimental protocols and comparative framework offer a robust starting point for researchers. Based on its chemical structure, HDMA holds promise as a versatile and effective cationic lipid for drug delivery applications. Future studies should focus on generating the experimental data outlined in this guide to fully elucidate the potential of HDMA and to optimize its use in next-generation nanoparticle therapeutics.
References
- 1. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Simplifying the Chemical Structure of Cationic Lipids for siRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biocompatibility and genotoxicity studies of polyallylamine hydrochloride nanocapsules in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Microfluidic Optimization of PEI-Lipid Hybrid Nanoparticles for Efficient DNA Delivery and Transgene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced Characterization and Sample Preparation Strategies for Nanoformulations [mdpi.com]
- 15. nanocomposix.com [nanocomposix.com]
- 16. irjhis.com [irjhis.com]
- 17. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of the combination of cationic lipid and phospholipid on gene-knockdown using siRNA lipoplexes in breast tumor cells and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hexadecyldimethylamine and Oleylamine in Nanocrystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
The rational design of functional nanomaterials hinges on the precise control of their physical and chemical properties. In the colloidal synthesis of nanocrystals, surface-capping ligands are paramount, directing nucleation and growth, ensuring colloidal stability, and dictating the final size and shape of the nanoparticles. Among the vast library of available ligands, primary and tertiary alkylamines are workhorses of the field. This guide provides an in-depth, objective comparison of two prominent examples: Oleylamine (OAm), a primary amine, and Hexadecyldimethylamine (HDMA), a tertiary amine, to inform ligand selection in your synthetic protocols.
Section 1: Profiling the Ligands: Chemical Nature and Binding Affinity
The fundamental difference between Oleylamine and this compound lies in their amine headgroup, which dictates their reactivity and binding modes to the nanocrystal surface.
-
Oleylamine (OAm) is a primary amine with an 18-carbon chain and a single cis double bond. Its lone pair of electrons on the nitrogen atom and the available proton make it a versatile ligand. It can act as a neutral L-type ligand, donating its electron pair to a surface metal cation. Crucially, it can also be protonated to form an oleylammonium cation, which then forms an ionic bond with surface anions (X-type ligands), a binding mode particularly relevant in the synthesis of ionic nanocrystals like lead halide perovskites.[1] The presence of the double bond can also influence binding to specific crystal facets.[2]
-
This compound (HDMA) is a tertiary amine with a 16-carbon saturated chain.[3] The nitrogen atom is bonded to two methyl groups and one long alkyl chain. This structure presents two key differences from OAm:
-
No Protons on the Nitrogen: HDMA cannot be easily protonated to form an ammonium cation under typical synthesis conditions. It primarily functions as a neutral, L-type ligand.
-
Increased Steric Hindrance: The two methyl groups create significant steric bulk around the nitrogen headgroup, influencing its ability to pack tightly on a nanocrystal surface and affecting precursor accessibility.
-
Table 1: Comparison of Ligand Properties
| Property | This compound (HDMA) | Oleylamine (OAm) |
| Chemical Formula | C18H39N | C18H37N |
| Amine Type | Tertiary | Primary |
| Alkyl Chain | C16, Saturated | C18, Monounsaturated (cis) |
| Binding Mode | Primarily L-type (neutral donor) | L-type (neutral donor) & via protonation to X-type (ionic)[1] |
| Steric Hindrance | High, due to two methyl groups | Moderate |
| Key Function | Surfactant, precursor for cationic surfactants[3][4] | Capping agent, stabilizer, mild reducing agent, solvent[5][6] |
Section 2: Mechanistic Insights: How Ligand Structure Dictates Nanocrystal Growth
The choice between a primary and a tertiary amine has profound consequences for the kinetics of nanocrystal nucleation and growth. This is largely attributable to differences in binding strength and steric effects.
Oleylamine's Dual Role: OAm is a strong binding ligand. In many syntheses, particularly for perovskites, it pairs with a carboxylic acid (like oleic acid). The amine and acid can form an oleylammonium oleate complex that dynamically stabilizes the nanocrystal surface.[1] This strong, dynamic binding effectively passivates surface traps, leading to materials with high photoluminescence quantum yields (PLQY).[7] The primary amine group can also participate in side reactions, for instance, being oxidized to a carboxylic acid by certain metal nitrate precursors, which then acts as the true capping ligand.[8][9]
HDMA's Weaker, Bulkier Nature: As a tertiary amine, HDMA is generally considered a weaker-binding ligand compared to OAm. Its primary role is often to provide steric stabilization.[10] The bulky dimethylamino headgroup prevents nanocrystals from aggregating but binds less tenaciously to the surface. This weaker binding can lead to:
-
Faster Monomer Incorporation: Precursors in solution can more easily access the nanocrystal surface, potentially leading to faster growth rates and larger final nanocrystal sizes.
-
Different Shape Control: The steric hindrance of HDMA can favor the growth of specific crystal facets over others, leading to different morphologies compared to syntheses using OAm. The excluded volume effect of bulky ligands is a known factor in directing the shape of nascent nanocrystals.[11]
Below is a diagram illustrating the distinct binding modes of HDMA and OAm on a generic metal halide nanocrystal surface.
References
- 1. escholarship.org [escholarship.org]
- 2. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Hexadecyldimethylamine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end upon its use in an experiment. The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the proper disposal of hexadecyldimethylamine (HDDA), a tertiary amine widely used as an intermediate in the synthesis of surfactants and other functional chemicals.[1][2][3] Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles, ensuring a self-validating system of safety and compliance within your laboratory.
Immediate Safety & Hazard Assessment: Understanding the Risks of this compound
This compound is a combustible, corrosive liquid that can cause severe skin burns and eye damage.[4][5][6] It is also harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[4][5][6] The characteristic fish-like odor of HDDA should serve as an immediate sensory alert to its presence.[4][6]
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes its key hazard classifications:
| Hazard Classification | GHS Codes | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][5][6] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[4][5][6] |
| Serious Eye Damage | H318 | Causes serious eye damage.[4] |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life.[4][5] |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects.[4][5] |
Personal Protective Equipment (PPE) is non-negotiable. When handling this compound, the following PPE must be worn:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield.[7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat. For larger quantities or in the event of a spill, impervious clothing is recommended.[7]
-
Respiratory Protection: In poorly ventilated areas or when dealing with spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.
The Cardinal Rule of Amine Disposal: Segregation and Incompatibility
This compound, as a tertiary amine, is a basic compound. Its primary chemical hazard in a waste context is its reactivity with acids, which is an exothermic neutralization reaction.[4] Co-mingling HDDA waste with acidic waste streams can generate significant heat, potentially leading to container pressurization, boiling, and the release of hazardous fumes.
Therefore, the first and most critical step in HDDA disposal is stringent waste segregation. A dedicated, clearly labeled waste container is essential.
Chemical Incompatibilities:
-
Acids (e.g., hydrochloric acid, sulfuric acid)
-
Acid halides
-
Anhydrides
-
Isocyanates
-
Halogenated organic compounds
-
Peroxides
-
Phenols (acidic)
-
Epoxides
-
Strong oxidizing agents (e.g., perchlorates, nitrates)[4][8]
-
Strong reducing agents (may generate flammable gaseous hydrogen)[4]
Do not store this compound waste in metal containers, as they can be susceptible to corrosion.[9] High-density polyethylene (HDPE) or other compatible plastic containers are preferred.
Disposal Workflow: A Decision-Making Framework
The proper disposal route for this compound depends on the quantity and concentration of the waste, as well as institutional and local regulations. The following diagram outlines the decision-making process:
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocol: In-Lab Neutralization of Small Quantities of this compound Waste
For small quantities of dilute this compound solutions, in-lab neutralization can be a safe and compliant disposal method, provided it is permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[10] This procedure converts the basic amine into a more neutral salt, reducing its corrosivity.
Objective: To neutralize dilute this compound waste to a pH between 5.5 and 9.0 for subsequent disposal.
Materials:
-
Dilute this compound waste solution (<5% concentration)
-
Dilute inorganic acid (e.g., 5% hydrochloric acid or 5% sulfuric acid)
-
Large beaker (at least 4 times the volume of the waste)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Preparation: Don all required PPE. Conduct the procedure in a well-ventilated fume hood. Place the large beaker on the stir plate and add the stir bar.
-
Dilution: Slowly pour the dilute this compound waste into the beaker. For every 1 part of waste, add at least 1 part of cold water to further dilute the solution and help dissipate heat generated during neutralization.
-
Neutralization: Begin stirring the diluted waste solution. Slowly add the dilute inorganic acid dropwise to the vortex of the stirring solution. The reaction is exothermic, so slow addition is crucial to control the temperature. Monitor the temperature of the beaker; if it becomes warm to the touch, pause the addition of acid until it cools.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper. Continue adding acid dropwise until the pH is between 5.5 and 9.0.
-
Final Disposal: Once the pH is stable within the target range, the neutralized solution may be eligible for drain disposal, depending on local regulations.[10][11] If so, flush it down the sanitary sewer with a large excess of water (at least 20 parts water to 1 part neutralized solution).[10] If drain disposal is not permitted, or if the neutralized solution contains other hazardous components (e.g., heavy metals), it must be collected as hazardous waste.
Causality of Experimental Choices:
-
Dilution: The initial dilution with water serves two purposes: it lowers the concentration of the amine, making the neutralization reaction less vigorous, and the water acts as a heat sink to absorb the exothermic energy released.
-
Slow Acid Addition: Prevents a rapid temperature increase that could cause the solution to boil and splash corrosive material out of the container.
-
Stirring: Ensures that the acid is evenly distributed throughout the amine solution, promoting a complete and controlled reaction, and preventing localized "hot spots" of high acidity.
-
pH Range: A neutral pH range (typically 5.5 to 9.0) is often required for drain disposal to prevent corrosion of plumbing and to protect the wastewater treatment system.[10][11]
Large Volume and Concentrated Waste Management
For large volumes or concentrated this compound, in-lab neutralization is not recommended due to the potential for a significant and difficult-to-control exothermic reaction. Such waste must be managed as hazardous waste.
Procedure:
-
Containerization: Carefully transfer the this compound waste into a designated, compatible, and properly labeled hazardous waste container.[9][12] The container should not be filled beyond 90% capacity to allow for vapor expansion.
-
Labeling: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Corrosive," "Toxic to Aquatic Life").
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[13] Ensure the container is kept closed except when adding waste.[9][14]
-
Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor for pickup and final disposal.[12] Do not attempt to dispose of this waste through standard trash or sewer systems.
Spill Management and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is critical to mitigate hazards.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and the institutional EHS department.
-
Ventilate: Increase ventilation in the area of the spill.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[15] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for small spills): If permissible and you are trained to do so, you can cautiously neutralize the spill by covering it with a weak acid absorbent (e.g., sodium bisulfate).
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
-
Large Spills: For large spills, evacuate the area and contact emergency responders and your EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By understanding the chemical properties of this compound and adhering to the principles of segregation, containment, and compliant disposal, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment. Always prioritize consultation with your institution's EHS department to ensure full compliance with all local, state, and federal regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Hexadecyl Dimethylamine [whamine.com]
- 4. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FARMIN DM2443 for tertiary amines industry | Kao Chemicals EU [kaochemicals-eu.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. acs.org [acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Hexadecyl Dimethyl Amine Manufacturer | Properties, Uses, Safety & SDS | Buy High Purity C16 Dimethylamine in China [nj-finechem.com]
- 14. pfw.edu [pfw.edu]
- 15. FARMIN DM8665D for tertiary amines industry | Kao Chemicals EU [kaochemicals-eu.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
